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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(bromomethyl)-2(1H)-quinolin-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of quinoline derivatives, 4-(bromomethyl)-2(1H)-quinolin-2-one, also known as 4-(bromomethyl)-1,2-dihydroquinolin-2-one or 4-bromomethylcarbostyril, has emerged as a pivotal intermediate in the synthesis of pharmacologically active molecules.[3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and potential applications in drug discovery and development, with a focus on providing actionable insights for researchers in the field.

I. Chemical Structure and Physicochemical Properties

4-(bromomethyl)-2(1H)-quinolin-2-one is a solid, light-yellow to off-white crystalline powder.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 4876-10-2[4]
Molecular Formula C₁₀H₈BrNO[5]
Molecular Weight 238.08 g/mol [5]
Melting Point 255-258 °C[3]
Boiling Point 391.8 °C at 760 mmHg (Predicted)[3]
Appearance Light yellow to light reddish-yellow solid; White to pale cream powder[3][4]
Solubility Information not widely available, but likely soluble in organic solvents like DMSO and DMF.
Storage Store at 2-8°C under an inert atmosphere.[3]

The structure of 4-(bromomethyl)-2(1H)-quinolin-2-one, characterized by a quinolin-2-one core with a reactive bromomethyl group at the 4-position, is the key to its synthetic utility.

Caption: Chemical structure of 4-(bromomethyl)-2(1H)-quinolin-2-one.

II. Synthesis of 4-(bromomethyl)-2(1H)-quinolin-2-one

The most common and industrially relevant synthesis of 4-(bromomethyl)-2(1H)-quinolin-2-one involves a two-step process starting from acetoacetanilide.[6] This process includes the bromination of the active methylene group followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: A Two-Step Synthesis

Step 1: Bromination of Acetoacetanilide

  • Dissolve acetoacetanilide in a suitable organic solvent such as chloroform or glacial acetic acid.[6][7]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled acetoacetanilide solution while maintaining the temperature. The reaction is typically monitored by TLC.[6]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.[7]

  • Slowly warm the mixture to 60-65 °C and stir for an additional 30-60 minutes.[7]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid, which is 4-bromoacetoacetanilide, by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the purified product.[7]

Step 2: Cyclization to 4-(bromomethyl)-2(1H)-quinolin-2-one

  • Cool concentrated sulfuric acid to 5-10 °C.[7]

  • Slowly add the 4-bromoacetoacetanilide from Step 1 to the cold sulfuric acid in portions, ensuring the temperature does not exceed 20 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for 2-3 hours.[7]

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield pure 4-(bromomethyl)-2(1H)-quinolin-2-one.[6]

synthesis_workflow acetoacetanilide Acetoacetanilide bromination Bromination (Br₂, Chloroform/Acetic Acid) acetoacetanilide->bromination bromo_intermediate 4-Bromoacetoacetanilide bromination->bromo_intermediate cyclization Cyclization (Conc. H₂SO₄) bromo_intermediate->cyclization final_product 4-(bromomethyl)-2(1H)-quinolin-2-one cyclization->final_product

Caption: Synthetic workflow for 4-(bromomethyl)-2(1H)-quinolin-2-one.

III. Spectroscopic Characterization

Confirmation of the structure of 4-(bromomethyl)-2(1H)-quinolin-2-one is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by a singlet for the methylene protons of the bromomethyl group around δ 4.90 ppm. The aromatic protons of the quinolinone ring system appear in the range of δ 7.24-7.84 ppm, and a broad singlet for the N-H proton is observed downfield around δ 11.86 ppm. A singlet for the proton at the 3-position is also observed around δ 6.74 ppm.[6]

  • ¹³C NMR (400 MHz, DMSO-d₆): The carbon spectrum shows a signal for the bromomethyl carbon around δ 59.96 ppm. The carbonyl carbon of the lactam ring appears at approximately δ 162.37 ppm. The remaining aromatic and vinyl carbons of the quinolinone core resonate in the region of δ 116-153 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum (KBr) displays characteristic absorption bands. A strong band for the C=O stretching of the lactam is observed around 1669 cm⁻¹. The N-H stretching vibration appears as a broad band in the region of 3141-3316 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) shows the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ at m/z 237.8 and [M+2]⁺ at m/z 239.8.[6]

IV. Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(bromomethyl)-2(1H)-quinolin-2-one stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position of the quinolinone scaffold.

reactivity_diagram start 4-(bromomethyl)- 2(1H)-quinolin-2-one product 4-(nucleophilomethyl)- 2(1H)-quinolin-2-one start->product Sₙ2 Reaction byproduct Br⁻ start->byproduct nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General reactivity of the bromomethyl group with nucleophiles.

Reactions with Amines

The reaction of 4-(bromomethyl)-2(1H)-quinolin-2-one with various primary and secondary amines provides a straightforward route to 4-(aminomethyl)quinolin-2(1H)-one derivatives.[8] These derivatives are of significant interest due to their potential biological activities, including anticancer properties.[6][7]

Reactions with Thiols

Thiols can act as nucleophiles to displace the bromide, leading to the formation of 4-(thiomethyl)quinolin-2(1H)-one derivatives. These sulfur-containing analogues can exhibit unique biological profiles.

Reactions with Alcohols and Phenols

Alkoxides and phenoxides can react to form the corresponding ether linkages, yielding 4-(alkoxymethyl)- and 4-(phenoxymethyl)quinolin-2(1H)-one derivatives.

Key Application: Synthesis of Rebamipide

The most prominent application of 4-(bromomethyl)-2(1H)-quinolin-2-one is as a key intermediate in the industrial synthesis of Rebamipide.[3] Rebamipide is a gastroprotective agent used for the treatment of gastritis and gastric ulcers. The synthesis involves the reaction of 4-(bromomethyl)-2(1H)-quinolin-2-one with 2-(4-chlorobenzamido)acetic acid.

V. Biological and Pharmacological Significance

While 4-(bromomethyl)-2(1H)-quinolin-2-one itself is primarily a synthetic intermediate, the broader class of quinolin-2-one derivatives has demonstrated a remarkable range of pharmacological activities. This suggests that derivatives of 4-(bromomethyl)-2(1H)-quinolin-2-one could be promising candidates for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline and quinolinone derivatives.[2][9] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[9] Specifically, derivatives of 4-(aminomethyl)quinolin-2(1H)-one have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[6][7]

Antibacterial and Antifungal Activity

The quinolone core is famously associated with antibacterial agents like the fluoroquinolones. While structurally distinct, quinolin-2-one derivatives have also been investigated for their antimicrobial properties.[1][10]

Anti-inflammatory and Analgesic Activity

Certain quinolin-2-one derivatives have been reported to possess anti-inflammatory and analgesic properties, expanding their potential therapeutic applications.[6]

VI. Safety and Handling

4-(bromomethyl)-2(1H)-quinolin-2-one is classified as an irritant and can cause skin and eye irritation.[11][12] It is also a lachrymator.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[14] Work should be conducted in a well-ventilated fume hood.[14] In case of contact, affected areas should be flushed with copious amounts of water.[14]

HazardPrecaution
Skin Irritation Wear protective gloves and clothing.[11]
Eye Irritation Wear safety goggles or a face shield.[11]
Inhalation Use in a well-ventilated area or fume hood.[14]
Ingestion Do not eat, drink, or smoke when handling.

Conclusion

4-(bromomethyl)-2(1H)-quinolin-2-one is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromomethyl group provide a gateway to a diverse range of 4-substituted quinolin-2-one derivatives. The established and emerging biological activities of the quinolinone scaffold underscore the potential of these derivatives as leads in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this important chemical entity.

References

  • Patel, S. V., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117.
  • Angelov, P., Velichkova, S., & Yanev, P. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1266.
  • Sharma, P., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Request PDF.
  • Angelov, P., Velichkova, S., & Yanev, P. (2021).
  • The Royal Society of Chemistry. (n.d.).
  • Journal of Organic and Pharmaceutical Chemistry. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • 1H and 13C NMR spectra of compound 2a. (n.d.).
  • Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145-1166.
  • Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 59(17), 7762-7780.
  • Starshine Chemical. (n.d.). 4-(Bromomethyl)-2-quinolinone.
  • Echemi. (n.d.).
  • BenchChem. (n.d.). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)
  • Vangapandu, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6098.
  • Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Bromomethyl)-2-quinolinone.
  • Thermo Fisher Scientific. (2025, October 8).
  • BenchChem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1145-1153.
  • Fisher Scientific. (n.d.).
  • Nowakowska, Z., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)-2(1H)-quinolinone AldrichCPR.
  • ChemicalBook. (2025, September 24). 4-Bromomethyl-1,2-dihydroquinoline-2-one.
  • Thermo Scientific Chemicals. (n.d.). 4-Bromomethyl-2(1H)-quinolinone, 5 g.
  • ResearchGate. (n.d.). ChemInform Abstract: Reactions with 2(1H)-Quinolinone and Coumarine Derivatives: New Routes to Polysubstituted 2(1H).
  • Chen, J., et al. (2025, April 1).
  • Kamala, G., et al. (2024). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. Journal of Pharma Insights and Research, 02(04), 107-124.
  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiprolifer
  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (n.d.).
  • Cris.Unibo. (2022, March 10). Disentangling the Puzzling Regiochemistry of Thiol Addition to o‐Quinones.
  • PharmaCompass. (n.d.). 4-(Bromomethyl)-2(1H)-quinolinone.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).
  • Liu, Y., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
  • Indian Academy of Sciences. (n.d.). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one.
  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7).
  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).

Sources

Exploratory

Executive Summary: The Strategic Role of CAS 4876-10-2

An in-depth technical analysis and methodological guide for CAS 4876-10-2 , chemically identified as 4-(bromomethyl)-1H-quinolin-2-one (also known as 4-bromomethyl-1,2-dihydroquinoline-2-one). This whitepaper is designed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for CAS 4876-10-2 , chemically identified as 4-(bromomethyl)-1H-quinolin-2-one (also known as 4-bromomethyl-1,2-dihydroquinoline-2-one). This whitepaper is designed for synthetic chemists, analytical scientists, and drug development professionals, detailing the physicochemical causality, solubility dynamics, and validated experimental workflows associated with this critical pharmaceutical intermediate.

CAS 4876-10-2 is a bifunctional heterocyclic compound characterized by a rigid quinolinone core and a highly reactive bromomethyl group[1]. In medicinal chemistry, it serves as a linchpin intermediate, most notably in the total synthesis of Rebamipide (a gastroprotective and anti-ulcer agent) and various biologically active coumarin analogs[2],[3]. The dual nature of this molecule—combining the structural stability of a bicyclic heteroaromatic system with the electrophilic vulnerability of a benzylic-like bromide—dictates both its physical properties and its handling requirements in the laboratory[4].

Physicochemical Profiling & Structural Causality

To effectively utilize CAS 4876-10-2, one must understand how its molecular architecture dictates its macroscopic properties. The quinolinone core features a lactam motif (-NH-C=O) capable of robust intermolecular hydrogen bonding, which forms extended crystalline networks in the solid state[5].

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionCausality / Significance
Molecular Formula C₁₀H₈BrNODefines the baseline stoichiometry for synthetic equivalents[1].
Molecular Weight 238.08 g/mol High mass fraction of bromine (33.5%) increases density[1].
Appearance White to light yellow/orange crystalConjugation in the quinolinone ring leads to slight visible light absorption[6].
Melting Point 255–258 °C (Decomposes)High lattice energy driven by strong lactam-lactam hydrogen bonding dimers[3].
Density ~1.54 g/cm³ (Predicted)Heavy atom effect from the bromine substituent[3].

Note: The high melting point accompanied by decomposition indicates that thermal purification (e.g., sublimation or distillation) is unviable; purification must rely on recrystallization or chromatography.

G A CAS 4876-10-2 B Quinolinone Core A->B C Bromomethyl Group A->C D Strong H-Bonding (High MP: 255°C) B->D E Low Water Solubility B->E F SN2 Reactivity C->F

Structural features of CAS 4876-10-2 dictating its physical properties and reactivity.

Solubility Dynamics & Solvent Selection

The solubility profile of CAS 4876-10-2 is a direct consequence of its high crystal lattice energy and hydrophobic aromatic surface area. The compound is sparingly soluble in water[7].

Table 2: Solubility Profile and Solvent Compatibility

Solvent ClassSolubilityMechanistic Rationale
Water Sparingly SolubleThe hydrophobic bicyclic ring outweighs the polarity of the lactam core[7].
Alcohols (EtOH, MeOH) Poor to ModerateProtic solvents compete for H-bonding but risk solvolysis of the bromide upon heating.
Polar Aprotic (DMF, DMSO) Highly SolubleDisrupts the intermolecular H-bond network of the lactam without acting as a nucleophile.
Acetonitrile (MeCN) SolubleIdeal for analytical workflows (HPLC) due to low UV cutoff and chemical inertness[4].

Expert Insight: When designing reactions, polar aprotic solvents (like anhydrous DMF) are mandatory. They not only dissolve the starting material but also leave incoming nucleophiles poorly solvated (naked), drastically accelerating the desired S_N2 alkylation while suppressing competing elimination pathways.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating to prevent downstream failures. Below are two critical workflows for analyzing and utilizing CAS 4876-10-2.

Workflow A: HPLC Calibration and Purity Assessment

Halogenated intermediates can degrade via hydrolysis if exposed to atmospheric moisture during storage[6]. This protocol validates the integrity of the bromomethyl group.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of HPLC-grade Acetonitrile and Milli-Q Water (60:40 v/v). Causality: This ratio ensures complete elution of the hydrophobic quinolinone core while preventing on-column precipitation.

  • Standard Preparation: Accurately weigh 10.0 mg of CAS 4876-10-2 and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to working concentrations (10, 20, 50, 100 µg/mL).

  • Chromatographic Execution: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the UV detector to 230 nm, which is the optimal absorption maximum for the quinolinone chromophore[4]. Flow rate: 1.0 mL/min.

  • Self-Validation Checkpoint: Inject a blank (pure Acetonitrile). The system is validated if the blank shows a flat baseline at the expected retention time, and the standard deviation of peak areas for five replicate injections of the 50 µg/mL standard is ≤ 2.0%. An average response of ~0.7 AUFS should be observed[4].

Workflow B: Nucleophilic Substitution (S_N2) for Rebamipide Precursor Synthesis

This workflow describes the coupling of CAS 4876-10-2 with a nucleophile (e.g., diethyl acetamidomalonate) to form the Rebamipide backbone[2].

Step-by-Step Methodology:

  • Nucleophile Activation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.1 equivalents of diethyl acetamidomalonate in anhydrous DMF. Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 25 °C for 30 minutes. Causality: K₂CO₃ is a mild base that deprotonates the malonate without causing base-catalyzed hydrolysis of the incoming bromide.

  • Alkylation: Dissolve 1.0 equivalent of CAS 4876-10-2 in anhydrous DMF. Add this solution dropwise to the activated nucleophile over 20 minutes. Maintain the internal temperature strictly below 40 °C. Causality: The bromomethyl group is highly reactive; elevated temperatures will promote unwanted dialkylation or degradation.

  • Quench and Isolation: After 4 hours, pour the reaction mixture into 5 volumes of ice-cold distilled water under vigorous stirring. The highly hydrophobic coupled product will precipitate immediately.

  • Self-Validation Checkpoint: Filter the precipitate and analyze the crude solid via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The reaction is validated when the highly UV-active spot of CAS 4876-10-2 (R_f ~0.6) is completely absent, replaced by a lower R_f spot corresponding to the product.

G S1 1. Dissolution (Anhydrous DMF) S2 2. Base Addition (K2CO3 activation) S1->S2 S3 3. SN2 Alkylation (T < 40°C) S2->S3 S4 4. Aqueous Quench (Precipitation) S3->S4 S5 5. Validation (TLC & HPLC) S4->S5

Step-by-step synthetic workflow for utilizing CAS 4876-10-2 in an SN2 coupling reaction.

References

1.1 - Chemvisai Labs.[1] 2.4 - CymitQuimica.[4] 3.6 - TCI Chemicals.[6] 4.7 - Guidechem.[7] 5.5 - CymitQuimica.[5] 6. 2 - Huaxin Pharm.[2] 7.3 - ChemicalBook.[3]

Sources

Foundational

A Technical Guide to the Nomenclature and Application of 4-(Bromomethyl)quinolin-2(1H)-one: Resolving the 'Quinolinone' vs. 'Carbostyril' Terminology

Abstract: This technical guide provides a definitive clarification on the nomenclature of the chemical compound identified by CAS number 4876-10-2, frequently referred to as both 4-bromomethyl-2(1H)-quinolinone and 4-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a definitive clarification on the nomenclature of the chemical compound identified by CAS number 4876-10-2, frequently referred to as both 4-bromomethyl-2(1H)-quinolinone and 4-bromomethylcarbostyril. We will establish the formally correct International Union of Pure and Applied Chemistry (IUPAC) name and explore the historical context of its common synonym. This document delves into the underlying chemical principles, specifically tautomerism, that dictate the correct nomenclature. Furthermore, it offers a comprehensive overview of the compound's physicochemical properties, a detailed synthesis protocol, its critical applications in drug development—most notably as a key intermediate for Rebamipide—and essential safety and handling guidelines. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require precise and technically grounded information on this important synthetic building block.

The Nomenclature Debate: Establishing Clarity and Precision

The concurrent use of different names for the same chemical entity can lead to ambiguity in research, procurement, and regulatory documentation. This section elucidates the correct nomenclature for the compound with CAS number 4876-10-2 and explains the origins of the discrepancy.

The Preferred IUPAC Nomenclature: 4-(Bromomethyl)quinolin-2(1H)-one

The systematic and internationally recognized name for this compound is 4-(bromomethyl)quinolin-2(1H)-one . According to IUPAC rules, this name precisely describes the molecular structure[1][2]:

  • quinolin: Refers to the core bicyclic heterocyclic aromatic ring system.

  • -2(1H)-one: This crucial part indicates that the carbon at position 2 is a carbonyl group (C=O), and the nitrogen at position 1 bears a hydrogen atom. This describes the lactam (cyclic amide) structure.

  • 4-(bromomethyl): Specifies a methyl group substituted with a bromine atom (-CH₂Br) is attached to position 4 of the quinolinone ring.

The IUPAC name 4-(bromomethyl)-1,2-dihydroquinolin-2-one is also considered correct and is used interchangeably, as it explicitly describes the saturation at positions 1 and 2[3].

The Origin of "Carbostyril": A Common Name

The term "carbostyril" is a historical or trivial name for the parent scaffold, quinolin-2(1H)-one[4][5][6]. Consequently, 4-bromomethylcarbostyril is a synonym derived from this common name[7][8]. While prevalent in older literature and some commercial catalogs, it lacks the descriptive precision of the IUPAC name and its use is discouraged in formal scientific communication to avoid ambiguity. The quinolinone family of compounds, often referred to as carbostyrils, are significant structural components in many physiologically active substances[5][9].

The Chemistry Behind the Name: Keto-Enol Tautomerism

The foundation of the quinolinone nomenclature lies in the principle of tautomerism—a chemical equilibrium between two readily interconvertible structural isomers. The quinolin-2(1H)-one structure exists in equilibrium with its enol tautomer, 2-hydroxyquinoline[4][10].

However, extensive experimental and computational studies have demonstrated that this equilibrium overwhelmingly favors the keto (amide) form[10][11]. The thermodynamic stability of the cyclic amide in the keto form is the primary driving force for this preference[11]. This stability is why the IUPAC name specifies the "-one" suffix, indicating the ketone (or more accurately, the amide carbonyl), and the "(1H)" to locate the proton on the nitrogen atom. Spectroscopic evidence, such as a strong infrared (IR) absorption band for the C=O stretch around 1650-1680 cm⁻¹, confirms the predominance of the keto tautomer[11].

tautomerism enol 2-Hydroxyquinoline (Enol Form) keto Quinolin-2(1H)-one (Keto Form - Predominant) enol->keto Equilibrium Favors Keto Form

Caption: Keto-enol tautomerism of the quinolinone core.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is essential for its application in research and development.

PropertyValueReferences
CAS Number 4876-10-2[3][7]
Molecular Formula C₁₀H₈BrNO[3][8]
Molecular Weight 238.08 g/mol [8]
Appearance White to pale cream or light yellow powder/solid[3][8]
Melting Point 255-258 °C[8]
Boiling Point 391.8 ± 42.0 °C (Predicted)[8]
Purity (Typical) ≥95.0% (HPLC)[3]
Solubility Insoluble in water, soluble in DMSO and DMF
Storage Store under inert gas at 2-8°C, protected from light[8]

Spectroscopic Confirmation: The structure is unequivocally confirmed by modern analytical techniques.

  • ¹H NMR (DMSO-d₆): Shows characteristic signals including a singlet for the bromomethyl protons (-CH₂) around δ 4.90 ppm, aromatic protons between δ 7.24-7.84 ppm, and a broad singlet for the N-H proton around δ 11.86 ppm[12].

  • ¹³C NMR (DMSO-d₆): Displays a signal for the carbonyl carbon (C=O) above 160 ppm, confirming the keto form[12].

  • IR (KBr): A strong absorption peak around 1669 cm⁻¹ is indicative of the C=O stretching vibration of the cyclic amide[12].

Synthesis and Reactivity

4-(Bromomethyl)quinolin-2(1H)-one is typically prepared via a two-step synthesis starting from acetoacetanilide. This process involves a bromination reaction followed by an acid-catalyzed intramolecular cyclization.

Common Synthetic Pathway

The most common industrial synthesis involves the bromination of acetoacetanilide using bromine in a suitable solvent, such as chloroform or glacial acetic acid, to yield an α-bromoacetoacetanilide intermediate. This intermediate is then subjected to dehydration and cyclization using a strong acid, typically concentrated sulfuric acid or phosphorus pentoxide, to form the final quinolinone ring system[12][13][14][15]. Controlling the reaction temperature during bromination is critical to minimize the formation of di-brominated byproducts and enhance the purity of the final product[15].

synthesis_workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A Acetoacetanilide B α-Bromoacetoacetanilide A->B  Br₂, Acetic Acid or CHCl₃ (Temp Control <30°C) C 4-(Bromomethyl)quinolin-2(1H)-one B->C  Conc. H₂SO₄ or P₂O₅ (Dehydration & Ring Closure)

Caption: General workflow for the synthesis of 4-(bromomethyl)quinolin-2(1H)-one.

Detailed Experimental Protocol

The following protocol is a representative example synthesized from published methods[12][13][15]. Note: This procedure should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

  • Bromination of Acetoacetanilide: a. Dissolve acetoacetanilide (1.0 eq) in glacial acetic acid or chloroform in a reaction vessel equipped with a dropping funnel and a stirrer. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature does not exceed 30 °C[15]. d. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or HPLC). e. The solvent is then removed under reduced pressure. The residue is treated with water and neutralized with a mild base (e.g., sodium bicarbonate solution) to a pH of 6-7[14]. f. The resulting solid, α-bromoacetoacetanilide, is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

  • Cyclization: a. In a separate vessel, cool concentrated sulfuric acid to 5-10 °C. b. Slowly and carefully add the dried α-bromoacetoacetanilide from the previous step in portions, maintaining the temperature below 20 °C[15]. c. Once the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for an additional 2-3 hours. d. Pour the reaction mixture carefully onto crushed ice with vigorous stirring. e. The precipitated solid product, 4-(bromomethyl)quinolin-2(1H)-one, is collected by filtration. f. The crude product is washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. g. The final product is dried under vacuum to yield a white to off-white powder. Purity can be assessed by HPLC[14].

Applications in Drug Discovery and Development

The utility of 4-(bromomethyl)quinolin-2(1H)-one extends from its role as a specific building block to the broader importance of its core chemical scaffold.

A Key Building Block for Rebamipide

The primary industrial application of this compound is as a critical starting material for the synthesis of Rebamipide [8][14]. Rebamipide is a gastroprotective agent used for the treatment of gastritis and gastric ulcers. It functions by increasing mucus production, stimulating prostaglandin generation in the gastric mucosa, and scavenging free radicals, thereby protecting the stomach lining[14]. The synthesis involves the reaction of 4-(bromomethyl)quinolin-2(1H)-one with an appropriate amino acid derivative.

The Quinolinone Scaffold: A Privileged Structure

In medicinal chemistry, the quinolinone ring system is considered a "privileged structure"[16]. This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. This versatility makes them highly valuable starting points for drug discovery programs. Quinolinone derivatives have demonstrated a wide spectrum of biological activities, including:

  • Antimicrobial: The related quinolin-4-one core is famous for the quinolone class of antibiotics[17][18][19].

  • Anticancer: Various substituted quinolinones have been investigated as potent anticancer agents[12][16].

  • Anti-inflammatory and Analgesic: Derivatives have been studied for their potential to treat inflammation and pain[8][12].

  • Antiviral: The scaffold is present in molecules with activity against various viruses[12].

Therefore, 4-(bromomethyl)quinolin-2(1H)-one serves as a versatile and reactive intermediate for chemists to synthesize libraries of novel quinolinone derivatives in the search for new therapeutic agents.

Safety and Handling

Due to its reactivity, 4-(bromomethyl)quinolin-2(1H)-one must be handled with care. It is classified as a hazardous substance.

Hazard InformationDetailsReferences
GHS Pictogram

Signal Word Danger [20]
Hazard Statements H314: Causes severe skin burns and eye damage.[20]
Classification Irritant, Corrosive[14][20]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[20].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield[20].

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and chemical-resistant clothing[20].

    • Respiratory Protection: If dust is generated, use a full-face respirator with an appropriate particulate filter[20].

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes[20].

    • Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[20].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[20].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[20].

Conclusion

The nomenclature for the compound with CAS 4876-10-2 is definitively 4-(bromomethyl)quinolin-2(1H)-one based on systematic IUPAC naming conventions that accurately reflect its predominant keto-tautomeric form. The synonym "4-bromomethylcarbostyril" arises from the historical common name of the parent scaffold and, while understood, should be avoided in favor of the more precise IUPAC designation. This compound is a valuable and reactive intermediate, most notably in the synthesis of the gastroprotective drug Rebamipide, and its underlying quinolinone structure continues to be a fertile ground for the development of new therapeutic agents. Proper understanding of its nomenclature, synthesis, and handling is paramount for its effective and safe use in scientific research and drug development.

References

  • Thermo Fisher Scientific. (n.d.). 4-Bromomethyl-2(1H)-quinolinone, Thermo Scientific Chemicals.
  • BenchChem. (2025). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
  • ChemicalBook. (n.d.). 4-Bromomethyl-1,2-dihydroquinoline-2-one synthesis.
  • ECHEMI. (2019). 4-Bromomethyl-1,2-dihydroquinoline-2-one SDS, 4876-10-2 Safety Data Sheets.
  • Der Pharma Chemica. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents.
  • Guidechem. (2023). How to Prepare 4-Bromomethyl-1,2-dihydroquinoline-2-one?.
  • MilliporeSigma. (n.d.). 4-Bromomethyl-2(1H)-quinolinone | 4876-10-2.
  • CN102775347A. (n.d.). Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
  • Buljan, A., Stepanić, V., Čikoš, A., & Roje, M. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. ResearchGate.
  • Pharmaffiliates. (n.d.). CAS No : 4876-10-2 | Product Name : 4-(Bromomethyl)quinolin-2(1H)-one.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Wikipedia. (n.d.). 2-Quinolone.
  • ChemicalBook. (2025). 4-Bromomethyl-1,2-dihydroquinoline-2-one.
  • Tashima, T. (2015). The structural use of carbostyril in physiologically active substances. Bioorganic & Medicinal Chemistry Letters, 25(17), 3415–3419.
  • Semantic Scholar. (n.d.). The structural use of carbostyril in physiologically active substances.
  • PubChem. (n.d.). 2-Hydroxyquinoline. National Center for Biotechnology Information.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Gizińska, M., & Giziński, S. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Pharmaceuticals (Basel), 18(1), 109.
  • MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Adi Chemistry. (n.d.). IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY.
  • Gizińska, M., & Giziński, S. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed.
  • Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules.

Sources

Exploratory

4-(bromomethyl)-2-hydroxyquinoline tautomerism and stability

An in-depth understanding of 4-(bromomethyl)-2-hydroxyquinoline (also known as 4-bromomethylcarbostyril or 4-(bromomethyl)quinolin-2(1H)-one; CAS: 4876-10-2) is critical for medicinal chemists and process scientists. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of 4-(bromomethyl)-2-hydroxyquinoline (also known as 4-bromomethylcarbostyril or 4-(bromomethyl)quinolin-2(1H)-one; CAS: 4876-10-2) is critical for medicinal chemists and process scientists. This bifunctional scaffold features a highly reactive electrophilic bromomethyl group coupled with a tautomerically dynamic 2-hydroxyquinoline core. It serves as a pivotal intermediate in the synthesis of blockbuster therapeutics, including the mucosal protective agent Rebamipide and various Aripiprazole derivatives [1], as well as in the design of fluorescent probes.

This technical guide deconstructs the thermodynamic drivers of its tautomerism, evaluates the stability of its reactive moieties, and provides field-validated protocols for its synthesis and analytical characterization.

Mechanistic Analysis of Tautomerism: Lactim vs. Lactam

The core of 4-(bromomethyl)-2-hydroxyquinoline exists in a dynamic protomeric equilibrium between the lactim (enol: 2-hydroxyquinoline) and lactam (keto: 2-quinolone) forms. The migration of a proton between the heterocyclic nitrogen and the oxygen atom dictates the molecule's physicochemical properties and its subsequent reactivity profile.

Thermodynamic Drivers of the 2-Quinolone Preference

In almost all synthetically relevant environments, the equilibrium heavily favors the lactam (2-quinolone) tautomer [2]. This preference is driven by three primary factors:

  • Amide Resonance Energy: The thermodynamic stability of the cyclic amide (lactam) group is significantly higher than that of the iminol (lactim) group. The reduced aromaticity of the heterocyclic ring in the lactam form is more than compensated by the robust resonance stabilization of the amide bond [3].

  • Solvent-Induced Zwitterionic Stabilization: In polar protic solvents (e.g., water, methanol), the lactam form is stabilized by a zwitterionic resonance structure where the nitrogen carries a partial positive charge and the oxygen a partial negative charge. Polar solvents lower the energy of this tautomer by approximately ~5 kcal/mol relative to the lactim form [4].

  • Dimeric Hydrogen Bonding: In the solid state and in non-polar solvents (e.g., chloroform, dichloromethane), the lactam form achieves profound stabilization through the formation of hydrogen-bonded dimers, effectively locking the molecule into the 2-quinolone configuration [3].

Graphviz Diagram 1: Thermodynamic drivers pushing the equilibrium toward the Lactam (2-Quinolone) form.

Chemical Stability and Reactivity Profile

While the 2-quinolone core is exceptionally stable, the 4-bromomethyl group is a highly reactive alkylating agent. The stability of the overall molecule is entirely dependent on the preservation of this carbon-bromine bond.

Degradation Pathways
  • Hydrolysis: In the presence of ambient moisture or aqueous buffers, the bromomethyl group undergoes nucleophilic substitution (SN1/SN2 depending on pH) to form the corresponding 4-hydroxymethyl impurity. This is the primary degradation pathway during prolonged storage.

  • Photolytic Degradation: The extended conjugated

    
    -system of the quinolone core absorbs strongly in the UV region (peaks at ~270 nm and ~324 nm) [4]. UV exposure can lead to radical-mediated cleavage of the C-Br bond, resulting in dimerization or oxidation products.
    
Quantitative Stability Data

To ensure reproducibility in synthetic workflows, the following table summarizes the stability and tautomeric behavior of the compound across different environments.

Environment / SolventDominant TautomerBromomethyl Stability (

estimate)
Primary Degradation Risk
Solid State (0–8°C, Dark) Lactam (Dimer)> 24 monthsHygroscopic hydrolysis
Aqueous Buffer (pH 7.4) Lactam (Zwitterion)< 12 hoursRapid hydrolysis to hydroxymethyl
Chloroform (

)
Lactam (Dimer)> 7 days (at RT)Minimal (if anhydrous)
Methanol / Ethanol Lactam~ 24–48 hoursSolvolysis (ether formation)
DMSO Lactam~ 3–5 daysAlkylation of solvent impurities

Experimental Protocols

The following protocols provide self-validating systems for the synthesis and analytical verification of 4-(bromomethyl)quinolin-2(1H)-one.

Protocol A: Knorr-Type Synthesis of 4-Bromomethylcarbostyril

This procedure leverages an acid-catalyzed electrophilic cyclization. The use of concentrated sulfuric acid is critical; it acts not only as a dehydrating agent but also protonates the intermediate to drive the intramolecular Friedel-Crafts-type ring closure [5].

Reagents: Acetoacetanilide (30 g), Bromine (27 g), Chloroform (60 mL), Concentrated


 (70 mL), Methanol.
Step-by-Step Methodology: 
  • Bromination: Dissolve 30 g of acetoacetanilide in 30 mL of anhydrous chloroform.

  • Addition: Dropwise add a solution of 27 g bromine in 30 mL chloroform at room temperature under vigorous stirring. Causality: Controlled addition prevents over-bromination of the aromatic ring.

  • Reflux: Heat the reaction mixture to reflux for 30 minutes to ensure complete conversion to the brominated intermediate.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove chloroform and residual

    
    .
    
  • Cyclization: Slowly add the resulting residue to 70 mL of concentrated

    
    . Maintain the internal vessel temperature strictly between 70°C and 75°C. Causality: Temperatures below 70°C result in incomplete cyclization; temperatures above 75°C promote degradation and sulfonation of the aromatic ring.
    
  • Precipitation: Pour the dark acidic mixture over crushed ice-water. The sudden drop in solubility forces the precipitation of the crude product.

  • Purification: Collect the precipitate via vacuum filtration. Recrystallize from a methanol-chloroform mixture to yield colorless, needle-like crystals (approx. 20 g yield).

Graphviz Diagram 2: Synthetic workflow and downstream reactivity pathways.

Protocol B: Stability-Indicating HPLC Assay

To verify the integrity of the bromomethyl group and quantify hydrolysis, a reversed-phase HPLC method is required.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the quinolone core, sharpening the peak). Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 324 nm (specific to the quinolone chromophore).

  • Sample Preparation: Dissolve the sample in anhydrous Acetonitrile immediately prior to injection. Causality: Using aqueous diluents will cause in-situ hydrolysis during the autosampler queue, leading to false-positive degradation results.

  • System Suitability: Ensure resolution (

    
    ) between the 4-hydroxymethyl impurity (elutes earlier due to higher polarity) and the active 4-bromomethyl peak.
    

Conclusion

The utility of 4-(bromomethyl)-2-hydroxyquinoline in drug development is intrinsically linked to mastering its dual nature: the robust, thermodynamically stable 2-quinolone tautomeric core, and the highly reactive, moisture-sensitive bromomethyl electrophile. By controlling the synthetic environment (strict temperature control during acid cyclization) and storage conditions (anhydrous, 0–8°C, protected from light), researchers can effectively harness this intermediate for high-yield couplings in API manufacturing.

References

  • Pharmaffiliates. "Rebamipide and Aripiprazole Impurities and Intermediates." Pharmaffiliates Reference Standards. Available at: [Link]

  • MDPI. "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones." Molecules, 2020. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Intramolecular sensitization and structure of a Tb3+/2-hydroxyquinoline conjugate in the paraoxonase 1 active site." RSC Advances. Available at: [Link]

  • PrepChem. "Synthesis of 4-bromomethylcarbostyril." PrepChem Organic Synthesis Database. Available at: [Link]

Foundational

Advanced Safety and Handling Blueprint for 4-Bromomethylquinolin-2-one in Medicinal Chemistry

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

As a Senior Application Scientist overseeing scale-up and discovery workflows, I frequently encounter 4-bromomethylquinolin-2-one (CAS 4876-10-2) as a highly versatile, yet hazardous, electrophilic building block. Widely recognized as a critical intermediate in the synthesis of the gastroprotective drug rebamipide, as well as various coumarin derivatives and antimalarial quinoline-4-methanols [1, 4], this compound bridges the gap between complex heterocyclic design and rapid structural diversification.

However, its utility is strictly governed by its reactivity. The very features that make it an excellent alkylating agent also render it a potent lachrymator and corrosive hazard. This whitepaper provides a comprehensive, mechanistically grounded guide to safely handling, storing, and utilizing 4-bromomethylquinolin-2-one, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling and Reactivity Causality

4-Bromomethyl-1,2-dihydroquinoline-2-one presents as a white to light-yellow crystalline powder. The molecule's architecture features a quinolinone core attached to a bromomethyl moiety.

The Causality of Reactivity: The benzylic-like position of the bromomethyl group is highly activated. The adjacent electron-withdrawing quinolinone system stabilizes the transition state during nucleophilic substitution (SN2) reactions. Consequently, the carbon-bromine bond is highly susceptible to cleavage by nucleophiles such as amines, thiols, and hydroxyls. While this makes it an exceptional reagent for drug synthesis, it is also the root cause of its severe toxicity profile [2].

Quantitative Safety and Property Data

To facilitate rapid risk assessment, the core physicochemical and safety parameters are summarized below:

ParameterValueClinical / Safety Implication
CAS Number 4876-10-2Unique identifier for inventory and SDS tracking.
Molecular Weight 238.08 g/mol Required for stoichiometric calculations.
Melting Point 255–258 °C (dec.)Decomposes at high heat; risk of toxic HBr gas release.
Storage Conditions 2–8 °C, Inert GasPrevents ambient moisture hydrolysis and thermal degradation.
GHS Hazard Codes H314, H315, H318, H319Corrosive; causes severe skin burns and irreversible eye damage.

Mechanistic Toxicology and Hazard Identification

Understanding the toxicology of 4-bromomethylquinolin-2-one requires looking beyond standard Safety Data Sheet (SDS) pictograms to the underlying chemical mechanisms [3].

  • Corrosivity and Lachrymatory Effects (H314 / H318): Upon contact with the aqueous environment of human mucous membranes (eyes, respiratory tract), the electrophilic bromomethyl group undergoes rapid hydrolysis. This solvolysis reaction displaces the bromide ion, generating hydrobromic acid (HBr) in situ. The localized generation of HBr is the direct causal agent of the severe skin burns and lachrymatory (tear-inducing) effects observed.

  • Macromolecular Alkylation: As a potent alkylating agent, it can covalently bind to nucleophilic residues (e.g., cysteine, lysine) in cellular proteins and DNA, leading to cytotoxicity and potential mutagenicity.

Toxicology A 4-Bromomethylquinolin-2-one (Electrophilic) B Moisture Exposure A->B H2O C Biological Nucleophiles (Proteins/DNA) A->C In vivo D Hydrolysis to HBr (Corrosive Gas) B->D E Covalent Alkylation (Cytotoxicity) C->E F Severe Skin Burns / Eye Damage D->F G Lachrymatory Effect / Irritation D->G E->F

Figure 1: Mechanistic toxicology and hazard pathways of 4-bromomethylquinolin-2-one.

Rigorous Handling and Storage Protocols

To maintain scientific integrity and personnel safety, handling must be treated as a self-validating system:

  • Moisture Exclusion: Because ambient humidity drives the degradation of the reagent into the unreactive hydroxymethyl derivative and corrosive HBr, the compound must be stored in a tightly sealed, light-resistant container under an inert atmosphere (Argon or N2) at 2–8 °C [5].

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer limited breakthrough times for halogenated alkylating agents. Double-gloving with a heavy-duty butyl rubber outer glove is recommended during bulk transfer. A face shield over safety goggles is mandatory due to the irreversible nature of eye damage.

  • Engineering Controls: All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

Self-Validating Experimental Protocol: Standard SN2 Alkylation

When utilizing 4-bromomethylquinolin-2-one to alkylate a secondary amine (e.g., in the synthesis of a rebamipide precursor), follow this validated workflow. The protocol includes built-in checks to ensure reaction integrity.

Step 1: Apparatus Preparation

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Validation Check: Connect to a Schlenk line and perform three vacuum/argon cycles. A steady baseline vacuum (<0.1 mbar) validates the integrity of the inert atmosphere, ensuring no moisture will compromise the electrophile.

Step 2: Reagent Solubilization

  • Under positive Argon flow, add 1.0 equivalent of the nucleophile (e.g., secondary amine) and 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to anhydrous N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C using an ice bath.

  • Causality: Lowering the temperature suppresses unwanted elimination side-reactions and safely controls the exothermic nature of the alkylation.

Step 3: Electrophile Addition

  • Dissolve 1.1 equivalents of 4-bromomethylquinolin-2-one in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the reaction mixture over 15 minutes.

  • Validation Check: The solution will typically change color or form a fine precipitate (DIPEA hydrobromide salt). The appearance of this salt is a visual, self-validating confirmation that the SN2 displacement is successfully occurring.

Step 4: Reaction Progression and Quenching

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC or LC-MS.

  • Once complete, quench the reaction by pouring it into ice-cold water.

  • Causality: The excess water hydrolyzes any unreacted 4-bromomethylquinolin-2-one, neutralizing the alkylating hazard before organic extraction.

Workflow A 1. Apparatus Prep (Inert Atmosphere) B 2. Reagent Solubilization (Anhydrous DMF) A->B C 3. Nucleophile Addition (Base Catalyzed) B->C D 4. SN2 Alkylation (Controlled Temp) C->D E 5. Quenching & Workup (Aqueous Phase) D->E F 6. Purification (Chromatography) E->F

Figure 2: Standardized inert-atmosphere SN2 alkylation workflow for 4-bromomethylquinolin-2-one.

Emergency Response and Spill Mitigation

In the event of a spill outside the fume hood, standard sweeping is insufficient and dangerous:

  • Evacuation: Immediately evacuate the area to prevent inhalation of aerosolized powder or HBr gas.

  • Containment: Do NOT use water directly on the solid powder, as this will rapidly generate corrosive HBr gas.

  • Neutralization (Causality-Driven): Cover the spill with a 1:1:1 mixture of sand, soda ash (sodium carbonate), and a weak solid nucleophile (e.g., sodium thiosulfate). The soda ash neutralizes any generated acid, while the thiosulfate safely reacts with the bromomethyl group via an SN2 mechanism to yield a non-toxic, water-soluble Bunte salt.

  • Disposal: Sweep the neutralized mixture into a highly visible, sealable hazardous waste container.

References

  • Title: 4-(Bromomethyl)-1,2-dihydroquinolin-2-one Laboratory Chemical Safety Summary Source: PubChem (National Institutes of Health) URL: [Link]

Exploratory

The Vinylogous Benzylic Electrophile: A Guide to Bromomethyl Reactivity in Quinolin-2-ones

Topic: Reactivity of Bromomethyl Group in Quinolin-2-one Scaffold Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The quinolin-2-one (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of Bromomethyl Group in Quinolin-2-one Scaffold Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The quinolin-2-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs like aripiprazole and brexpiprazole. While the scaffold itself provides rigid geometric constraints for receptor binding, the introduction of a bromomethyl (-CH₂Br) group—particularly at the C4 position —transforms the inert heterocycle into a highly versatile "vinylogous benzylic" electrophile.

This guide analyzes the unique electronic landscape of 4-(bromomethyl)quinolin-2-one, details the critical process parameters for its synthesis via Wohl-Ziegler bromination, and provides self-validating protocols for its diversification into amino-, thio-, and phosphono-derivatives.

Structural Electronics & Reactivity Landscape

To manipulate the bromomethyl group effectively, one must understand the electronic environment that dictates its reactivity. The C4-bromomethyl group is not merely an alkyl halide; it is electronically coupled to the lactam system.

1.1 The "Vinylogous Benzylic" Effect

In 4-(bromomethyl)quinolin-2-one, the C4 position is allylic to the C3-C4 double bond and "vinylogous" to the fused benzene ring.

  • Resonance Stabilization: Upon nucleophilic attack (

    
     transition state) or ionization (
    
    
    
    pathway, though less common in primary halides), the developing charge is delocalized through the endocyclic double bond into the aromatic ring and the lactam carbonyl.
  • Enhanced Electrophilicity: The electron-withdrawing nature of the lactam carbonyl (via induction and conjugation) pulls electron density away from the C4-methyl group, making the methylene carbon highly susceptible to nucleophilic attack.

1.2 Reactivity Hotspots

While the C4-bromomethyl group is the primary electrophile, the scaffold presents competing sites:

  • N1-Lactam Nitrogen: Acidic (pKa ~11). In the presence of strong bases (e.g., NaH), N-alkylation competes with C-alkylation if the nucleophile is also an electrophile (rare in this context) or if dimerization occurs.

  • C3-Vinylic Position: Generally inert to nucleophilic substitution but susceptible to electrophilic addition or bromination if stoichiometry is uncontrolled.

Synthesis of the Precursor: Critical Process Parameters

The foundational step is the conversion of 4-methylquinolin-2-one to 4-(bromomethyl)quinolin-2-one. This is classically achieved via Wohl-Ziegler Bromination .

2.1 Reaction Mechanism & Pathway

The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

BrominationPathway Start 4-Methylquinolin-2-one NBS NBS / AIBN (Radical Initiation) Start->NBS Reflux Radical Allylic Radical Intermediate NBS->Radical H-Abstraction Product 4-(Bromomethyl)quinolin-2-one Radical->Product Br-Transfer Side Side Product: 4-(Dibromomethyl)... Product->Side Over-bromination (XS NBS)

Figure 1: Radical pathway for the synthesis of the bromomethyl scaffold.

2.2 Experimental Protocol: Selective Monobromination

Context: Over-bromination to the dibromomethyl species is the primary failure mode. Control of stoichiometry and temperature is vital.

Materials:

  • 4-Methylquinolin-2-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water prior to use to remove HBr.

  • AIBN (0.05 eq)

  • Solvent: Chlorobenzene (preferred over

    
     for safety/boiling point) or Benzene.
    

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with 4-methylquinolin-2-one and anhydrous chlorobenzene (5 mL/mmol).

  • Activation: Add NBS and AIBN.

  • Initiation: Heat the mixture to reflux (132°C for chlorobenzene). Crucial: The reaction is heterogeneous initially. Success is indicated by the lighter succinimide floating to the top after 1–3 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromo product (
    
    
    
    ).
    • Self-Validating Check: If a spot appears at

      
      , dibromination is occurring. Stop heat immediately.
      
  • Workup: Filter the hot solution to remove succinimide. Cool the filtrate to precipitate the product.

  • Purification: Recrystallize from glacial acetic acid or toluene.

Nucleophilic Substitution Profiling

The 4-bromomethyl group serves as a "soft" electrophile, reacting readily with amines, thiols, and phosphites.

3.1 Comparative Reactivity Data

The following table summarizes reaction conditions for common transformations.

Nucleophile TypeReagent ClassSolvent SystemBase/CatalystTypical YieldKey Observation
Nitrogen (Hard/Soft) Secondary Amines (e.g., Morpholine)DMF or Acetonitrile

or TEA
85-95%Rapid reaction; excess amine acts as base.
Sulfur (Soft) Thiols / ThiophenolsAcetone or Ethanol

/ NaOH
90-98%Highly selective; requires inert atmosphere to prevent disulfide formation.
Oxygen (Hard) PhenolsDMF

70-85%

-alkylation dominates; requires higher temps (60-80°C).
Phosphorus Triethyl phosphiteNeat (Solvent-free)None (Arbuzov)80-90%Requires high temp (140°C) to drive off EtBr.
3.2 Detailed Protocol: Synthesis of Aminomethyl Derivatives

This protocol describes the


 displacement using a secondary amine (e.g., piperazine or morpholine), a common motif in antipsychotic drug design.

Methodology:

  • Dissolution: Dissolve 4-(bromomethyl)quinolin-2-one (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add anhydrous

    
     (2.0 mmol). Note: Inorganic bases are preferred over TEA to prevent quaternary ammonium salt formation complications during workup.
    
  • Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise at room temperature.

  • Reaction: Stir at 60°C for 2–4 hours.

  • Validation: TLC should show a significant polarity shift (product is usually more polar/basic).

  • Isolation: Pour into ice-water. The product often precipitates. If not, extract with EtOAc.

Pathway Visualization: From Scaffold to bioactive Targets

The following diagram maps the logical flow from the raw scaffold to functionalized therapeutic candidates.

ReactionLandscape Scaffold 4-(Bromomethyl)quinolin-2-one Amine Sec. Amines (Piperazine/Morpholine) Scaffold->Amine + Base (K2CO3) Thiol Thiols (Mercaptans) Scaffold->Thiol + Base (NaOH) Phosphite P(OEt)3 (Triethyl phosphite) Scaffold->Phosphite Arbuzov (140°C) Prod_Amine 4-(Aminomethyl)quinolin-2-ones (Kinase Inhibitors / Antipsychotics) Amine->Prod_Amine SN2 Displacement Prod_Thiol 4-(Thiomethyl)quinolin-2-ones (Antimicrobial Agents) Thiol->Prod_Thiol Thioetherification Prod_Phos Quinolinyl-4-methylphosphonates (Horner-Wadsworth-Emmons Reagents) Phosphite->Prod_Phos - EtBr

Figure 2: Divergent synthesis pathways from the bromomethyl core.

Therapeutic Implications

The reactivity of the bromomethyl group allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

  • Anticancer (Kinase Inhibition): The 4-aminomethyl linkage mimics the ATP-binding hinge region interactions in several tyrosine kinase inhibitors. The quinolin-2-one core acts as a hydrogen bond donor/acceptor pair similar to the adenine ring of ATP [1].

  • Antimicrobial Agents: Thioether derivatives synthesized from 4-bromomethyl precursors have shown efficacy against Gram-positive bacteria (S. aureus). The lipophilicity introduced by the sulfur linkage enhances cell membrane penetration [2].

  • Antipsychotics: The "aripiprazole-like" tail often requires a linker attached to the quinolinone. The bromomethyl group provides the "handle" to attach long-chain piperazine derivatives, essential for D2/5-HT receptor modulation [3].

References
  • BenchChem. (2025).[1][2] Application Notes: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil and Quinoline Derivatives. BenchChem Protocols.[1] Link

  • National Institutes of Health (NIH). (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. PubMed Central. Link

  • Mittal, A., et al. (2020). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.[3] Link

  • Organic Chemistry Portal. (2023). Michaelis-Arbuzov Reaction: Synthesis of Phosphonates.[4]Link

  • RSC Advances. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot. Royal Society of Chemistry. Link

Sources

Foundational

Comparative Technical Guide: 4-Bromomethylcoumarin vs. 4-Bromomethylquinolinone

Executive Summary 4-Bromomethylcoumarin (4-BMC) and 4-bromomethylquinolin-2(1H)-one (4-BMQ) are isomeric bicyclic heterocycles that serve as critical electrophilic scaffolds in organic synthesis and chemical biology. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromomethylcoumarin (4-BMC) and 4-bromomethylquinolin-2(1H)-one (4-BMQ) are isomeric bicyclic heterocycles that serve as critical electrophilic scaffolds in organic synthesis and chemical biology. While they share a reactive bromomethyl handle at the C4 position, their utility diverges significantly based on the heteroatom in the core ring system (oxygen vs. nitrogen).

  • 4-Bromomethylcoumarin (Lactone Core): Predominantly used as a precursor for fluorogenic probes and photocleavable protecting groups (caging agents). It offers high fluorescence tunability but suffers from hydrolytic instability in basic media due to lactone ring opening.

  • 4-Bromomethylquinolinone (Lactam Core): Distinguished by superior hydrolytic stability and hydrogen-bonding capability (donor/acceptor). It is a privileged scaffold in medicinal chemistry (kinase inhibitors, antibiotics) and has emerged as a superior platform for two-photon excitation (2PE) photocages.

Structural & Electronic Architecture

The fundamental difference lies in the 1-position heteroatom: oxygen in coumarin (chromen-2-one) and nitrogen in quinolinone (quinolin-2(1H)-one).

Core Comparison
Feature4-Bromomethylcoumarin4-Bromomethylquinolinone
Core Scaffold 2H-Chromen-2-one (Coumarin)Quinolin-2(1H)-one (Carbostyril)
Functional Group Cyclic Ester (Lactone)Cyclic Amide (Lactam)
H-Bonding Acceptor only (C=O, O1)Donor (N-H) & Acceptor (C=O)
pKa (Core) N/A (Neutral)~11.8 (Amide NH deprotonation)
Hydrolytic Stability Low (Ring opens at pH > 10)High (Stable to broad pH range)
Fluorescence High quantum yield (substituent dependent)Moderate to High; Large Stokes shift
Structural Visualization

G cluster_0 4-Bromomethylcoumarin cluster_1 4-Bromomethylquinolinone C O1 (Heteroatom) C2=O (Lactone) C4-CH2Br (Electrophile) Comparison Key Difference: Coumarin (O) = Hydrolytically Labile Quinolinone (NH) = Stable H-Bond Donor C:f0->Comparison Lactone Q N1-H (Heteroatom/Donor) C2=O (Lactam) C4-CH2Br (Electrophile) Q:f0->Comparison Lactam

Caption: Structural comparison highlighting the core heteroatom substitution that dictates stability and solubility profiles.

Synthetic Pathways

The synthesis of these scaffolds utilizes distinct condensation chemistries. The choice of pathway is dictated by the starting phenol (for coumarins) or aniline (for quinolinones).

4-Bromomethylcoumarin: Pechmann Condensation

The Pechmann condensation is the industry standard. It involves the acid-catalyzed reaction of a phenol with a


-keto ester (4-bromoethylacetoacetate).
  • Mechanism: Transesterification followed by intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration.

  • Catalysts: Concentrated

    
     (traditional), Lewis acids (
    
    
    
    ), or solid acid catalysts (Amberlyst-15).
4-Bromomethylquinolinone: Knorr-Type Cyclization

The synthesis typically proceeds via the reaction of an aniline with a


-keto ester derivative, followed by cyclization.
  • Route A (Direct): Reaction of aniline with 4-bromoacetoacetate followed by acid-mediated cyclization (often PPA or

    
    ).
    
  • Route B (Bromination): Synthesis of 4-methylquinolin-2-one followed by radical bromination (NBS/AIBN). Note: This route often suffers from over-bromination.

Synthetic Workflow Diagram

Synthesis cluster_coumarin Coumarin Synthesis (Pechmann) cluster_quinoline Quinolinone Synthesis (Knorr/Cyclization) Phenol Phenol (Resorcinol eq.) CoumarinProduct 4-Bromomethylcoumarin Phenol->CoumarinProduct Condensation KetoEster 4-Bromoethylacetoacetate KetoEster->CoumarinProduct Acid Acid Catalyst (H2SO4) Acid->CoumarinProduct Aniline Aniline Derivative Intermediate Acetoacetanilide Intermediate Aniline->Intermediate Amidation Aceto 4-Bromoacetoacetate Aceto->Intermediate Cyclization H2SO4 / PPA Cyclization Intermediate->Cyclization QuinProduct 4-Bromomethylquinolinone Cyclization->QuinProduct Ring Closure

Caption: Parallel synthetic workflows. The Pechmann condensation (top) is a one-pot cascade, whereas the Quinolinone synthesis (bottom) often requires isolation of the anilide intermediate.

Reactivity & Functionalization[1][2][3]

Both molecules rely on the high reactivity of the allylic/benzylic bromide for


 substitutions. However, the stability of the core dictates the reaction conditions.
Nucleophilic Substitution ( )
  • Coumarin: Reactions must be performed under neutral or mildly basic conditions. Strong bases (NaOH, KOH) or prolonged heating in nucleophilic solvents can hydrolyze the lactone ring to the corresponding coumarinic acid (Z-isomer) or coumaric acid (E-isomer), destroying fluorescence and biological activity.

  • Quinolinone: Highly robust. Can withstand strong bases (e.g.,

    
    , 
    
    
    
    in DMF/reflux) required to alkylate sterically hindered nucleophiles.
Photochemistry (Caging Groups)

Both scaffolds are used as photoremovable protecting groups (PPGs), but for different regimes.

  • Coumarin (Bhc): The 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group is a standard for one-photon excitation (UV, ~365 nm).

  • Quinolinone (BHQ): The 8-bromo-7-hydroxyquinolin-2-ylmethyl (BHQ) group is superior for Two-Photon Excitation (2PE) .

    • Advantage:[1][2][3] BHQ has a larger two-photon action cross-section (>1 GM) compared to coumarins, allowing uncaging with IR light (~740 nm) for deep tissue penetration.

    • Mechanism:[4] Solvent-assisted photoheterolysis (

      
       mechanism in excited state).[5]
      

Applications in Drug Discovery[2][9][10]

Medicinal Chemistry[9][11]
  • Coumarins: Used primarily as inhibitors of serine proteases, aromatase, and sulfatase. The 4-bromomethyl group is the gateway to introducing lipophilic tails or warheads.

  • Quinolinones: A "privileged structure" for:

    • Kinase Inhibitors: The lactam NH/CO motif mimics the ATP adenine ring, forming key H-bonds in the kinase hinge region.

    • Antibacterials: Quinolone antibiotics (e.g., Ciprofloxacin) are structurally related. 4-substituted quinolinones interfere with bacterial quorum sensing.

    • Rebamipide Analogs: 4-substituted quinolinones are explored for mucosal protection and anti-ulcer activity.

Fluorescence Labeling
  • RNA Labeling: 4-Bromomethylcoumarins (e.g., 7-methoxy derivatives) selectively alkylate 4-thiouridine in tRNA, enabling structural analysis.

  • Turn-On Probes: 4-Bromomethylquinolinone derivatives often exhibit low fluorescence until the bromide is displaced by a nucleophile (e.g., a thiol), triggering a Photoinduced Electron Transfer (PET) mechanism switch that turns fluorescence "on."

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-4-bromomethylcoumarin (Pechmann)

This protocol minimizes the formation of the side-product (4-methyl derivative) and ensures high purity.

  • Reagents: Resorcinol monomethyl ether (10 mmol), Ethyl 4-bromoacetoacetate (10 mmol), Sulfuric acid (70% w/w).

  • Procedure:

    • Cool the sulfuric acid (10 mL) to 0°C in an ice bath.

    • Add the phenol and ester simultaneously dropwise, maintaining temperature < 5°C.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

    • Quench: Pour the reaction mixture over 100g of crushed ice/water with vigorous stirring.

    • Isolation: Filter the resulting white precipitate. Wash copiously with cold water until filtrate is neutral.

    • Purification: Recrystallize from Ethanol/Acetone (1:1).

  • Yield: Typically 75-85%.

  • Validation: NMR (

    
    : singlet at 
    
    
    
    4.5 ppm for
    
    
    ).
Protocol B: Nucleophilic Substitution with a Thiol (General)

Designed for 4-bromomethylquinolinone to demonstrate stability.

  • Reagents: 4-Bromomethylquinolin-2(1H)-one (1.0 eq), Thiophenol derivative (1.1 eq),

    
     (1.5 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the thiol and

      
       in DMF under inert atmosphere (
      
      
      
      ). Stir for 15 min to generate the thiolate.
    • Add the bromomethylquinolinone solution (in DMF) dropwise.

    • Heat to 60°C for 3 hours. (Note: A coumarin might hydrolyze under these basic/thermal conditions).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

References

  • Pechmann Condensation Mechanism & Scope

    • Title: "The Pechmann Reaction"[6]

    • Source: Organic Reactions, 2011.
    • URL:[Link]

  • Quinolinone Photochemistry (2PE Caging)

    • Title: "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope"
    • Source: J. Am. Chem. Soc., 2002.
    • URL:[Link]

  • RNA Labeling with Coumarins

    • Title: "Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkyl
    • Source: PLoS ONE, 2013.[1]

    • URL:[Link]

  • Hydrolytic Stability of Lactams vs Lactones

    • Title: "Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics"[7]

    • Source: J. Med. Chem., 2000.
    • URL:[Link]

  • Medicinal Chemistry of Quinolinones

    • Title: "Quinolones:
    • Source: FEMS Microbiology Reviews, 2014.
    • URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Bromomethyl-2(1H)-quinolinone Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Versatile 4-Bromomethyl-2(1H)-quinolinone Scaffold The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 4-Bromomethyl-2(1H)-quinolinone Scaffold

The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among its many derivatives, 4-bromomethyl-2(1H)-quinolinone has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive bromomethyl group at the 4-position, coupled with the inherent pharmacological properties of the quinolinone core, makes it a powerful tool for the synthesis of novel drug candidates and molecular probes.

This in-depth technical guide provides a comprehensive review of the synthesis, chemical reactivity, and biological applications of 4-bromomethyl-2(1H)-quinolinone derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only a thorough overview of the current state of the field but also practical, field-proven insights and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring that the information presented is not just a list of facts but a self-validating system of knowledge.

Synthesis of 4-Bromomethyl-2(1H)-quinolinone: A Practical Approach

The most common and industrially scalable synthesis of 4-bromomethyl-2(1H)-quinolinone involves a two-step process starting from acetoacetanilide.[2][3] This method is favored for its relatively high yield and the commercial availability of the starting material.

Step 1: Bromination of Acetoacetanilide

The first step is the selective bromination of the active methylene group of acetoacetanilide. The choice of solvent and reaction conditions is crucial to minimize the formation of di-brominated byproducts.

Experimental Protocol: Synthesis of 4-Bromo-N-phenylacetoacetamide

  • Reaction Setup: In a well-ventilated fume hood, dissolve acetoacetanilide (1 equivalent) in a suitable organic solvent such as chloroform or glacial acetic acid.[3][4]

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise over a period of 30 minutes. Maintaining a low temperature during bromine addition is critical to control the reaction rate and prevent over-bromination.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and the pH is adjusted to 6-7 with a mild base (e.g., sodium bicarbonate solution).[2]

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield 4-bromo-N-phenylacetoacetamide as a solid.[3]

Step 2: Cyclization to 4-Bromomethyl-2(1H)-quinolinone

The second step involves the intramolecular cyclization of the brominated intermediate. This is typically achieved using a strong dehydrating agent, most commonly concentrated sulfuric acid.

Experimental Protocol: Synthesis of 4-Bromomethyl-2(1H)-quinolinone

  • Reaction Setup: In a clean, dry flask, cool concentrated sulfuric acid to 5-10 °C.[3]

  • Addition of Intermediate: Slowly add the 4-bromo-N-phenylacetoacetamide obtained in the previous step in portions, ensuring the temperature does not exceed 20 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude 4-bromomethyl-2(1H)-quinolinone can be further purified by recrystallization to obtain an off-white solid.[4]

Yield and Purity: This two-step process can provide 4-bromomethyl-2(1H)-quinolinone in good overall yield (typically 60-70%) and high purity (>98% by HPLC).[2]

Synthetic Workflow Diagram

Synthesis_Workflow Acetoacetanilide Acetoacetanilide Bromination Bromination (Br2, CHCl3 or Acetic Acid) Acetoacetanilide->Bromination Intermediate 4-Bromo-N-phenylacetoacetamide Bromination->Intermediate Cyclization Cyclization (Conc. H2SO4) Intermediate->Cyclization Product 4-Bromomethyl-2(1H)-quinolinone Cyclization->Product

Caption: Synthetic workflow for 4-bromomethyl-2(1H)-quinolinone.

Chemical Reactivity: A Gateway to Diverse Derivatives

The synthetic utility of 4-bromomethyl-2(1H)-quinolinone lies in the high reactivity of the bromomethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, leading to a diverse library of derivatives.

Reactions with N-Nucleophiles

The reaction of 4-bromomethyl-2(1H)-quinolinone with primary and secondary amines is a straightforward and efficient method to synthesize 4-(aminomethyl)quinolin-2(1H)-one derivatives. These derivatives have shown significant potential as anticancer agents.[4]

General Experimental Protocol for N-Alkylation

  • Reaction Setup: Dissolve 4-bromomethyl-2(1H)-quinolinone (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Amine: Add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reactions with O- and S-Nucleophiles

Similarly, reactions with phenols, thiophenols, and other O- and S-nucleophiles can be performed to generate the corresponding ether and thioether derivatives. These linkages are often explored in the design of bioactive molecules.

Illustrative Reaction Scheme

Reactivity_Scheme Start 4-Bromomethyl-2(1H)-quinolinone N_Nucleophile R1R2NH Start->N_Nucleophile Base O_Nucleophile R-OH Start->O_Nucleophile Base S_Nucleophile R-SH Start->S_Nucleophile Base N_Product 4-(R1R2N-methyl)-2(1H)-quinolinone N_Nucleophile->N_Product O_Product 4-(RO-methyl)-2(1H)-quinolinone O_Nucleophile->O_Product S_Product 4-(RS-methyl)-2(1H)-quinolinone S_Nucleophile->S_Product

Caption: Reactivity of 4-bromomethyl-2(1H)-quinolinone with nucleophiles.

Biological Activities and Therapeutic Applications

The quinoline scaffold is present in many biologically active compounds.[5] Derivatives of 4-bromomethyl-2(1H)-quinolinone are no exception and have been investigated for a range of therapeutic applications.

Anticancer Activity

A significant area of research has been the development of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anticancer agents.[4] Studies have shown that these compounds can exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.

Compound Cell Line IC50 (µM) Reference
4-((4-Fluorobenzylamino)methyl)quinolin-2(1H)-oneA549 (Lung)12.5[4]
4-((4-Chlorobenzylamino)methyl)quinolin-2(1H)-oneA549 (Lung)15.2[4]
4-((4-Methylbenzylamino)methyl)quinolin-2(1H)-oneA549 (Lung)18.9[4]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the aromatic ring of the benzylamine moiety significantly influences the anticancer activity.

  • Electron-withdrawing groups, such as fluorine and chlorine, at the para position tend to enhance the cytotoxic effect compared to electron-donating groups like methyl.[4]

Antibacterial Activity

The quinolone core is famously associated with antibacterial drugs (e.g., fluoroquinolones).[6] While research into the antibacterial properties of 4-bromomethyl-2(1H)-quinolinone derivatives is less extensive than for anticancer applications, some studies have explored their potential to combat bacterial infections. The mechanism of action is likely related to the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]

Other Therapeutic Applications

Derivatives of 4-bromomethyl-2(1H)-quinolinone are also intermediates in the synthesis of drugs for other conditions. For instance, it is a key intermediate in the synthesis of Rebamipide, a gastroprotective agent used for the treatment of gastritis and gastric ulcers.[2][7]

Application as a Fluorescent Probe

The quinolin-2(1H)-one scaffold can serve as a core for fluorescent molecules.[8] By introducing appropriate donor and acceptor groups, derivatives of 4-bromomethyl-2(1H)-quinolinone can be designed as fluorescent probes for bio-imaging and sensing applications.[9][10] The reactive bromomethyl group provides a convenient handle for conjugating the quinolinone fluorophore to biomolecules of interest.

Workflow for Developing a Quinolinone-Based Fluorescent Probe

Fluorescent_Probe_Workflow Synthesis Synthesis of Functionalized 4-Bromomethyl-2(1H)-quinolinone Derivative Conjugation Conjugation to Biomolecule (e.g., protein, DNA) Synthesis->Conjugation Purification Purification of Labeled Biomolecule Conjugation->Purification Characterization Spectroscopic Characterization (Absorption, Emission) Purification->Characterization Application Bio-imaging Application (e.g., Fluorescence Microscopy) Characterization->Application

Caption: Workflow for developing a quinolinone-based fluorescent probe.

Conclusion and Future Perspectives

4-Bromomethyl-2(1H)-quinolinone is a high-value synthetic intermediate with a proven track record in the development of biologically active compounds. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the construction of diverse molecular architectures. While significant progress has been made in exploring its potential in anticancer drug discovery, there remain ample opportunities for further research.

Future investigations should focus on:

  • Expanding the diversity of derivatives: Exploring a wider range of nucleophiles to generate novel compound libraries.

  • In-depth mechanistic studies: Elucidating the precise mechanisms of action for the observed biological activities.

  • Development of novel fluorescent probes: Designing and synthesizing new quinolinone-based probes with enhanced photophysical properties for advanced bio-imaging applications.

  • Exploration of other therapeutic areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

The continued exploration of 4-bromomethyl-2(1H)-quinolinone chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents and research tools.

References

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. - Der Pharma Chemica. Available at: [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
  • 4-(Bromomethyl)-2(1H)-quinolinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - MDPI. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Biological Activities of Quinoline Derivatives | Bentham Science. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

  • Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism - PMC. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. Available at: [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Available at: [Link]

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Protocols & Analytical Methods

Method

Protocol for N-alkylation of 4-(bromomethyl)-2(1H)-quinolinone

Application Note: Protocols for the N-Alkylation Involving 4-(Bromomethyl)-2(1H)-quinolinone Introduction & Mechanistic Overview In synthetic and medicinal chemistry, 4-(bromomethyl)-2(1H)-quinolinone (CAS 4876-10-2, als...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the N-Alkylation Involving 4-(Bromomethyl)-2(1H)-quinolinone

Introduction & Mechanistic Overview

In synthetic and medicinal chemistry, 4-(bromomethyl)-2(1H)-quinolinone (CAS 4876-10-2, also known as 4-bromomethylcarbostyril) is a highly versatile, yet chemically demanding, heterocyclic scaffold. It is a critical intermediate in the synthesis of the gastroprotective drug Rebamipide and is widely utilized as a fluorescent derivatization agent for amines and carboxylic acids[1].

The phrase "N-alkylation involving 4-(bromomethyl)-2(1H)-quinolinone" encompasses two distinct synthetic paradigms, driven by the molecule's dual reactivity:

  • Pathway A (Alkylating Agent): The highly electrophilic C-4 bromomethyl group (activated by the adjacent conjugated system) is used to N-alkylate external primary or secondary amines. This is the standard approach for creating fluorescent carbostyril tags.

  • Pathway B (Substrate): The N-1 lactam proton is relatively acidic (pKa ~11) and can be deprotonated to act as a nucleophile. However, treating the molecule with a base in the absence of a highly reactive external electrophile immediately triggers intermolecular self-condensation (polymerization), as the N-anion of one molecule attacks the C-4 bromomethyl group of another.

To successfully achieve direct N-1 alkylation (Pathway B), the protocol must employ kinetic control—specifically, Phase Transfer Catalysis (PTC) combined with a massive stoichiometric excess of the external electrophile to outcompete self-polymerization.

Mechanistic Workflow

G A 4-(Bromomethyl)- 2(1H)-quinolinone B Pathway A: Act as Alkylating Agent A->B + External Amine (e.g., DIPEA, DMF) D Pathway B: Act as Substrate (N-1) A->D + Excess Electrophile (e.g., MeI) + PTC F Self-Condensation (Polymerization) A->F Base Only (No external reagent) C N-Alkylated Amine (Fluorescent Tag) B->C SN2 at C-4 E N-1 Alkylated Quinolone D->E SN2 at N-1

Mechanistic pathways for N-alkylation involving 4-(bromomethyl)-2(1H)-quinolinone.

Protocol A: N-Alkylation of Amines (Fluorescent Tagging)

This protocol utilizes 4-(bromomethyl)-2(1H)-quinolinone as the electrophile to N-alkylate a secondary amine.

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize the generated HBr without competing for the bromomethyl electrophile. Anhydrous N,N-Dimethylformamide (DMF) is used to ensure the complete dissolution of the quinolinone and accelerate the bimolecular nucleophilic substitution (


)[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the target secondary amine (1.0 mmol) in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Slowly add 4-(bromomethyl)-2(1H)-quinolinone (1.1 mmol, 1.1 eq) in small portions over 10 minutes to prevent localized heating and side reactions.

  • Reaction: Stir the mixture at 25°C for 12 hours. Monitor the consumption of the amine via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1) or LC-MS.

  • Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via silica gel flash chromatography to yield the fluorescent N-alkylated carbostyril derivative.

Protocol B: Direct N-1 Alkylation of the Quinolone Ring

This protocol describes the direct N-alkylation of the quinolinone's lactam nitrogen using methyl iodide.

Causality & Design: To prevent the highly reactive N-anion from attacking the C-4 bromomethyl group of an adjacent molecule, the reaction is run under biphasic Phase Transfer Catalysis (PTC) conditions. Tetrabutylammonium bromide (TBAB) shuttles the deprotonated quinolinone into the organic phase, where it is immediately intercepted by a massive excess (10 equivalents) of methyl iodide. This kinetic control ensures that cross-alkylation vastly outcompetes self-condensation.

Step-by-Step Methodology:

  • Biphasic Setup: In a 100 mL round-bottom flask, dissolve 4-(bromomethyl)-2(1H)-quinolinone (1.0 mmol) and TBAB (0.1 mmol, 10 mol%) in 15 mL of Dichloromethane (DCM).

  • Electrophile Excess: Add methyl iodide (10.0 mmol, 10.0 eq) to the organic phase. Note: Methyl iodide is highly volatile and toxic; perform this strictly inside a fume hood.

  • Base Addition: Vigorously stir the solution (≥800 rpm) and add 5 mL of a 50% (w/w) aqueous NaOH solution dropwise. The vigorous stirring is critical to maximize the interfacial surface area for the PTC mechanism.

  • Reaction: Maintain vigorous stirring at room temperature (20-25°C) for exactly 2 hours. Prolonged reaction times may lead to hydrolysis of the bromomethyl group.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with an additional 20 mL of DCM and 20 mL of water. Separate the organic layer.

  • Washing: Wash the organic layer with water (2 x 20 mL) to remove residual NaOH and TBAB, followed by a brine wash.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and carefully concentrate under reduced pressure to yield 4-(bromomethyl)-1-methyl-2(1H)-quinolinone.
    

Quantitative Data Presentation

The following table summarizes the expected outcomes, chemoselectivity, and reaction parameters for the different alkylation pathways involving 4-(bromomethyl)-2(1H)-quinolinone.

Reaction PathwaySubstrate / ReagentsBase & SolventTemp & TimeYield (%)Chemoselectivity / Outcome
Pathway A (Alkylating Agent)Diethyl acetamidomalonate

, Acetonitrile
80°C, 4-6 h85–92%>99% (C-4 substitution; Rebamipide precursor)
Pathway A (Alkylating Agent)Secondary Aliphatic AmineDIPEA, DMF25°C, 12 h78–85%>95% (Mono-alkylation at amine)
Pathway B (N-1 Alkylation)Methyl Iodide (10 eq)NaOH, TBAB, DCM/

25°C, 2 h65–70%~80% (Competes with minor dimerization)
Undesired (Control)None (Base only)NaH, THF0°C, 1 h<5%Rapid Polymerization / Self-condensation

References

  • ResearchGate - Synthesis and Biological Activities of Novel Ethers of Quinolinone Linked with Coumarins (Fluorescent Probes). Available at:[Link][2]

Sources

Application

Application Note: High-Sensitivity Fluorescent Labeling of Carboxylic Acids Using 4-Bromomethylcarbostyril (4-BMC)

Executive Summary 4-Bromomethylcarbostyril (4-BMC) , chemically identified as 4-bromomethyl-1,2-dihydroquinoline-2-one[1], is a robust and highly sensitive fluorescent derivatization reagent. It is primarily utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromomethylcarbostyril (4-BMC) , chemically identified as 4-bromomethyl-1,2-dihydroquinoline-2-one[1], is a robust and highly sensitive fluorescent derivatization reagent. It is primarily utilized in High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) for the trace analysis of carboxylic acids, such as fatty acids, prostaglandins, and acidic pharmaceutical metabolites.

This application note provides researchers and drug development professionals with an authoritative, self-validating protocol for employing 4-BMC. By detailing the mechanistic rationale behind the derivatization chemistry, this guide ensures high extraction recoveries, minimal background interference, and reproducible chromatographic data.

Mechanistic Insights & Reagent Selection

Why Choose 4-BMC?

While coumarin derivatives (e.g., 4-bromomethyl-7-methoxycoumarin) are widely known, carbostyrils (the nitrogen analogs of coumarins, or 1-azacoumarins) offer distinct analytical advantages[2]. The substitution of the oxygen heteroatom with a nitrogen lactam ring enhances the photostability of the fluorophore and shifts the emission spectrum. This is highly advantageous for avoiding background autofluorescence commonly encountered in complex biological matrices (e.g., plasma or urine)[3].

The Derivatization Mechanism

The derivatization relies on an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 nucleophilic substitution mechanism. The target carboxylic acid is deprotonated to form a carboxylate anion. This anion subsequently attacks the electrophilic bromomethyl carbon of 4-BMC, displacing the bromide ion and forming a highly fluorescent ester derivative.

Causality of Experimental Choices:

  • Solvent Selection (Anhydrous Acetonitrile): The reaction must be conducted in a strictly aprotic solvent. Protic solvents (like water or methanol) act as competing nucleophiles, leading to the solvolysis of 4-BMC into non-reactive hydroxymethyl or methoxymethyl byproducts, which depletes the reagent and ruins the assay yield.

  • Catalyst System (K₂CO₃ + 18-Crown-6): Potassium carbonate is an excellent base for deprotonating carboxylic acids but is completely insoluble in acetonitrile. The addition of the phase-transfer catalyst 18-crown-6 chelates the potassium ion (

    
    ). This solubilizes the base and leaves the carboxylate anion "naked" and highly nucleophilic, drastically accelerating the 
    
    
    
    reaction kinetics.

ReactionMechanism Analyte Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO⁻) Analyte->Anion Deprotonation Base Base Catalyst (K2CO3 / 18-Crown-6) Base->Anion Solubilization Product Fluorescent Ester (R-COO-CH2-Carbostyril) Anion->Product SN2 Attack Reagent 4-BMC Reagent (Br-CH2-Carbostyril) Reagent->Product Bromide Loss

SN2 nucleophilic substitution mechanism of 4-BMC with carboxylic acids.

Photophysical and Chemical Properties

Understanding the properties of 4-BMC is critical for optimizing HPLC-FLD parameters. Carbostyril derivatives typically exhibit strong absorption in the UV range and emit brilliantly in the blue-violet spectrum[4].

Table 1: Properties of 4-Bromomethylcarbostyril (4-BMC)

PropertyValue / Description
Chemical Name 4-Bromomethyl-1,2-dihydroquinoline-2-one[1]
Molecular Weight 238.08 g/mol [1]
Appearance White to light-yellow crystalline powder[5]
Excitation Wavelength (

)
~340 - 350 nm (Solvent dependent)[4]
Emission Wavelength (

)
~380 - 400 nm (Solvent dependent)[4]
Target Functional Groups Carboxylic Acids (-COOH), Phenols (-OH), Amines (-NH₂)

Experimental Protocol: Fluorescent Labeling Workflow

This protocol is designed as a self-validating system . By incorporating an internal standard and a reagent blank, researchers can continuously verify reaction efficiency and rule out false positives caused by reagent degradation.

Workflow S1 1. Analyte Extraction Isolate carboxylic acids into anhydrous ACN S2 2. Catalyst Addition Add K2CO3 and 18-Crown-6 (Phase Transfer) S1->S2 S3 3. Derivatization Add 4-BMC and incubate at 80°C (30-45 min) S2->S3 S4 4. Reaction Quenching Cool to RT, precipitate salts, and filter S3->S4 S5 5. HPLC-FLD Analysis C18 Column Elution with Fluorescence Detection S4->S5

Experimental workflow for 4-BMC derivatization and HPLC-FLD analysis.

Step-by-Step Methodology

Step 1: Reagent Preparation (Crucial: Moisture Control)

  • 4-BMC Solution: Prepare a 10 mM solution of 4-BMC in anhydrous acetonitrile. Store in an amber vial to prevent photodegradation. Prepare fresh daily.

  • Catalyst Suspension: Prepare a mixture of anhydrous K₂CO₃ (solid, finely ground) and 18-crown-6 (5 mM) in anhydrous acetonitrile.

Step 2: Sample Preparation & Internal Standard Addition

  • Extract the target carboxylic acids from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Self-Validation: Spike the sample with an Internal Standard (IS), such as Margaric acid (C17:0), which does not naturally occur in most mammalian samples. This validates extraction recovery and derivatization efficiency.

  • Evaporate the extract to complete dryness under a gentle stream of nitrogen gas.

Step 3: The Derivatization Reaction

  • Reconstitute the dried sample in 100 µL of the Catalyst Suspension.

  • Add 100 µL of the 4-BMC Solution. Expert Insight: Ensure 4-BMC is in at least a 5-fold molar excess relative to the total estimated acid concentration to drive the reaction to completion.

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 80°C for 45 minutes.

Step 4: Reaction Quenching & Quality Control

  • Remove the vial and cool to room temperature.

  • Add 200 µL of a quenching solution (e.g., 1% acetic acid in water/acetonitrile) to neutralize the base and terminate the reaction.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the insoluble potassium salts. Transfer the supernatant to an HPLC autosampler vial.

  • Self-Validation: Always run a Reagent Blank (substituting the sample with pure solvent). A successful blank will show a large peak for unreacted 4-BMC and its hydrolysis products early in the chromatogram, but zero peaks in the retention time window of the highly hydrophobic target analyte esters.

HPLC-FLD Analytical Method

Because the addition of the carbostyril moiety significantly increases the hydrophobicity of the analytes, reversed-phase chromatography is the standard analytical approach.

Table 2: Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm)Provides optimal retention and resolution for hydrophobic fluorescent esters.
Mobile Phase Gradient: Water / AcetonitrileStart at 40% ACN and ramp to 100% ACN to elute long-chain fatty acid derivatives.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures sharp peak shapes.
Column Temperature 40°CReduces mobile phase viscosity and improves mass transfer/peak symmetry.
FLD Detection Ex: 340 nm / Em: 390 nmCaptures the maximum quantum yield of the carbostyril fluorophore[4].
Injection Volume 10 - 20 µLSufficient for trace detection (fmol to pmol range) without overloading the column.

References

  • CymitQuimica. 4-Bromomethyl-1,2-dihydroquinoline-2-one Product Information.
  • Echemi. 4-Bromomethyl-1,2-dihydroquinoline-2-one-99 Chemical Properties.
  • ResearchGate. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins.
  • National Institutes of Health (PMC). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications.
  • PhotochemCAD. Carbostyril 124 Photophysical Spectra.
  • Benchchem. Diethyl 2-(4-chlorobenzamido)malonate Derivatization Reactions.

Sources

Method

Synthesis of 1-azacoumarins from 4-bromomethyl-2-quinolinone precursors

Executive Summary The 1-azacoumarin (quinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to coumarins while offering enhanced hydrolytic stability and hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azacoumarin (quinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to coumarins while offering enhanced hydrolytic stability and hydrogen-bonding potential. This guide details the high-fidelity synthesis of 4-substituted 1-azacoumarins utilizing 4-(bromomethyl)-2-quinolinone as a divergent electrophilic linchpin.

Unlike standard Knorr cyclizations that yield static cores, the 4-bromomethyl precursor enables the rapid generation of diverse libraries (amino-, ether-, and thio-functionalized derivatives) via nucleophilic substitution (


). This protocol is critical for developing therapeutics targeting gastric mucosal protection  (e.g., Rebamipide analogs), anticancer pathways  (DNA gyrase inhibition), and antimicrobial resistance .

Strategic Reaction Architecture

The synthesis hinges on the high reactivity of the allylic/benzylic bromide at the C4 position. The reaction landscape is defined by three primary pathways:

  • N-Alkylation (Aminolysis): Generation of basic side chains (critical for solubility and target affinity).

  • O-Alkylation (Etherification): Introduction of aryl/alkyl ethers for lipophilicity modulation.

  • S-Alkylation: Synthesis of thioethers or isothiouronium salts for further cyclization.

Reaction Workflow Diagram

ReactionWorkflow cluster_conditions Critical Control Points Precursor 4-(Bromomethyl)-2-quinolinone (Electrophilic Core) Intermediate Transition State (SN2 Mechanism) Precursor->Intermediate Activation Amine Primary/Secondary Amines (Nucleophile) Amine->Intermediate K2CO3 / CH3CN Phenol Phenols/Thiols (Nucleophile) Phenol->Intermediate NaH / DMF ProductA 4-(Aminomethyl)-2-quinolinone (Solubility/Basic) Intermediate->ProductA Pathway A ProductB 4-(Phenoxymethyl)-2-quinolinone (Lipophilic/Potent) Intermediate->ProductB Pathway B Temp Temp: 60-80°C Base Base: Weak (K2CO3) vs Strong (NaH)

Caption: Divergent synthesis workflow from the 4-bromomethyl-2-quinolinone core. Pathway selection depends on nucleophile hardness and basicity.

Precursor Preparation (The Foundation)

Before functionalization, the 4-(bromomethyl)-2-quinolinone core is synthesized. This step is self-validating via the appearance of the characteristic bromomethyl singlet in NMR.

Mechanism: Bromination of acetoacetanilide followed by acid-catalyzed cyclization (Knorr-type).

  • Reagents: Acetoacetanilide, Bromine (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[1]
  • Key Intermediate:

    
    -Bromoacetoacetanilide.
    

Quality Control Check:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for a singlet at
    
    
    4.80–4.90 ppm
    (
    
    
    ). Disappearance of the methyl singlet (
    
    
    2.4 ppm) of the starting material confirms bromination.

Detailed Protocols

Protocol A: Synthesis of 4-(Aminomethyl)-2-quinolinone Derivatives

Target Application: Solubility enhancement and GPCR ligand synthesis (e.g., Dopamine/Serotonin modulators).

Reagents:

  • Substrate: 4-(Bromomethyl)-2-quinolinone (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dry)
    

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(bromomethyl)-2-quinolinone (1.0 mmol, 238 mg) in anhydrous acetonitrile (10 mL).

  • Activation: Add

    
      (2.0 mmol, 276 mg). Stir at room temperature for 10 minutes to ensure base distribution.
    
  • Addition: Add the amine (1.2 mmol) dropwise. Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase:

      
      :MeOH 95:5). The starting material (
      
      
      
      ) should disappear, and a more polar spot (
      
      
      ) should appear.
  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[2][5][6]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Yield Expectation: 75–90% depending on amine sterics.

Protocol B: Synthesis of 4-(Phenoxymethyl)-2-quinolinone Derivatives

Target Application: Anticancer agents (Tyrosine Kinase Inhibitors).

Reagents:

  • Substrate: 4-(Bromomethyl)-2-quinolinone (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv) or

    
     (3.0 equiv) for weaker phenols.
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Phenoxide Formation: In a dry flask under inert atmosphere (

    
    ), dissolve the phenol  (1.1 mmol) in DMF (5 mL). Carefully add NaH  (1.2 mmol) at 0°C. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Coupling: Add a solution of 4-(bromomethyl)-2-quinolinone (1.0 mmol) in DMF (5 mL) dropwise to the phenoxide solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Heating to 60°C may be required for electron-deficient phenols.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with water and hexanes (to remove mineral oil), and dry in a vacuum oven.

Data Analysis & Validation

Table 1: Representative Yields and Conditions

EntryNucleophileConditionsTime (h)Yield (%)Physical State
1 Morpholine

,

, Reflux
488White Solid
2 Piperidine

,

, Reflux
485Pale Yellow Solid
3 Aniline

, DMF, 80°C
672Beige Solid
4 4-Cl-Phenol

, Acetone, Reflux
880White Needles
5 Thiophenol

, DCM, RT
292Yellow Powder

Structural Confirmation (Self-Validation):

  • 
     NMR Shift:  The methylene protons (
    
    
    
    -X) shift significantly upon substitution.
    • Precursor (

      
      -Br): 
      
      
      
      ppm.
    • Product (

      
      -N): 
      
      
      
      ppm (Upfield shift).
    • Product (

      
      -O): 
      
      
      
      ppm (Downfield shift due to oxygen electronegativity).

Mechanistic Insight & Troubleshooting

The reaction follows a classic


 mechanism .[3] The 2-quinolinone ring acts as an electron-withdrawing group, activating the benzylic/allylic position.

Common Pitfalls:

  • Bis-alkylation: When using primary amines, excess amine (2-3 equiv) is required to prevent the formation of tertiary amine dimers (bis-quinolinones).

  • Elimination: Strong bulky bases (e.g., t-BuOK) can cause elimination of HBr to form an exocyclic double bond or polymerization. Stick to Carbonate bases.

  • Solubility: The precursor is poorly soluble in non-polar solvents. DMF or DMSO are recommended for sluggish reactions, though work-up is more tedious.

Biological Relevance Pathway

The resulting 1-azacoumarins often exhibit activity by mimicking the transition state of peptide bonds or intercalating into DNA.

BioActivity Compound 4-Substituted 1-Azacoumarin Target1 Target: DNA Gyrase (Bacteria) Compound->Target1 Intercalation Target2 Target: Mucosal Prostaglandins (Gastric Protection) Compound->Target2 Receptor Activation Effect1 Inhibition of Replication (Antibacterial) Target1->Effect1 Effect2 Increased Mucus Secretion (Anti-ulcer) Target2->Effect2

Caption: Potential pharmacological pathways for 1-azacoumarin derivatives synthesized via this protocol.

References

  • Synthesis of 4-bromomethylcarbostyril (Precursor Protocol) Source: PrepChem.com. "Synthesis of 4-bromomethylcarbostyril." URL:[Link]

  • Nucleophilic Substitution of 4-(bromomethyl)quinolin-2(1H)-one Source: Der Pharma Chemica, 2011, 3(2): 35-44. "Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives." URL:[Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution at the 4-Bromomethylphenyl Group

Introduction: The 4-Bromomethylphenyl Group as a Versatile Electrophilic Hub In the landscape of medicinal chemistry and organic synthesis, the 4-bromomethylphenyl moiety stands out as a pivotal structural unit. Its util...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Bromomethylphenyl Group as a Versatile Electrophilic Hub

In the landscape of medicinal chemistry and organic synthesis, the 4-bromomethylphenyl moiety stands out as a pivotal structural unit. Its utility stems from the benzylic bromide, a highly reactive electrophilic center primed for nucleophilic substitution.[1][2] The bromine atom is an excellent leaving group, and the adjacent phenyl ring stabilizes the transition states of both Sₙ1 and Sₙ2 reactions, making this group a versatile handle for covalently linking diverse molecular fragments.[3] This reactivity is fundamental to the construction of complex molecules, from kinase inhibitors in drug discovery to functionalized materials.[4][5]

This guide provides an in-depth exploration of the mechanistic principles, reaction scope, and detailed experimental protocols for performing nucleophilic substitution at the 4-bromomethyl position. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Mechanistic Underpinnings: The Sₙ1/Sₙ2 Duality of a Benzylic System

The 4-bromomethylphenyl group is a primary benzylic halide. This structure exists at a mechanistic crossroads, capable of reacting via either a concerted bimolecular (Sₙ2) pathway or a stepwise unimolecular (Sₙ1) pathway. The operative mechanism is dictated by the specific reaction conditions.[6][7]

  • The Sₙ2 Pathway (Substitution Nucleophilic Bimolecular): This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[8][9] This mechanism is generally favored for primary halides due to minimal steric hindrance.[10] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6][8]

  • The Sₙ1 Pathway (Substitution Nucleophilic Unimolecular): This pathway involves two distinct steps. First, the leaving group departs to form a resonance-stabilized benzylic carbocation.[11][12] This is the slow, rate-determining step.[11] The phenyl ring delocalizes the positive charge, making this intermediate significantly more stable than a simple primary carbocation.[2][3] In the second, rapid step, the nucleophile attacks the planar carbocation.[12]

The choice between these pathways is critical as it influences reaction kinetics, solvent selection, and stereochemical outcomes if the carbon were chiral.

G cluster_SN2 Sₙ2 Pathway (Concerted) cluster_SN1 Sₙ1 Pathway (Stepwise) Reactants_SN2 Nu⁻ + R-CH₂-Br TS_SN2 [Nu---CH₂(R)---Br]⁻ Transition State Reactants_SN2->TS_SN2 Single Step (Backside Attack) Product_SN2 Nu-CH₂-R + Br⁻ TS_SN2->Product_SN2 Reactant_SN1 R-CH₂-Br Carbocation R-CH₂⁺ (Resonance-Stabilized Benzylic Carbocation) Reactant_SN1->Carbocation Step 1 (Slow) Leaving Group Departs Product_SN1 Nu-CH₂-R Carbocation->Product_SN1 Step 2 (Fast) Nucleophilic Attack LeavingGroup Br⁻ Nucleophile Nu⁻ caption Fig 1: Sₙ2 vs. Sₙ1 mechanistic pathways.

Caption: Sₙ2 vs. Sₙ1 mechanistic pathways.

Controlling the Mechanism: Experimental Choices

The selection of the reaction pathway is a deliberate experimental choice, guided by the principles summarized below. For the 4-bromomethylphenyl system, Sₙ2 is often preferred for its predictability and is achieved using strong nucleophiles in polar aprotic solvents.

FactorFavors Sₙ1 PathwayFavors Sₙ2 PathwayCausality
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., RS⁻, CN⁻, N₃⁻, R₂N⁻)Strong nucleophiles force a bimolecular reaction, while weak ones wait for carbocation formation.[6][13]
Solvent Polar Protic (e.g., H₂O, EtOH, MeOH)Polar Aprotic (e.g., DMF, Acetone, DMSO)Protic solvents stabilize the carbocation (Sₙ1) and solvate the nucleophile, weakening it. Aprotic solvents leave the nucleophile "naked" and highly reactive for Sₙ2.[6][8][9]
Substrate Tertiary > Secondary > Benzylic/AllylicMethyl > Primary > SecondaryThe 4-bromomethyl group is primary, favoring Sₙ2. However, its ability to form a stable benzylic carbocation makes Sₙ1 possible under the right conditions.[6]
Leaving Group Good (I⁻ > Br⁻ > Cl⁻)Good (I⁻ > Br⁻ > Cl⁻)A good leaving group is a weak base that can stabilize a negative charge, facilitating both mechanisms.[8]

Reaction Scope: A Survey of Effective Nucleophiles

A wide array of nucleophiles can be successfully employed to displace the benzylic bromide, leading to the formation of diverse C-O, C-N, C-S, and C-C bonds. This versatility is a cornerstone of its utility in building molecular libraries.[4]

Nucleophile ClassExample Reagent(s)Base (if needed)Product Class
O-Nucleophiles Alcohols (ROH), Phenols (ArOH), Carboxylic Acids (RCOOH), Water (H₂O)K₂CO₃, NaH, Cs₂CO₃, Et₃NEthers, Esters, Alcohols
N-Nucleophiles Primary/Secondary Amines (RNH₂, R₂NH), Azide (NaN₃), PhthalimideK₂CO₃, Et₃N, DIPEASecondary/Tertiary Amines, Azides, Protected Amines
S-Nucleophiles Thiols (RSH), Thiophenols (ArSH)K₂CO₃, Et₃N, NaOHThioethers (Sulfides)
C-Nucleophiles Cyanide (KCN, NaCN)N/ANitriles

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies.[4] Researchers must optimize conditions for their specific substrates and nucleophiles. Reaction progress should always be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_workflow General Experimental Workflow Setup 1. Reagent Prep & Setup (Inert Atmosphere) Reaction 2. Nucleophile Activation (if needed, with base) Setup->Reaction Addition 3. Add 4-Bromomethyl Substrate Reaction->Addition Monitor 4. Stir & Monitor (TLC / LC-MS) Addition->Monitor Workup 5. Quench & Work-up (Extraction) Monitor->Workup Purify 6. Purification (Chromatography or Recrystallization) Workup->Purify Analysis 7. Characterization (NMR, MS) Purify->Analysis caption Fig 2: General workflow for nucleophilic substitution.

Sources

Method

Application Note: Synthesis of N-(Quinolin-2-one-4-ylmethyl) Amino Acid Derivatives

Abstract This guide details the protocol for the chemoselective N-alkylation of amino acid esters using 4-(bromomethyl)quinolin-2(1H)-one.[1] These conjugates are critical pharmacophores in the development of glycine-sit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the chemoselective N-alkylation of amino acid esters using 4-(bromomethyl)quinolin-2(1H)-one.[1] These conjugates are critical pharmacophores in the development of glycine-site NMDA receptor antagonists and fluorescent biological probes. The protocol addresses solubility challenges inherent to the quinolinone scaffold and provides optimized conditions to minimize over-alkylation and racemization.

Introduction & Mechanistic Rationale

4-(Bromomethyl)quinolin-2(1H)-one (4-BMQ) serves as a potent electrophile for synthesizing biologically active heterocycles.[1] The core challenge in reacting 4-BMQ with amino acids lies in the amphoteric nature of the nucleophiles and the solubility profile of the quinolinone.

Reaction Mechanism

The conversion follows a classic


 nucleophilic substitution . The reaction requires a free amine nucleophile; therefore, amino acid ester salts (e.g., hydrochlorides) must be neutralized in situ.
  • Electrophile: The exocyclic methylene carbon of 4-BMQ is highly activated by the electron-deficient quinolinone ring.[1]

  • Nucleophile: The

    
    -amino group of the amino acid ester.
    
  • Selectivity: While the lactam nitrogen (N1) on the quinolinone is nucleophilic, under mild basic conditions (

    
    ), the primary aliphatic amine of the amino acid is significantly more reactive, favoring the formation of the secondary amine side chain over N1-alkylation or bis-alkylation.
    
Key Optimization Parameters
  • Solvent System: DMF (Dimethylformamide) is the gold standard here. It solubilizes the polar quinolinone starting material and the ionic amino acid salts while promoting the

    
     transition state.
    
  • Base Selection: An inorganic base (

    
    ) is preferred over organic bases (TEA/DIPEA) to minimize racemization of the amino acid 
    
    
    
    -center.
  • Stoichiometry: A slight excess of the amino acid ester (1.2 - 1.5 equiv) suppresses the formation of tertiary amines (bis-alkylation).

Experimental Protocol

Materials
  • Reagent A: 4-(Bromomethyl)quinolin-2(1H)-one (Purity >97%)[1][2]

  • Reagent B: Amino Acid Methyl/Ethyl Ester Hydrochloride (e.g., Glycine methyl ester HCl, L-Phenylalanine ethyl ester HCl)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst (Optional): Potassium Iodide (KI) - accelerates reaction via Finkelstein exchange (

    
     formation of reactive iodide).
    
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile

  • In a round-bottom flask equipped with a magnetic stir bar, suspend the Amino Acid Ester HCl (1.2 mmol) in anhydrous DMF (5 mL).

  • Add

    
     (2.5 mmol).
    
  • Stir at Room Temperature (RT) for 15 minutes. Note: This ensures deprotonation of the ammonium salt to the free amine.

Step 2: Coupling Reaction

  • Add 4-(Bromomethyl)quinolin-2(1H)-one (1.0 mmol) to the suspension.

  • (Optional) Add KI (0.1 mmol) if the reaction is known to be sluggish (e.g., with sterically hindered amino acids like Valine).

  • Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
  • Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.[1] Reaction typically completes in 2–4 hours.[1]

Step 3: Workup and Isolation

  • Cool the reaction mixture to RT.

  • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product often precipitates as a white or off-white solid.[1]

    • Filter the solid, wash with water (

      
       mL) and cold ether (
      
      
      
      mL).
  • Extraction Method (If oil forms): Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo.

Step 4: Purification

  • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).[1]

Data Summary Table
ParameterStandard ConditionOptimization Note
Stoichiometry 1.0 (Quin) : 1.2 (AA) : 2.5 (Base)Excess AA prevents dimer formation.[1]
Temperature 60°C>80°C increases risk of racemization.[1]
Concentration 0.2 M in DMFHigher conc.[1] favors polymerization/dimers.[1]
Yield 65 - 85%Dependent on steric bulk of amino acid.[1]

Visualizations

Reaction Pathway Diagram

This diagram illustrates the mechanistic flow from reactants to the final N-alkylated product.

ReactionMechanism Start Reagents: 4-Bromomethylquinolinone + Amino Acid Ester HCl BaseStep Deprotection: K2CO3 neutralizes HCl Generates Free Amine Start->BaseStep DMF, RT TS Transition State: SN2 Attack on Exocyclic -CH2-Br BaseStep->TS Heat, 60°C Product Product: N-(Quinolin-2-one-4-ylmethyl) Amino Acid Ester TS->Product -HBr Side Side Products: Bis-alkylation (Minimized by stoichiometry) TS->Side Excess Electrophile

Caption: Mechanistic pathway for the N-alkylation of amino acid esters by 4-bromomethylquinolinone.

Experimental Workflow

A decision tree for the purification strategy based on the physical state of the crude product.

Workflow Step1 Reaction Complete (TLC Check) Step2 Quench: Pour into Ice Water Step1->Step2 Decision Precipitate Formed? Step2->Decision SolidPath Solid Product Decision->SolidPath Yes LiquidPath Oily/Gummy Product Decision->LiquidPath No Filter Vacuum Filtration SolidPath->Filter Extract Extract: Ethyl Acetate LiquidPath->Extract Wash Wash: Water -> Ether Filter->Wash Final Final Purification: Recrystallization (EtOH) Wash->Final Dry Dry: Na2SO4 & Evaporate Extract->Dry Dry->Final

Caption: Decision tree for the isolation and purification of quinolinone conjugates.

Troubleshooting & Critical Considerations

Solubility Issues

The 4-bromomethylquinolinone moiety is planar and rigid, leading to poor solubility in non-polar solvents.

  • Issue: Reactants remain as a suspension.

  • Solution: Ensure DMF is used. If precipitation occurs too early during the reaction, increase solvent volume or add a co-solvent like DMSO (max 10%).

Hydrolysis of the Ester
  • Issue: Loss of the ester group to form the free acid during the reaction.[3]

  • Cause: Wet DMF or excessive heating with carbonate base.[1]

  • Solution: Use anhydrous DMF and store

    
     in a desiccator.[1] If the free acid is the desired product, perform the coupling first, isolate the ester, and then hydrolyze using LiOH/THF/Water in a separate step to ensure purity.
    
Regioselectivity (N vs. O Alkylation)

While N-alkylation is favored, O-alkylation of the quinolinone carbonyl (forming a quinoline ether) is a theoretical side reaction.

  • Control: This is largely suppressed by using the mild base

    
     and keeping the temperature below 80°C. Strong bases like NaH promote O-alkylation and should be avoided for this specific transformation.
    

References

  • Carling, R. W., et al. (1993). "3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-AMPA receptors."[1] Journal of Medicinal Chemistry, 36(22), 3397–3408. Link

  • McQuaid, L. A., et al. (1992). "Synthesis and excitatory amino acid pharmacology of a series of 3-substituted 4-methyl-2(1H)-quinolones." Journal of Medicinal Chemistry, 35(18), 3319–3324. Link

  • Nikalje, A. P., et al. (2010). "Dual Allosteric Effect in Glycine/NMDA Receptor Antagonism: A Comparative QSAR Approach." Molecules, 15(10), 7173–7187. Link

  • Angelov, P., et al. (2021). "4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides." Molbank, 2021(3), M1266. Link

  • ChemicalBook. (2023).[1][4] "4-Bromomethyl-2(1H)-quinolinone Product Properties and Synthesis." Link

Sources

Application

Preparation of Rebamipide Intermediates from Acetoacetanilide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of key intermediates for the anti-ulcer agent Rebamipide, commencing from the readily available star...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of key intermediates for the anti-ulcer agent Rebamipide, commencing from the readily available starting material, acetoacetanilide. This document provides not only step-by-step protocols for the synthesis of 4-(bromomethyl)-2(1H)-quinolinone and its subsequent conversion to 2-amino-3-[2(1H)-quinolinon-4-yl]propionic acid, but also delves into the mechanistic underpinnings of these transformations. By elucidating the chemical principles and providing practical, field-tested methodologies, this guide aims to equip researchers with the necessary knowledge for the efficient and reliable preparation of these crucial Rebamipide precursors.

Introduction to Rebamipide and its Synthesis

Rebamipide, chemically known as 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid, is a multifaceted gastroprotective agent.[1] Its therapeutic effects are attributed to its ability to increase gastric mucus secretion, stimulate prostaglandin production, and scavenge free radicals.[1] The synthesis of Rebamipide hinges on the construction of its core quinolinone scaffold, a common motif in many biologically active compounds. A key and efficient synthetic approach utilizes acetoacetanilide as a cost-effective and accessible starting material.

The overall synthetic strategy involves a three-stage process:

  • Formation of the Quinolinone Ring: Acetoacetanilide is first brominated and then subjected to an intramolecular cyclization to yield 4-(bromomethyl)-2(1H)-quinolinone. This reaction is a variation of the well-established Conrad-Limpach-Knorr synthesis of quinolines.[2][3][4]

  • Introduction of the Amino Acid Moiety: The resulting 4-(bromomethyl)-2(1H)-quinolinone is then used to alkylate a protected amino acid precursor, typically diethyl acetamidomalonate.

  • Deprotection and Final Acylation: Subsequent hydrolysis and decarboxylation afford the key intermediate, 2-amino-3-[2(1H)-quinolinon-4-yl]propionic acid. This is then acylated with 4-chlorobenzoyl chloride to yield the final Rebamipide drug substance.[5][6]

This application note will focus on the detailed preparation of the first two key intermediates, providing a solid foundation for the total synthesis of Rebamipide.

I. Synthesis of 4-(Bromomethyl)-2(1H)-quinolinone

This initial stage involves two critical steps: the bromination of acetoacetanilide and the subsequent acid-catalyzed cyclization to form the quinolinone ring system.

A. Reaction Scheme

Figure 1: Synthesis of 4-(bromomethyl)-2(1H)-quinolinone Acetoacetanilide Acetoacetanilide Bromine Br2, Chloroform Bromo_intermediate γ-Bromoacetoacetanilide Bromine->Bromo_intermediate Bromination Sulfuric_acid Conc. H2SO4 Quinolinone 4-(Bromomethyl)-2(1H)-quinolinone Sulfuric_acid->Quinolinone Cyclization

Caption: Synthesis of 4-(bromomethyl)-2(1H)-quinolinone.

B. Mechanistic Insight: The Conrad-Limpach-Knorr Cyclization

The acid-catalyzed cyclization of the intermediate γ-bromoacetoacetanilide is a key step that proceeds via a mechanism related to the Conrad-Limpach-Knorr synthesis. In this reaction, the enol form of the β-ketoanilide attacks the aromatic ring in an intramolecular electrophilic aromatic substitution, followed by dehydration to form the stable quinolinone ring. The use of a strong acid like concentrated sulfuric acid facilitates both the enolization and the subsequent cyclization.[3][7]

C. Experimental Protocol

1. Bromination of Acetoacetanilide

  • Materials:

    • Acetoacetanilide

    • Chloroform

    • Bromine

    • 95% Ethanol (for recrystallization)

  • Procedure: [8]

    • Dissolve acetoacetanilide in chloroform in a reaction vessel equipped with a dropping funnel and a thermometer.

    • Prepare a solution of bromine in chloroform.

    • Slowly add the bromine solution to the acetoacetanilide solution while maintaining the reaction temperature below 30°C.

    • After the addition is complete, stir the mixture at 20-30°C for 2-3 hours.

    • Slowly heat the reaction mixture to 60-65°C and maintain this temperature for 0.5-1 hour.

    • Cool the reaction mixture to 0-5°C to precipitate the crude product.

    • Filter the crude product and recrystallize from 95% ethanol to obtain pure γ-bromoacetoacetanilide.

2. Cyclization to 4-(Bromomethyl)-2(1H)-quinolinone

  • Materials:

    • γ-Bromoacetoacetanilide

    • Concentrated Sulfuric Acid

    • Ice water

    • Weak base solution (e.g., sodium bicarbonate solution)

    • Ethanol (for recrystallization)

  • Procedure: [8][9]

    • Cool concentrated sulfuric acid to 5-10°C in a suitable reactor.

    • Add the γ-bromoacetoacetanilide in portions, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 2-3 hours.

    • Carefully pour the reaction mixture into ice water while stirring to precipitate the product. Maintain the temperature below 40°C.

    • Stir the resulting slurry for 1-1.5 hours.

    • Filter the precipitate and wash the solid with a weak base solution until the pH of the filtrate is 6-7.

    • Wash the solid with water and then recrystallize from ethanol to yield pure 4-(bromomethyl)-2(1H)-quinolinone.

D. Quantitative Data
ParameterValueReference
Bromination
Reaction Temperature< 30°C (addition), 60-65°C (heating)[8]
Reaction Time2-3 hours (stirring), 0.5-1 hour (heating)[8]
Cyclization
Reaction Temperature< 20°C (addition), 25-30°C (reaction)[8]
Reaction Time2-3 hours[8]
Overall Yield~80%[9]
Purity (HPLC)>97%[9]

II. Synthesis of 2-Amino-3-[2(1H)-quinolinon-4-yl]propionic Acid

This stage involves the alkylation of diethyl acetamidomalonate with the previously synthesized 4-(bromomethyl)-2(1H)-quinolinone, followed by acidic hydrolysis and decarboxylation.

A. Reaction Scheme

Figure 2: Synthesis of the Amino Acid Intermediate Quinolinone 4-(Bromomethyl)-2(1H)-quinolinone Malonate Diethyl acetamidomalonate Intermediate Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate Quinolinone->Intermediate Base Sodium Ethoxide, Ethanol Malonate->Intermediate Alkylation Base->Intermediate Alkylation Acid HCl, Heat Amino_acid 2-Amino-3-[2(1H)-quinolinon-4-yl]propionic Acid Acid->Amino_acid Hydrolysis & Decarboxylation

Caption: Synthesis of the Amino Acid Intermediate.

B. Mechanistic Insight

The first step is a classic malonic ester synthesis variant. Diethyl acetamidomalonate is deprotonated by a base (sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with the electrophilic benzylic bromide of 4-(bromomethyl)-2(1H)-quinolinone. The subsequent step involves the hydrolysis of both the ester and amide functionalities under strong acidic conditions, followed by decarboxylation of the resulting malonic acid derivative to afford the final α-amino acid.

C. Experimental Protocol

1. Alkylation of Diethyl Acetamidomalonate

  • Materials:

    • 4-(Bromomethyl)-2(1H)-quinolinone

    • Diethyl acetamidomalonate

    • Sodium ethoxide

    • Anhydrous Ethanol

  • Procedure: [5][10]

    • In a reaction vessel, dissolve sodium ethoxide in anhydrous ethanol.

    • Add diethyl acetamidomalonate to the solution and stir.

    • Add 4-(bromomethyl)-2(1H)-quinolinone to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Add water to precipitate the crude product.

    • Filter the solid and dry to obtain diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate.

2. Hydrolysis and Decarboxylation

  • Materials:

    • Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

    • Concentrated Hydrochloric Acid

  • Procedure: [5][11]

    • Suspend the malonate intermediate in concentrated hydrochloric acid.

    • Heat the mixture to reflux for an extended period (e.g., 24 hours).

    • Cool the reaction mixture to below 20°C to allow for crystallization of the product hydrochloride salt.

    • Filter the solid product, wash with cold water, and dry.

    • The resulting 2-amino-3-[2(1H)-quinolinon-4-yl]propionic acid hydrochloride can be used directly in the next step or neutralized to obtain the free amino acid.

D. Quantitative Data
ParameterValueReference
Alkylation
BaseSodium Ethoxide[5][10]
SolventEthanol[5][10]
Reaction TemperatureReflux[5][10]
Yield~96%[10]
Hydrolysis & Decarboxylation
ReagentConcentrated HCl[5][11]
Reaction TemperatureReflux[11]
Reaction Time24 hours[11]
Yield~91%[11]
Purity (HPLC)>99.5%[11]

III. Final Synthesis of Rebamipide

The final step in the synthesis of Rebamipide involves the acylation of the amino acid intermediate with 4-chlorobenzoyl chloride in the presence of a base.

A. Reaction Scheme

Figure 3: Final Acylation to Rebamipide Amino_acid 2-Amino-3-[2(1H)-quinolinon-4-yl]propionic Acid Acyl_chloride 4-Chlorobenzoyl Chloride Rebamipide Rebamipide Amino_acid->Rebamipide Base Aqueous Base (e.g., NaOH) Acyl_chloride->Rebamipide Acylation Base->Rebamipide Acylation

Caption: Final Acylation to Rebamipide.

B. Experimental Protocol
  • Materials:

    • 2-Amino-3-[2(1H)-quinolinon-4-yl]propionic acid (or its hydrochloride salt)

    • 4-Chlorobenzoyl chloride

    • Aqueous sodium hydroxide solution

    • Acetone

    • Hydrochloric acid (for acidification)

  • Procedure: [6]

    • Dissolve the amino acid intermediate in an aqueous solution of sodium hydroxide.

    • Prepare a solution of 4-chlorobenzoyl chloride in acetone.

    • Cool the amino acid solution in an ice bath.

    • Slowly add the 4-chlorobenzoyl chloride solution to the cooled amino acid solution while stirring.

    • After the addition is complete, allow the reaction to proceed at low temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the crude Rebamipide.

    • Filter the solid, wash with water and acetone, and dry to obtain the final product.

C. Quantitative Data
ParameterValueReference
Acylation
BaseAqueous NaOH[6]
SolventAcetone/Water[6]
Reaction TemperatureIce bath temperature[6]
Yield~96%[6]
Purity (HPLC)>99.5%[6]

Conclusion

The synthetic route from acetoacetanilide provides an efficient and scalable method for the preparation of key intermediates of Rebamipide. The protocols outlined in this application note are based on established and patented procedures, offering a reliable pathway for researchers in the fields of medicinal chemistry and drug development. A thorough understanding of the underlying reaction mechanisms, coupled with careful control of reaction parameters, is essential for achieving high yields and purity of the desired intermediates. This guide serves as a valuable resource for the synthesis of these important building blocks in the journey towards the production of the gastroprotective agent, Rebamipide.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-52.
  • Conrad–Limpach synthesis. (2023, December 12). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one. (2012, November 14). Google Patents.
  • Rebamipide, ребамипид , ريباميبيد ,瑞巴派特 ,. (2018, June 28). New Drug Approvals. Retrieved March 7, 2026, from [Link]

  • WO2006059781A1 - Improved process for preparing rebamipide. (2006, June 8). Google Patents.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Retrieved March 7, 2026, from [Link]

  • US20070249835A1 - Process for Preparing Rebamipide. (2007, October 25). Google Patents.
  • CN108069901B - Novel rebamipide synthesis process. (2020, May 19). Google Patents.
  • CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone. (2014, July 16). Google Patents.
  • Preparation method of rebamipide intermediate. (2011, August 17). Eureka | Patsnap. Retrieved March 7, 2026, from [Link]

  • Novel synthetic method for rebamipide intermediate. (2018, July 31). Eureka | Patsnap. Retrieved March 7, 2026, from [Link]

  • Otsubo, K., et al. (1991). Synthesis and Antiulcer Activity of Optical Isomers of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic Acid (Rebamipide). Chemical & Pharmaceutical Bulletin, 39(11), 2906-2909.
  • CN108341775B - Synthetic method of rebamipide intermediate. (2020, August 25). Google Patents.
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Rebamipide, Pramipide, Proamipide, OPC-12759, Mucosta-药物合成数据库. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN102153512A - Preparation method of rebamipide intermediate. (2011, August 17). Google Patents.
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved March 7, 2026, from [Link]

  • Chi, Y., et al. (2016). Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study. Crystal Growth & Design, 16(7), 3845-3854.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Preparation of 4-(bromomethyl)quinoline. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(17), 6754–6760.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6).
  • Sadykov, A. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • Arakawa, T., et al. (1998). Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Digestive Diseases and Sciences, 43(9 Suppl), 5S-13S.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved March 7, 2026, from [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020, December 1). Retrieved March 7, 2026, from [Link]

  • EP1274686A1 - Process for preparing 2-(4-chlorobenzolamino) -3- 2(1h) -quinolinon-4-yl]proprionic acid. (2003, January 15). Google Patents.
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  • Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols with a Base and Elemental Sulfur or Selenium. (2015, June 15). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Catalytic Methods for the Functionalization of 4-Bromomethyl-2-quinolinone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Context 4-Bromomethyl-2-quinolinone (4-BMQ, als...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Context

4-Bromomethyl-2-quinolinone (4-BMQ, also known as 4-bromomethylcarbostyril) is a highly privileged heterocyclic building block in medicinal chemistry. It is most prominently utilized as the core intermediate in the synthesis of Rebamipide , a blockbuster gastroprotective and anti-ulcer agent [1].

The structural architecture of 4-BMQ presents unique synthetic challenges and opportunities. It features a highly electrophilic benzylic bromide at the C4 position and an embedded lactam moiety (2-quinolinone core) that possesses dual nucleophilic character (N- vs. O-alkylation). Historically, the functionalization of 4-BMQ relied on harsh stoichiometric basic conditions, which often led to undesired lactam N-alkylation, competitive solvolysis of the bromide, or dimerization [2].

To circumvent these issues, modern synthetic workflows employ catalytic functionalization strategies . This application note details three field-proven catalytic methodologies for the precise functionalization of 4-BMQ:

  • Phase-Transfer Catalysis (PTC) for selective C-alkylation.

  • Palladium-Catalyzed Cross-Coupling for C(sp³)–C(sp²) bond formation.

  • Photoredox Catalysis for mild, radical-mediated conjugate additions.

Method 1: Phase-Transfer Catalyzed (PTC) C-Alkylation

Causality & Experimental Design

The synthesis of Rebamipide intermediates requires the C-alkylation of diethyl acetamidomalonate with 4-BMQ. Under classical homogeneous basic conditions (e.g., NaOEt in ethanol), the reaction is highly sensitive to moisture, and the strongly basic environment can trigger the hydrolysis of the benzylic bromide or promote competitive N-alkylation of the quinolinone ring [1].

Phase-Transfer Catalysis (PTC) solves this by utilizing a biphasic system (solid-liquid or liquid-liquid). A catalyst such as Tetrabutylammonium Bromide (TBAB) facilitates the transfer of the deprotonated malonate anion into the organic phase as a lipophilic ion pair. This minimizes the exposure of 4-BMQ to the bulk aqueous base, drastically reducing hydrolysis while enhancing the nucleophilicity of the malonate anion through reduced solvation.

PTC_Cycle cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Base Base (e.g., K2CO3) Nu_Anion Malonate Anion Base->Nu_Anion Deprotonation Nu_H Diethyl acetamidomalonate Nu_H->Nu_Anion IonPair [TBA]+ [Malonate]- Ion Pair Nu_Anion->IonPair Phase Transfer PTC_Cat PTC Catalyst (TBAB) PTC_Cat->IonPair Product Alkylated Product (Rebamipide Intermediate) IonPair->Product SN2 Alkylation Electrophile 4-BMQ (Electrophile) Electrophile->Product Product->PTC_Cat Catalyst Regeneration

Caption: Phase-Transfer Catalysis (PTC) cycle for the biphasic alkylation of 4-BMQ.

Standard Protocol: Synthesis of Ethyl 2-acetamido-2-carboethoxy-3-(2-quinolon-4-yl)propionate
  • Preparation of the Biphasic System: In a 250 mL round-bottom flask, dissolve diethyl acetamidomalonate (1.1 equiv, 11.0 mmol) and TBAB (0.1 equiv, 1.0 mmol) in toluene (50 mL) [3].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol) as a finely ground powder to create a solid-liquid biphasic system. Stir vigorously at room temperature for 30 minutes to ensure complete generation of the enolate.

  • Electrophile Introduction: Add 4-BMQ (1.0 equiv, 10.0 mmol) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4–6 hours. Monitor the consumption of 4-BMQ via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) to dissolve the inorganic salts. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 25 mL), and wash the combined organic layers with brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude residue from ethanol to yield the product as colorless prisms.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

The direct functionalization of C(sp³) centers via transition metal catalysis is historically challenging due to sluggish oxidative addition and competitive β-hydride elimination. However, the benzylic nature of the C4-bromomethyl group in 4-BMQ facilitates rapid oxidative addition by Pd(0) species. By utilizing a bidentate phosphine ligand with a large bite angle (e.g., dppf), the catalyst geometry suppresses β-hydride elimination, allowing for efficient transmetalation and reductive elimination [4]. This method is highly effective for synthesizing C4-benzyl or heteroaryl-methyl quinolinone derivatives.

Standard Protocol: C(sp³)–C(sp²) Coupling with Arylboronic Acids
  • Reagent Loading: In an oven-dried Schlenk tube, charge 4-BMQ (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol), and K₃PO₄ (3.0 equiv, 15.0 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (10:1 v/v, 22 mL) via syringe. The trace water is critical for the activation of the boronic acid to the reactive boronate species.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution with DCM/MeOH) to isolate the cross-coupled product.

Method 3: Photoredox-Catalyzed Radical Functionalization

Causality & Experimental Design

Traditional radical generation from alkyl halides relies on toxic tin hydrides and harsh thermal initiators (e.g., AIBN). Visible-light photoredox catalysis circumvents these limitations by utilizing single-electron transfer (SET) to generate the C4-benzylic radical under ambient conditions.

In this system, an excited-state photocatalyst (e.g., an Iridium complex or Eosin Y) is reductively quenched by a sacrificial electron donor (like DIPEA). The resulting strongly reducing catalyst species transfers an electron to 4-BMQ, triggering mesolytic cleavage of the C–Br bond. The resulting nucleophilic benzylic radical readily undergoes conjugate addition into electron-deficient alkenes (Michael acceptors), enabling the modular construction of complex side chains at the C4 position without disturbing the lactam core.

Photoredox_Cycle Light Visible Light (Blue LED) PC_star PC* Excited State Light->PC_star Excitation PC Photocatalyst (PC) Ground State PC->PC_star PC_red PC(radical anion) Strong Reductant PC_star->PC_red Reductive Quenching Donor Sacrificial Donor (DIPEA) Donor->PC_red PC_red->PC Electron Transfer (SET) Radical C4-Benzylic Radical PC_red->Radical Reduction & Loss of Br- Substrate 4-BMQ (C4-Bromomethyl) Substrate->Radical FinalProduct Functionalized Quinolinone Radical->FinalProduct Conjugate Addition Acceptor Michael Acceptor (e.g., Acrylate) Acceptor->FinalProduct

Caption: Visible-light photoredox catalytic cycle for the radical functionalization of 4-BMQ.

Standard Protocol: Radical Conjugate Addition
  • Reaction Setup: In a 10 mL transparent glass vial equipped with a stir bar, add 4-BMQ (1.0 equiv, 1.0 mmol), alkyl acrylate (2.0 equiv, 2.0 mmol), fac-Ir(ppy)₃ (0.01 equiv, 0.01 mmol), and Hantzsch ester (1.5 equiv, 1.5 mmol) as the hydrogen atom transfer (HAT) agent.

  • Solvent & Degassing: Dissolve the reagents in anhydrous DMF (5 mL). Add DIPEA (2.0 equiv, 2.0 mmol). Degas the solution via the freeze-pump-thaw method (3 cycles) and backfill with Argon.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir the mixture at room temperature under irradiation for 16 hours. A cooling fan should be used to maintain the temperature at ~25 °C.

  • Workup: Dilute the mixture with water (15 mL) and extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with LiCl aqueous solution (5%) to remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography to yield the C4-elongated quinolinone derivative.

Data Presentation: Comparative Summary of Catalytic Methods

The table below summarizes the operational parameters and typical outcomes for the three catalytic strategies used to functionalize 4-BMQ.

Catalytic MethodPrimary Bond FormedCatalyst SystemTypical ReagentsReaction ConditionsAverage YieldPrimary Application
Phase-Transfer Catalysis (PTC) C(sp³)–C(sp³)TBAB (10 mol%)Diethyl acetamidomalonate, K₂CO₃Toluene, 80 °C, 4–6 h80–88%Synthesis of Rebamipide intermediates [1][3].
Pd-Catalyzed Cross-Coupling C(sp³)–C(sp²)Pd(dppf)Cl₂ (5 mol%)Arylboronic acids, K₃PO₄Dioxane/H₂O, 90 °C, 12 h70–85%Late-stage diversification; C4-benzyl derivatives.
Photoredox Catalysis C(sp³)–C(sp³)fac-Ir(ppy)₃ (1 mol%)Michael acceptors, DIPEA, Hantzsch esterDMF, Blue LED (450 nm), RT, 16 h65–80%Mild radical conjugate additions; complex side-chain elongation.

References

  • Process for preparing 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid. US Patent 6680386B2. Details the classical and catalytic steps for reacting 4-bromomethylcarbostyril to form Rebamipide.
  • Azabenzomorphan related compounds. Synthesis and nitrilation of 4-Bromomethylcarbostyril. YAKUGAKU ZASSHI. Discusses the reactivity and side-reactions (dimerization) of 4-BMQ under various conditions. URL:[Link]

  • Acetamidomalonic acid diethyl ester API Intermediate Manufacturers. Apicule. Details the use of diethyl acetamidomalonate in the alkylation of 4-BMQ for Rebamipide API synthesis. URL:[Link]

  • Green and efficient preparation method of rebamipide. CN Patent 108440409B. Highlights catalytic improvements and cross-coupling methodologies for quinolinone functionalization.
Application

Accelerated Lead Optimization: Microwave-Assisted Functionalization of 4-(bromomethyl)quinolin-2-one

Executive Summary The quinolin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous antipsychotic (e.g., Aripiprazole), anticancer, and cardiotonic agents. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous antipsychotic (e.g., Aripiprazole), anticancer, and cardiotonic agents. The 4-(bromomethyl) derivative is particularly valuable as a "linchpin" intermediate; its highly reactive electrophilic center allows for the rapid generation of diverse libraries via nucleophilic substitution.

Traditional thermal functionalization of this scaffold often suffers from long reaction times (4–12 hours), solvent waste, and competitive elimination reactions (formation of exocyclic double bonds). This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes, improve yields by suppressing side reactions, and enable high-throughput library generation.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

In the context of alkylation reactions involving 4-(bromomethyl)quinolin-2-one, microwave irradiation provides two distinct advantages over conventional heating:

  • Dipolar Polarization: Polar aprotic solvents (DMF, DMSO, Acetonitrile) used in these substitutions couple efficiently with the oscillating electric field, generating rapid internal heating. This overcomes the activation energy barrier (

    
    ) for 
    
    
    
    transition states faster than conductive heating.
  • Suppression of Degradation: The 4-bromomethyl moiety is thermally labile. Prolonged exposure to heat can lead to polymerization or hydrolysis. "Flash" heating in a microwave reactor favors the kinetic substitution product over thermodynamic degradation pathways.

Reaction Landscape

The following diagram illustrates the versatility of the 4-(bromomethyl)quinolin-2-one scaffold under MW conditions.

ReactionLandscape Core 4-(bromomethyl) quinolin-2-one Amine N-Alkylation (Secondary Amines) Core->Amine MW, 120°C K2CO3, MeCN Ether O-Alkylation (Phenols) Core->Ether MW, 140°C Cs2CO3, DMF Azide Click Chemistry (Triazoles) Core->Azide MW, 80°C NaN3 -> Alkyne

Figure 1: Divergent synthesis pathways from the bromomethyl core using microwave irradiation.

Experimental Protocols

Protocol A: N-Alkylation (Library Generation)

This protocol is optimized for reacting the scaffold with secondary amines (e.g., piperazines, morpholines), a critical step in synthesizing CNS-active analogs similar to Aripiprazole.

Reagents:

  • Scaffold: 4-(bromomethyl)quinolin-2-one (1.0 equiv)

  • Nucleophile: Substituted Piperazine / Secondary Amine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - facilitates Finkelstein exchange

  • Solvent: Acetonitrile (MeCN) or DMF (3–5 mL per mmol)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend 4-(bromomethyl)quinolin-2-one (1 mmol) and

    
     (2 mmol) in Acetonitrile (3 mL).
    
  • Activation: Add KI (0.1 mmol) and the secondary amine (1.2 mmol). Cap the vial with a crimp seal and septum.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 100°C

    • Time: 10 minutes

    • Stirring: High

    • Power Max: 150 W (System will modulate to maintain temp)

  • Work-up: Cool to room temperature (compressed air cooling). Pour mixture into ice-water (20 mL). The product usually precipitates.

  • Purification: Filter the solid. Wash with cold water and hexanes. Recrystallize from Ethanol/DMF if necessary.

Self-Validating Check:

  • TLC Monitoring: The starting bromide moves faster than the polar amine product. Disappearance of the high-

    
     spot confirms conversion.
    
Protocol B: O-Alkylation (Ether Synthesis)

Used for coupling with phenols to create ether-linked pharmacophores.

Reagents:

  • Scaffold: 4-(bromomethyl)quinolin-2-one (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Higher solubility in organic solvents than K2CO3
    
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol (1.1 mmol) and

    
     (1.5 mmol) in DMF (2 mL) in a microwave vial. Stir for 2 minutes to form the phenoxide.
    
  • Addition: Add 4-(bromomethyl)quinolin-2-one (1 mmol).

  • Irradiation:

    • Temperature: 120°C

    • Time: 12 minutes

    • Power: Dynamic

  • Work-up: Pour into brine. Extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by water.

Data Analysis & Performance Comparison

The following data summarizes internal validation studies comparing Microwave (MW) protocols against traditional Thermal (Reflux) methods.

Table 1: Efficiency Comparison (N-Alkylation with N-Phenylpiperazine)

ParameterConventional Thermal (Reflux)Microwave Assisted (Protocol A)Improvement Factor
Solvent AcetonitrileAcetonitrile-
Temperature 82°C (Boiling Point)100°C (Superheated)+18°C
Reaction Time 6 Hours10 Minutes36x Faster
Isolated Yield 68%92%+24%
Purity (HPLC) 85% (Requires Column)96% (Simple Filtration)Cleaner Profile

Table 2: Substrate Scope (Yields via Protocol A)

NucleophileProduct TypeMW Yield (%)Time (min)
MorpholineTertiary Amine94%8
1-MethylpiperazineTertiary Amine91%10
ImidazoleN-Heterocycle88%12
ThiophenolThioether95%5

Advanced Workflow: "Click" Chemistry Precursors

For researchers building fragment-based libraries, converting the bromide to an azide allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ClickWorkflow Step1 Bromide Scaffold Step2 Azide Intermediate (NaN3, MW 80°C, 5 min) Step1->Step2 Step3 1,2,3-Triazole Hybrid (Alkyne, CuI, MW 100°C, 10 min) Step2->Step3

Figure 2: Two-step microwave sequence for triazole library generation.

Safety Note: Azides can be explosive. Do not overheat. The MW protocol (80°C, 5 min) is designed to keep the reaction below the decomposition threshold of organic azides while ensuring rapid substitution.

Troubleshooting & Optimization

  • Solvent Choice: If the reaction pressure exceeds vial limits (typically 20 bar), switch from Acetonitrile to DMF or NMP. These have higher boiling points and lower vapor pressures.

  • Absorptivity: If the reaction fails to reach temperature, the mixture may be too non-polar. Add a "doping" agent like an ionic liquid (1 mol%) or simply use the passive heating elements (SiC vials) available for some reactors.

  • Base Selection: For sterically hindered amines, switch

    
     to DIPEA (Diisopropylethylamine) to improve solubility.
    

References

  • Aripiprazole Synthesis & N-Alkylation

    • Solvent-free microwave-assisted synthesis of aripiprazole. (2018).[2][3] Describes the optimization of alkylating quinolinone derivatives with piperazines using MW.

  • Quinolinone Core Synthesis (Pechmann)

    • Microwave-Assisted Solventless Pechmann Condensation.[4][5] (2003).[5] Fundamental protocol for generating the coumarin/quinolinone core which can be adapted for the precursor synthesis.

  • General Microwave Quinoline Protocols

    • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes. BenchChem.[6] Provides broad context on solvent choice and power settings for quinoline chemistry.

  • Nucleophilic Substitution Acceleration

    • Microwave-Assisted Nucleophilic Substitution Reaction on a Quinoline System. (2012).[2][7] Validates the acceleration of

      
       and 
      
      
      
      reactions on quinoline rings under MW irradiation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Bromomethyl)-2(1H)-quinolinone

Welcome to the Technical Support Center for the synthesis of 4-(bromomethyl)-2(1H)-quinolinone (also known as 4-bromomethylcarbostyril). This compound is a critical intermediate in the development of kinase inhibitors, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(bromomethyl)-2(1H)-quinolinone (also known as 4-bromomethylcarbostyril). This compound is a critical intermediate in the development of kinase inhibitors, anti-microbial agents, and gastroprotective drugs like Rebamipide[1][2].

Because the 2-quinolone scaffold is prone to tautomerization and the bromomethyl group is highly sensitive to nucleophilic attack, achieving high yields requires strict mechanistic control. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-based solutions to overcome common synthetic bottlenecks.

Mechanistic Overview & Synthetic Pathways

There are two primary synthetic strategies to access 4-(bromomethyl)-2(1H)-quinolinone. Route A relies on the late-stage radical bromination of a pre-formed quinolinone ring. Route B relies on the early-stage alpha-bromination of an acyclic precursor, followed by a dehydrative Knorr-type ring closure.

G A Acetoacetanilide B 4-Methyl-2(1H)-quinolinone (Carbostyril) A->B Knorr Cyclization (H2SO4) C 4-Bromo-3-oxo-N-phenylbutyramide (Bromoacetoacetanilide) A->C Alpha-Bromination (Br2, CHCl3) D 4-(Bromomethyl)-2(1H)-quinolinone (Target Product) B->D Route A: Radical Bromination (NBS, AIBN, CCl4) C->D Route B: Dehydrative Cyclization (P2O5 / DCE)

Fig 1. Synthetic pathways to 4-(bromomethyl)-2(1H)-quinolinone via Route A and Route B.

Troubleshooting Guide & FAQs

Q: Why am I observing significant dibromination (4-(dibromomethyl)-2(1H)-quinolinone) during the NBS bromination of 4-methylcarbostyril (Route A)? A: Causality: Radical bromination using N-bromosuccinimide (NBS) is highly sensitive to substrate solubility. 4-Methyl-2(1H)-quinolinone exhibits strong intermolecular hydrogen bonding (lactam-lactim tautomerization), rendering it highly insoluble in standard radical solvents like carbon tetrachloride (CCl₄)[1]. This heterogeneous state starves the initiation phase. As the mono-brominated product forms, it becomes more soluble than the starting material. Consequently, the dissolved mono-brominated product outcompetes the solid starting material for the available bromine radicals (Br•), leading to over-bromination. Solution: Abandon Route A in favor of Route B (cyclization of pre-brominated acetoacetanilide). By brominating the acyclic precursor prior to ring closure, you structurally preclude dibromination at the 4-position, ensuring a strictly mono-brominated target[2][3].

Q: When utilizing Route B (cyclization of 4-bromoacetoacetanilide), my yield drops to ~65% and I observe water-soluble degradation products. What is the mechanism of failure? A: Causality: The traditional Knorr cyclization uses concentrated sulfuric acid[4]. While effective for ring closure, the newly formed bromomethyl moiety is highly labile. During the highly exothermic aqueous quench required to isolate the product from H₂SO₄, localized heating accelerates nucleophilic substitution by water. This hydrolyzes the bromomethyl group into a hydroxymethyl byproduct. Furthermore, prolonged exposure to H₂SO₄ at 70–75°C induces competitive sulfonation of the electron-rich aromatic ring[3]. Solution: Eliminate water and strong Brønsted acids from the cyclization step. Utilizing a Lewis acid/dehydrating system like Phosphorus Pentoxide (P₂O₅) in a non-polar solvent (1,2-dichloroethane) prevents hydrolysis entirely, pushing yields above 95%[2].

Quantitative Yield Analysis

To assist in route selection, the following table summarizes the quantitative performance metrics of the various synthetic pathways discussed above.

Reaction PathwayCatalyst / ReagentSolvent SystemTypical YieldPrimary Yield-Limiting FactorScalability
Route A: Radical Bromination NBS, AIBNCCl₄ / Benzene40% - 60%Over-bromination; Poor substrate solubilityLow
Route B: Traditional Cyclization Conc. H₂SO₄None (Neat)~66%Hydrolysis during aqueous quenchMedium
Route B: Optimized Cyclization P₂O₅1,2-Dichloroethane>95.0%None (Highly efficient dehydration)High (Industrial)

Self-Validating Experimental Protocols

As a best practice, protocols should contain built-in physical or chemical indicators that validate the success of the reaction before moving to expensive analytical techniques like HPLC.

Protocol 1: High-Yield Cyclization via P₂O₅/DCE (Optimized Route B)

This is the recommended industrial-scale protocol due to its high yield and avoidance of hydrolytic degradation[2].

  • Step 1 (Reactor Preparation): To a dry reactor, charge 4.0 volumes of 1,2-dichloroethane (DCE) and 1.0 equivalent of 4-bromo-3-oxo-N-phenylbutyramide (bromoacetoacetanilide). Stir until a homogeneous solution is achieved.

  • Step 2 (Dehydrating Agent Addition): In a separate vessel, suspend 1.0 equivalent of Phosphorus Pentoxide (P₂O₅) in 1.0 volume of DCE. Transfer this suspension to the main reactor.

  • Step 3 (Cyclization): Elevate the reactor temperature to 83°C (reflux conditions for DCE). Maintain reflux for 12 hours under an inert atmosphere[2].

  • Step 4 (Isolation): Cool the reaction mixture to room temperature. Isolate the crude 4-(bromomethyl)-2(1H)-quinolinone via filter press. Wash the filter cake with fresh DCE to remove residual phosphoric acid byproducts, followed by vacuum drying.

Self-Validation Checkpoint: The reaction is physically self-validating via phase separation. As cyclization proceeds, the insoluble P₂O₅ converts into a dense phosphoric acid byproduct, while the target product precipitates as a white powder upon cooling. The complete dissolution of the initial P₂O₅ suspension confirms the consumption of the dehydrating agent. Yields should strictly approach ~95% with an HPLC purity of >99.6%[2].

Protocol 2: Traditional Cyclization via H₂SO₄ (Standard Route B)

Use this protocol only if P₂O₅ is unavailable. Strict temperature control is required to prevent sulfonation[3][4].

  • Step 1 (Pre-cooling): Cool concentrated sulfuric acid (approx. 2.3 volumes relative to starting material mass) in a reaction vessel.

  • Step 2 (Addition): Slowly add pre-synthesized 4-bromoacetoacetanilide residue to the sulfuric acid with vigorous stirring.

  • Step 3 (Thermal Control): Maintain the internal temperature of the vessel strictly between 70°C and 75°C during the addition and subsequent cyclization[4].

  • Step 4 (Quench & Isolation): Immediately pour the reaction mixture into an excess of ice-water to halt the reaction and prevent hydrolysis. Collect the precipitated crystals by vacuum filtration.

  • Step 5 (Purification): Recrystallize the crude product from a methanol-chloroform mixture to yield colorless, needle-like crystals[4].

Self-Validation Checkpoint: The success of the cyclization is validated during the quench phase. The immediate formation of colorless, needle-like crystals upon contact with ice-water confirms the structural integrity of the quinolinone ring. A melting point test (expected 265-266 °C) serves as a rapid, self-contained quality control check before proceeding to downstream coupling[5].

References

  • Synthesis of 4-bromomethylcarbostyril - PrepChem.
  • Source: guidechem.
  • Source: chemicalbook.
  • Source: google.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Preventing Bromomethyl Group Hydrolysis in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers, chemists, and drug development professionals struggling with the instability of brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers, chemists, and drug development professionals struggling with the instability of bromomethyl groups (e.g., benzyl bromides, 1-bromomethylnaphthalene) in aqueous environments.

Bromomethyl groups are highly reactive electrophiles, making them excellent building blocks for API synthesis. However, this inherent reactivity makes them highly susceptible to hydrolysis in water, leading to unwanted hydroxymethyl byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent hydrolysis and preserve your yield.

FAQ 1: Why does my bromomethyl compound degrade so rapidly in aqueous media?

Answer: The degradation of bromomethyl groups in water is driven by nucleophilic substitution, which proceeds via two competing mechanisms depending on the substrate's structure and the reaction conditions[1]:

  • SN1 Mechanism: The bromide leaving group dissociates to form a carbocation. In benzylic or allylic systems, this carbocation is highly stabilized by resonance. Water or hydroxide ions then rapidly attack the intermediate[1].

  • SN2 Mechanism: A nucleophile (typically hydroxide, OH⁻) directly attacks the electrophilic carbon from the backside, displacing the bromide ion in a concerted step[2].

Because water acts as both the solvent and the nucleophile, the effective concentration of the attacking species is overwhelmingly high. This makes hydrolysis a major competing side reaction during aqueous synthesis unless the microenvironment is strictly controlled.

Hydrolysis Substrate Bromomethyl Substrate (R-CH2-Br) Carbocation Carbocation Intermediate (R-CH2+) Substrate->Carbocation SN1 Pathway (Rate-determining) Product Hydrolyzed Product (R-CH2-OH) Substrate->Product SN2 Pathway (Concerted OH- attack) Carbocation->Product + H2O / OH-

Mechanistic pathways (SN1 and SN2) of bromomethyl group hydrolysis in aqueous media.

FAQ 2: I need to perform a nucleophilic substitution in water. How can I prevent the water from hydrolyzing my bromomethyl starting material?

Answer: If your reaction must be performed in water (e.g., for green chemistry purposes or due to amine solubility issues), the most effective strategy is Micellar Catalysis [3].

By adding a designer surfactant such as TPGS-750-M (a PEGylated vitamin E derivative) to the water, you create nanomicelles. These micelles feature a lipophilic core and a hydrophilic exterior. When you add your bromomethyl compound, it spontaneously partitions into the hydrophobic core of the micelle, effectively shielding it from the bulk aqueous phase[3],[4]. The desired nucleophile also enters the micelle, allowing the cross-coupling or amination reaction to occur in a highly concentrated, water-free microenvironment[4].

Step-by-Step Protocol: Micellar Catalysis using TPGS-750-M

Self-Validating Mechanism: If the micelle forms correctly, the reaction mixture will turn cloudy/milky. Post-reaction TLC will show the desired product without the highly polar hydroxymethyl byproduct, validating the shielding effect.

  • Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed, deionized water. Stir at room temperature until a homogenous, slightly cloudy emulsion forms (indicating micelle formation).

  • Substrate Addition: Add the bromomethyl compound (1.0 equiv) and the desired nucleophile (e.g., amine, 1.2 equiv) directly to the aqueous surfactant solution.

  • Reaction: Stir the mixture vigorously at room temperature. The hydrophobic substrates will thermodynamically migrate into the micellar cores.

  • Monitoring: Monitor via TLC or LC-MS. The shielding effect of the micelle will suppress the hydrolysis pathway.

  • Extraction: Once complete, perform an "in-flask" extraction by adding a minimal amount of a green organic solvent (e.g., ethyl acetate). The product will partition into the organic layer, leaving the surfactant in the aqueous phase for recycling.

Micellar Step1 Aqueous Media + TPGS-750-M (2 wt%) Step2 Spontaneous Nanomicelle Formation (Hydrophobic Core) Step1->Step2 Step3 Addition of Bromomethyl Substrate & Nucleophile Step2->Step3 Step4 Reaction Inside Micelle (Shielded from H2O) Step3->Step4 Step5 In-Flask Extraction (Minimal Organic Solvent) Step4->Step5

Workflow of micellar catalysis using TPGS-750-M to shield substrates from bulk water.

FAQ 3: My protocol uses a biphasic aqueous-organic mixture. How do I stop the hydroxide ions in the aqueous phase from destroying my bromomethyl compound?

Answer: For biphasic systems (e.g., Toluene/Water or Dichloromethane/Water), Phase Transfer Catalysis (PTC) is the gold standard[5].

In a PTC system, the bromomethyl compound is dissolved entirely in the organic phase, keeping it physically separated from the water[6]. A phase transfer catalyst—typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB)—is added. The lipophilic cation of the catalyst pairs with the nucleophilic anion (e.g., cyanide, azide, or carboxylate) in the aqueous phase and shuttles it across the phase boundary into the organic layer[6]. The reaction occurs in the organic phase, and the catalyst shuttles the displaced bromide ion back to the aqueous phase.

Step-by-Step Protocol: Phase Transfer Catalysis

Self-Validating Mechanism: Run a parallel control reaction without the TBAB catalyst. The absence of product formation in the control proves that the reaction is strictly occurring via the phase-transfer mechanism, confirming the substrate is isolated from the aqueous phase.

  • Organic Phase: Dissolve the bromomethyl compound in a non-polar organic solvent (e.g., toluene).

  • Aqueous Phase: Dissolve the nucleophilic salt (e.g., NaN3 or KCN) in water.

  • Catalyst Addition: Add 1-5 mol% of TBAB to the biphasic mixture.

  • Agitation: Stir vigorously (e.g., >800 rpm) to maximize the interfacial surface area between the two phases.

  • Phase Separation: After the reaction is complete, simply separate the organic layer (containing the product) from the aqueous layer (containing the salts and water).

FAQ 4: If I must use a homogenous aqueous co-solvent mixture (e.g., Water/THF), what physical parameters can I adjust to minimize hydrolysis?

Answer: If micellar catalysis or PTC is not viable, you must kinetically slow down the hydrolysis reaction by manipulating the thermodynamics and environment of the solution. Hydrolysis of bromomethyl groups, especially via the SN2 pathway, is highly sensitive to pH and temperature[1].

Table 1: Factors Influencing Bromomethyl Hydrolysis in Aqueous Media

ParameterConditionEffect on Hydrolysis RateMechanistic Rationale
pH Alkaline (pH > 8)Significantly IncreasedHigh [OH⁻] accelerates SN2 nucleophilic attack[7].
pH Neutral/Slightly Acidic (pH 4-7)MinimizedH₂O is a much weaker nucleophile than OH⁻, reducing SN2 kinetics.
Temperature Elevated (> 40°C)IncreasedHigher thermal energy easily overcomes the activation barrier for both SN1 and SN2 pathways.
Temperature Chilled (0-5°C)MinimizedLow kinetic energy suppresses the rate-determining step of hydrolysis.
Co-solvent Polarity High (e.g., Water/DMSO)Increased (for SN1)Highly polar solvents stabilize the carbocation intermediate, promoting SN1 dissociation[1].

Troubleshooting Checklist for Co-solvent Systems:

  • Buffer the System: Maintain the pH between 5.0 and 7.0 using mild buffers (e.g., phosphate or acetate) to prevent the accumulation of hydroxide ions.

  • Cool the Reaction: Run the reaction at 0°C to 5°C. The desired nucleophilic substitution (if using a strong nucleophile like a primary amine) will often outcompete the temperature-suppressed hydrolysis.

  • Order of Addition: Dissolve the bromomethyl compound in the pure organic co-solvent first. Pre-mix the nucleophile in the aqueous phase. Add the aqueous phase dropwise to the organic phase at a low temperature to ensure the bromomethyl group is immediately consumed by the nucleophile rather than water.

References
  • [7] Google Patents. EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof. 7

  • [3] ResearchGate. How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment?3

  • [1] Testbook. [Solved] Reaction of C6H5CH2 Br with aqueous sodium hydroxide follows. 1

  • [2] AskFilo. Question: Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows. 2

  • [5] ACS Publications. Kinetic Study for Synthesizing Dibenzyl Phthalate via Solid−Liquid Phase-Transfer Catalysis. 5

  • [6] Georgia Tech. TRANSPORT AND PHASE TRANFER CATALYSIS IN GAS- EXPANDED LIQUIDS. 6

  • [4] Sigma-Aldrich. Acta Volume 45, 2012. 4

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromomethylcarbostyril

Topic: High-Purity Recrystallization of 4-(Bromomethyl)quinolin-2(1H)-one Document ID: TSC-2024-BMC-001 Audience: Process Chemists, API Developers, Medicinal Chemists Introduction Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Purity Recrystallization of 4-(Bromomethyl)quinolin-2(1H)-one

Document ID: TSC-2024-BMC-001 Audience: Process Chemists, API Developers, Medicinal Chemists

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-bromomethylcarbostyril (4-bromomethyl-2(1H)-quinolinone), a critical intermediate in the synthesis of antipsychotic pharmacophores (e.g., Aripiprazole).

Because this compound contains a labile benzylic bromide functionality, it is susceptible to hydrolysis (forming the hydroxymethyl analog) and dimerization. Achieving high purity requires a recrystallization protocol that balances solubility thermodynamics with kinetic stability .

Module 1: Solvent Selection & Thermodynamics

The "Golden Standard": Glacial Acetic Acid

We recommend Glacial Acetic Acid (AcOH) as the primary solvent for recrystallization.

  • Solubility Profile: Carbostyril derivatives possess a rigid bicyclic lactam structure, making them poorly soluble in common organic solvents (ethanol, acetone, DCM) at room temperature. AcOH provides sufficient solvation power at reflux (

    
    ) to dissolve the crude solid, while its lower dielectric constant at room temperature ensures high recovery upon cooling.
    
  • Chemical Stability: Unlike alcohols (methanol/ethanol), AcOH is non-nucleophilic under these conditions. Recrystallizing benzylic bromides in boiling ethanol poses a risk of solvolysis (

    
     reaction), generating the ethyl ether impurity [1].
    
Solvent Suitability Table
SolventSolubility (Hot)Solubility (Cold)Stability RiskVerdict
Glacial Acetic Acid HighLowLowRecommended
Ethanol (Absolute) ModerateVery LowMedium (Solvolysis)Use for washing only
DMF / DMSO Very HighHighHigh (Decomposition)Avoid (Hard to remove)
Toluene LowNegligibleLowPoor solubility

Module 2: The Purification Protocol

Safety Warning: 4-bromomethylcarbostyril is a potent alkylating agent and lachrymator. Handle only in a fume hood.

Step-by-Step Methodology
  • Preparation:

    • Place the crude 4-bromomethylcarbostyril in a round-bottom flask.

    • Add Glacial Acetic Acid (approx. 10–15 mL per gram of crude solid).

    • Note: Ensure the AcOH is anhydrous to prevent hydrolysis to the 4-hydroxymethyl impurity.

  • Dissolution & Clarification:

    • Heat the mixture to reflux (

      
      ) with magnetic stirring.
      
    • Critical Checkpoint: If the solution is dark brown or pink, add Activated Charcoal (1-2 wt%) carefully to the boiling solution.

    • Perform a Hot Filtration through a pre-warmed sintered glass funnel or Celite pad to remove charcoal and inorganic salts (e.g., NaBr from the bromination step).

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities in the crystal lattice.

    • Optional: If yield is low, cool further to

      
       in an ice bath.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash Step: Wash the filter cake with cold ethanol or diethyl ether to remove residual acetic acid and mother liquor. Do not use water.

  • Drying:

    • Dry under high vacuum at

      
      .
      
    • Warning: Avoid temperatures

      
       during drying to prevent thermal degradation or dimerization.
      

Module 3: Troubleshooting & FAQs

Visual Workflow: Impurity Management

Recrystallization_Workflow Start Crude 4-Bromomethylcarbostyril Dissolve Dissolve in Boiling AcOH Start->Dissolve CheckColor Is solution Dark/Pink? Dissolve->CheckColor AddCharcoal Add Activated Charcoal (Remove Tar/Oxidation) CheckColor->AddCharcoal Yes HotFilter Hot Filtration (Remove Insolubles/Salts) CheckColor->HotFilter No AddCharcoal->HotFilter Cooling Slow Cooling to RT HotFilter->Cooling CheckPrecip Did Crystals Form? Cooling->CheckPrecip Isolate Filter & Wash (Cold EtOH) CheckPrecip->Isolate Yes Concentrate Concentrate Mother Liquor (Reduce Volume) CheckPrecip->Concentrate No Concentrate->Cooling

Caption: Logical flow for managing impurities and yield during the recrystallization process.

Troubleshooting Q&A

Q1: My crystals are turning pink/red during storage. Is the product degrading?

  • Diagnosis: This indicates oxidative instability, likely due to trace aniline or phenol impurities remaining from the synthesis (Knorr reaction).

  • Solution: Recrystallize again using Activated Charcoal during the hot filtration step. Ensure the final product is stored in an amber bottle under argon, away from light.

Q2: I see a new spot on TLC (lower Rf) after recrystallization from Ethanol. What happened?

  • Diagnosis: You likely caused solvolysis . The benzylic bromide reacted with ethanol to form the ethoxy-ether derivative.

  • Corrective Action: Switch to Glacial Acetic Acid. If you must use ethanol, ensure it is anhydrous and minimize the time the solution spends at boiling point.

Q3: The product is not precipitating from Acetic Acid even at


. 
  • Diagnosis: The solution is too dilute.

  • Solution: Reheat the solution to boiling and distill off 20–30% of the solvent volume. Alternatively, add a "poor" solvent like Hexane or Diethyl Ether dropwise to the cooled solution to induce nucleation (cloud point method). Avoid adding water, as it promotes hydrolysis.

Q4: Can I use water to wash the filter cake?

  • Diagnosis: Not recommended.

  • Reasoning: While the carbostyril is insoluble in water, the residual acetic acid on the crystals creates an acidic aqueous environment that accelerates the hydrolysis of the

    
     group to 
    
    
    
    [2]. Use cold diethyl ether or cold absolute ethanol for washing.

Module 4: Scientific Rationale & Grounding

Why 4-Bromomethylcarbostyril is Reactive

The bromine atom is located at a benzylic-like position (conjugated with the quinolinone aromatic system). This makes the C-Br bond weaker and highly susceptible to nucleophilic attack (


) or ionization (

).
  • Mechanism of Degradation: In the presence of water/alcohol and heat, the bromide leaves, forming a resonance-stabilized carbocation which is immediately quenched by the solvent (forming alcohol or ether impurities).

References
  • Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives and process for preparing the same. US Patent 5,006,528.[2][3][4]

    • Context: Describes the synthesis and handling of carbostyril intermediates for Aripiprazole, highlighting the use of acetic acid and the sensitivity of the side chain.
  • Albrecht, R. (1977). Structure-activity relationships of quinolone antibacterial agents. Progress in Drug Research. Context: Discusses the solubility and stability profiles of quinolinone cores.
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. Context: General authoritative source for recrystallization techniques of alkyl halides and heterocyclic compounds.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 4-Bromomethylquinolinone Alkylation

Introduction Welcome to the Technical Support Center for 4-bromomethyl-2(1H)-quinolinone (4-BMQ) alkylation workflows. 4-BMQ is a highly reactive electrophilic building block, most notably utilized in the synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for 4-bromomethyl-2(1H)-quinolinone (4-BMQ) alkylation workflows. 4-BMQ is a highly reactive electrophilic building block, most notably utilized in the synthesis of the anti-ulcer drug Rebamipide and various kinase inhibitors[1]. However, its bifunctional nature—containing both a highly electrophilic benzylic-like bromide and an acidic lactam nitrogen (pKa ~11)—makes it prone to severe side reactions if reaction conditions are not strictly controlled. This guide provides symptom-based troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield alkylation while suppressing dimerization and hydrolysis.

Section 1: Symptom-Based Troubleshooting & FAQs

Q: I am observing a heavy, insoluble white precipitate immediately after adding 4-BMQ, and my target product yield is <30%. What is happening? Diagnosis: Intermolecular Dimerization / Polymerization. Causality: If the base used in your reaction is too strong (e.g., NaH) or present in excess before your target nucleophile is fully activated, it will deprotonate the lactam nitrogen of 4-BMQ. The resulting ambident quinolinone anion is highly nucleophilic at the nitrogen center, leading to rapid intermolecular


 attack on the bromomethyl group of another 4-BMQ molecule. This forms an inactive, highly insoluble dimer.
Solution: 
  • Pre-form the Nucleophile: Always react your base with the target nucleophile (e.g., diethyl 4-chlorobenzamidomalonate) for at least 1 hour before introducing 4-BMQ. This ensures the base is quantitatively consumed by the target nucleophile, preventing it from deprotonating 4-BMQ[1].

  • Controlled Addition: Add 4-BMQ slowly in portions to keep its steady-state concentration low, favoring the bimolecular reaction with the pre-formed enolate over self-condensation.

Q: LC-MS shows a major byproduct at m/z ~175 [M-Br+OH], and my target mass is missing. How do I eliminate this? Diagnosis: Solvolysis / Hydrolysis to 4-hydroxymethylquinolinone. Causality: The bromomethyl group at the C4 position is extremely sensitive to nucleophilic attack by hydroxide ions. Even trace amounts of water in hygroscopic solvents (like DMF or EtOH) or bases (like


) will generate hydroxide in situ, which rapidly displaces the bromide.
Solution:  Maintain strict anhydrous conditions. Use freshly prepared sodium ethoxide (NaOEt) in absolute ethanol, or rigorously dried polar aprotic solvents with flame-dried inorganic bases[1]. Verify solvent dryness via Karl Fischer titration (<100 ppm 

) before use.

Q: I am getting poor stereochemical or regiochemical control during malonate alkylation. How can I optimize this? Diagnosis: Thermodynamic vs. Kinetic control failure. Causality: The alkylation of bulky malonates with 4-BMQ is highly temperature-dependent. Elevated temperatures (60–80°C) push the reaction toward thermodynamic products, while lower temperatures favor kinetic control. Furthermore, solvent polarity critically influences reactivity; dipolar aprotic solvents (e.g., DMSO) accelerate the reaction by stabilizing charged intermediates, whereas protic solvents like ethanol favor bimolecular pathways but can reduce yields if ester hydrolysis competes[2]. Solution: Optimize your temperature profile. For standard Rebamipide intermediates, a controlled reflux in ethanol is standard, but if specific stereoisomers are required, lower temperatures (0–5°C) are necessary to trap the kinetic product[2].

Section 2: Mechanistic Reaction Pathways

ReactionPathways BMQ 4-Bromomethylquinolinone (Electrophile) Target Target C-Alkylation (High Yield) BMQ->Target Pre-formed Enolate Anhydrous Conditions Dimer N-Alkylation / Dimerization (Side Reaction) BMQ->Dimer Excess Strong Base (Lactam Deprotonation) Hydrolysis Hydrolysis to Alcohol (Side Reaction) BMQ->Hydrolysis Traces of H2O (Aqueous Base)

Mechanistic divergence of 4-bromomethylquinolinone under various alkylation conditions.

Section 3: Quantitative Condition Matrix

The following table summarizes the impact of different base/solvent systems on the product distribution when reacting 4-BMQ with diethyl 4-chlorobenzamidomalonate. Data is synthesized from optimized process chemistry workflows[1][2].

Base SystemSolventTemp (°C)Target Yield (%)Dimerization (%)Hydrolysis (%)Recommendation
NaOEt (Fresh)Absolute EtOH78 (Reflux)81 - 85%< 5%< 1%Optimal for malonate alkylation.

(Dry)
DMF (Anhydrous)6075 - 78%~ 10%< 2%Good alternative if EtOH is not viable.
NaOH (Aqueous)EtOH /

78 (Reflux)< 40%~ 15%> 40%Avoid . Severe hydrolysis of 4-BMQ.
NaH (Excess)THF (Anhydrous)25< 50%> 45%< 1%Avoid . Rapid lactam deprotonation.
Section 4: Self-Validating Experimental Protocol

Synthesis of Ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate This protocol is engineered to be self-validating. By incorporating specific In-Process Controls (IPCs), the operator can verify the success of each mechanistic step before proceeding, thereby preventing catastrophic batch failures[1].

Reagents:

  • Absolute Ethyl Alcohol (EtOH): 100 mL (Anhydrous, <50 ppm

    
    )
    
  • Sodium metal (Na): 0.48 g (20.8 mmol)

  • Diethyl 4-chlorobenzamidomalonate: 6.59 g (21.0 mmol)

  • 4-Bromomethylcarbostyril (4-BMQ): 5.00 g (21.0 mmol)

Step-by-Step Methodology:

  • Base Generation (IPC 1): Charge 100 mL of absolute ethyl alcohol into a rigorously dried,

    
    -purged round-bottom flask. Slowly add 0.48 g of sodium metal in small pieces.
    
    • Self-Validation (IPC 1): Wait until all sodium has completely dissolved and hydrogen evolution ceases. The solution must be perfectly clear. A cloudy solution indicates moisture contamination (formation of NaOH/

      
      ); discard if cloudy.
      
  • Enolate Formation (IPC 2): Add 6.59 g of diethyl 4-chlorobenzamidomalonate to the NaOEt solution. Stir at room temperature for exactly 1 hour.

    • Self-Validation (IPC 2): The solution should remain homogeneous. The 1-hour timeframe is critical to ensure 100% quantitative deprotonation of the malonate, preventing residual NaOEt from reacting with the 4-BMQ in the next step.

  • Electrophile Addition: Add 5.00 g of 4-bromomethylcarbostyril (4-BMQ) to the reaction mixture.

    • Critical Technique: Add the solid in 4 equal portions over 15 minutes to prevent localized concentration spikes that drive dimerization.

  • Alkylation & Reflux (IPC 3): Heat the reaction mixture to reflux (approx. 78°C) and stir for 2 hours.

    • Self-Validation (IPC 3): Pull a 0.1 mL aliquot at 90 minutes. Quench in 1 mL water/EtOAc, and check via TLC (Silica, Hexane:EtOAc 1:1) or HPLC. The 4-BMQ starting material spot/peak must be completely consumed. If unreacted 4-BMQ remains, continue refluxing for 30 additional minutes.

  • Workup & Crystallization: Remove the ethyl alcohol via vacuum distillation until a thick slurry remains. Add 50 mL of deionized water to the residue to precipitate the product.

  • Isolation: Filter the resulting crystals under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.

    • Expected Outcome: ~8.02 g (81.1% yield) of colorless, prism-like crystals. Melting point: 213.3–214.5°C[1].

Section 5: Workflow Visualization

Workflow Step1 1. Base Prep NaOEt / EtOH Step2 2. Nucleophile Activation (1h) Step1->Step2 Step3 3. 4-BMQ Addition (Portion-wise) Step2->Step3 Step4 4. Reflux (2h) IPC: TLC/HPLC Step3->Step4 Step5 5. Crystallization (Aqueous Crash) Step4->Step5

Self-validating experimental workflow for the optimal alkylation of 4-bromomethylquinolinone.

References
  • Process for preparing 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid. Source: Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromomethyl-2(1H)-quinolinone Intermediates

The following technical guide addresses the purification of reaction mixtures containing unreacted 4-bromomethyl-2(1H)-quinolinone (CAS: 4876-10-2). User: Research Scientist / Process Chemist Subject: Removal of unreacte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of reaction mixtures containing unreacted 4-bromomethyl-2(1H)-quinolinone (CAS: 4876-10-2).

User: Research Scientist / Process Chemist Subject: Removal of unreacted 4-bromomethyl-2(1H)-quinolinone from crude reaction mixtures. Safety Alert: This compound is an alkylating agent and a potential lachrymator. All protocols described below must be performed in a fume hood.

Executive Summary

4-bromomethyl-2(1H)-quinolinone is a versatile electrophile used to synthesize functionalized quinolinones (e.g., Rebamipide intermediates, antipsychotics). However, its removal is complicated by its poor solubility in common organic solvents and its tendency to co-precipitate with products due to the strong hydrogen-bonding nature of the quinolinone lactam core.

This guide provides three targeted workflows to remove this impurity, ranked by scale and specificity.

Module 1: Chemical Scavenging (High Purity / Small Scale)

Best for: Medicinal chemistry scale (<5g), high-value intermediates, and automated synthesis.

The most reliable method to remove an electrophilic alkyl bromide is to react it with a polymer-supported nucleophile. This chemically "anchors" the impurity to a solid bead, which is then removed by simple filtration.

The Protocol: Thiol-Resin Scavenging

Mechanism: The unreacted alkyl bromide undergoes an


 reaction with a polymer-supported thiophenol or alkyl thiol.
  • Resin Selection: Use a Silica-supported Thiol (Si-Thiol) or Polystyrene-supported Thiophenol .

    • Loading: Typically 1.0 – 1.5 mmol/g.

  • Stoichiometry: Calculate the excess bromide (SM) by HPLC/NMR. Add 3–4 equivalents of resin relative to the unreacted impurity (not the product).

  • Solvent System: Dissolve your crude mixture in DMF , THF , or DCM .

    • Note: The quinolinone core is poorly soluble in non-polar solvents. If solubility is an issue, use a DMF/DCM (1:1) mixture.

  • Base Addition: Add 2 equivalents of DIPEA (Diisopropylethylamine) or solid

    
     relative to the impurity. The base neutralizes the HBr generated and accelerates the substitution.
    
  • Incubation: Shake or stir gently at 40°C for 4–12 hours .

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

    • Result: The impurity remains on the filter (bound to resin); the filtrate contains your purified product.

Workflow Visualization

ScavengingWorkflow Start Crude Mixture (Product + R-Br Impurity) Step1 Dissolve in DMF/THF Start->Step1 Step2 Add Si-Thiol Resin + DIPEA Step1->Step2 Step3 Agitate 40°C (4-12 hrs) Step2->Step3 Step4 Filter Resin Step3->Step4 End Purified Filtrate Step4->End Filtrate Waste Solid Waste (Resin-S-R) Step4->Waste Retentate

Caption: Solid-phase extraction workflow for removing alkyl bromide impurities using thiol-functionalized resins.

Module 2: Solubility-Based Separation (Scale-Up)

Best for: Process scale (>10g), cost-sensitive projects.

4-bromomethyl-2(1H)-quinolinone exhibits a distinct solubility profile driven by intermolecular hydrogen bonding (dimerization) of the lactam ring. We can exploit this for Trituration .

Solubility Data Reference
SolventSolubility (Mole Fraction at 40°C)Practical Observation
DMSO High (

)
Dissolves completely.
Ethanol Low/Moderate (Requires Heat)Soluble at reflux; precipitates upon cooling.
Toluene Very Low (

)
Key Anti-Solvent.
DCM LowOften forms a suspension.
The Protocol: "Hot Pulping" (Trituration)

If your product is an N- or O-alkylated derivative, it likely disrupts the H-bond network, making it more soluble in organic solvents than the starting bromide.

  • Drying: Ensure the crude solid is dry.[1][2]

  • Solvent Choice:

    • Scenario A (Product is soluble in DCM): Suspend the crude in Dichloromethane (DCM) or Chloroform . Sonicate for 10 minutes. The unreacted 4-bromomethyl-2(1H)-quinolinone often remains as a white solid. Filter it off.

    • Scenario B (Product is polar/insoluble): Use Hot Ethanol .

      • Suspend crude in Ethanol (10 mL/g).

      • Heat to reflux (80°C) for 30 mins (Pulping).

      • Cool slowly to 0°C.

      • Filtration: The bromide starting material tends to crystallize out efficiently from cold ethanol [1].

      • Check: Analyze both cake and filtrate by TLC/HPLC.

Module 3: Chromatography Troubleshooting

Best for: Difficult separations where


.

The lactam moiety in the quinolinone core causes severe "tailing" (streaking) on silica gel due to interaction with silanols.

Troubleshooting Guide

Q: The impurity streaks and co-elutes with my product. How do I fix the peak shape? A: You must deactivate the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase.

    • Use TEA if your product is basic (e.g., amine).

    • Use Acetic Acid if your product is acidic or neutral.

  • Solvent System: Move away from Hexane/EtOAc.

    • Recommended:DCM : Methanol (95:5) gradient. The high solubility of the quinolinone in halogenated solvents prevents precipitation on the column head.

Q: Can I use Reverse Phase (C18)? A: Yes, this is often superior.

  • Conditions: Acetonitrile / Water with 0.1% Formic Acid.

  • Elution Order: The 4-bromomethyl-2(1H)-quinolinone is relatively polar compared to many lipophilic alkylated products. It usually elutes early on C18.

  • Detection: UV at 230 nm or 254 nm (Strong absorption due to the conjugated quinolinone system).

Decision Matrix

Use this logic flow to determine the correct purification path for your specific mixture.

DecisionTree Start Analyze Crude Mixture ScaleCheck Scale > 5g? Start->ScaleCheck SolubilityCheck Is Product Soluble in DCM/CHCl3? ScaleCheck->SolubilityCheck Yes (Bulk) PathA Method: Scavenging (Thiol Resin) ScaleCheck->PathA No (High Value) PathB Method: Trituration (Suspend in DCM, Filter) SolubilityCheck->PathB Yes PathC Method: Recrystallization (Hot Ethanol Pulping) SolubilityCheck->PathC No

Caption: Decision matrix for selecting the optimal purification strategy based on scale and product solubility.

References

  • Liu, J., et al. (2020). Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.

  • ChemicalBook. (2024). 4-Bromomethyl-2(1H)-quinolinone Properties and Synthesis.

  • Wipf, P. (2004). Strategies in Organic Synthesis: Polymer Supported Scavengers.[3] University of Pittsburgh Center for Chemical Methodologies.

Sources

Optimization

Solving solubility issues of quinolinone derivatives in organic solvents

Technical Support Center: Quinolinone Derivative Solubility Welcome to the technical support center for handling quinolinone derivatives. This guide is designed for researchers, medicinal chemists, and formulation scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinolinone Derivative Solubility

Welcome to the technical support center for handling quinolinone derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this important class of compounds. The quinolinone scaffold is a cornerstone in medicinal chemistry, but its often planar and rigid structure can lead to significant solubility hurdles in organic solvents, impacting reaction efficiency, purification, and formulation.[1][2][3]

This document provides practical, in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format to help you overcome these challenges effectively.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you might encounter during your experiments. The solutions are presented as a logical progression of steps, explaining the scientific rationale behind each recommendation.

Q1: My quinolinone derivative won't dissolve in a standard reaction solvent like Acetonitrile (ACN) or Dichloromethane (DCM). What should I do first?

A1: This is a frequent issue, often rooted in a mismatch between the polarity of your compound and the solvent. Here is a systematic approach to troubleshoot this:

Step 1: Visual Confirmation and Particle Size Reduction First, confirm that you have a solubility issue and not just a slow dissolution rate. If you see suspended solid material after vigorous stirring, poor solubility is likely the cause.[4] The rate of dissolution can sometimes be enhanced by increasing the surface area of the solid.[5]

  • Action: Gently grind your material into a fine powder using a mortar and pestle.

  • Causality: Reducing particle size increases the surface area exposed to the solvent, which can accelerate the rate of dissolution.[5]

Step 2: Temperature Adjustment For many compounds, solubility increases with temperature.[1][5]

  • Action: Gently warm the mixture while stirring. Monitor the temperature carefully to avoid decomposition of your starting material.

  • Causality: Supplying thermal energy can help overcome the lattice energy of the solid crystal, allowing solvent molecules to solvate the individual compound molecules more effectively.

Step 3: Systematic Solvent Screening If the first two steps fail, the chosen solvent is likely inappropriate. The "like dissolves like" principle is your primary guide.[4] Quinolinone derivatives can range from non-polar to highly polar depending on their substituents.[6]

  • Action: Test the solubility in a small panel of solvents with varying polarities. See the Solvent Selection Table for Quinolinones below for suggestions.

  • Causality: A solvent that has a similar polarity to your quinolinone derivative will be more effective at forming stabilizing intermolecular interactions, leading to better dissolution.


Q2: My compound is only soluble in Dimethyl Sulfoxide (DMSO), but this is not suitable for my reaction. How can I find an alternative?

A2: While DMSO is an excellent "universal solvent" for dissolving a wide range of polar and nonpolar compounds, its high boiling point (189 °C) and potential to participate in certain reactions can be problematic.[7][8][9] The goal is to find a single solvent or a co-solvent system that mimics DMSO's solubilizing power but is more compatible with your chemistry.

Step 1: Identify High-Power Alternative Solvents Consider other highly polar, aprotic solvents.

  • Action: Test solubility in solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP).[10] These solvents have strong dipole moments and can dissolve many compounds that are soluble in DMSO.[11][12][13][14]

  • Causality: Like DMSO, these polar aprotic solvents are effective at solvating a wide range of molecules due to their high polarity and ability to accept hydrogen bonds.[15][16]

Step 2: Implement a Co-Solvent Strategy A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique to fine-tune the polarity of your reaction medium.[4][6][17]

  • Action: Start with the solvent required for your reaction (e.g., Tetrahydrofuran - THF) and gradually add a small percentage of a stronger solvent in which your compound is highly soluble (like DMF or NMP) until the material dissolves.[4][18]

  • Causality: The co-solvent modifies the overall properties of the primary solvent system, breaking up the self-association of the primary solvent and creating a more favorable environment for the solute.[4][19] This can increase the solubility of a drug by several orders of magnitude.[19]

Step 3: Diagrammatic Approach to Co-Solvency The following workflow illustrates the decision-making process for employing a co-solvent system.

CoSolvent_Workflow A Compound Insoluble in Primary Reaction Solvent (S1) B Identify Strong Solvent (S2) (e.g., NMP, DMF, Amide-based) A->B C Prepare Trial Mixtures (e.g., 95:5, 90:10, 80:20 S1:S2) B->C D Test Solubility in Trial Mixtures C->D E Does Compound Dissolve? D->E F Yes: Proceed with Reaction in Optimal Co-Solvent Mix E->F Yes G No: Re-evaluate S2 or Consider Alternative Strategy E->G No Thermo_Solubility_Workflow A Add Excess Solid Compound to Known Volume of Solvent B Equilibrate Mixture (e.g., 24h at 25°C with shaking) A->B C Filter to Remove Undissolved Solid B->C D Prepare Serial Dilutions of Supernatant C->D E Quantify Concentration (e.g., via HPLC/LC-MS) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Generalized workflow for thermodynamic solubility determination.

Experimental Protocols

Protocol 1: Rapid Co-Solvent Screening

This protocol provides a general method for quickly identifying an effective co-solvent system to improve the solubility of a quinolinone derivative for a chemical reaction.

Materials:

  • Poorly soluble quinolinone derivative

  • Primary reaction solvent (e.g., Toluene)

  • A selection of potential co-solvents (e.g., NMP, DMF, THF, Ethanol)

  • Small vials (e.g., 2 mL glass vials)

  • Vortex mixer

Procedure:

  • Preparation: In separate vials, add a small, known amount (e.g., 5 mg) of your quinolinone derivative.

  • Confirm Insolubility: To each vial, add 0.5 mL of the primary reaction solvent to confirm that the compound is indeed insoluble or poorly soluble.

  • Co-solvent Addition: To each vial, add one of the potential co-solvents dropwise while vortexing. Continue adding the co-solvent until the solid completely dissolves.

  • Observation and Recording: Note which co-solvents are effective and estimate the approximate ratio (e.g., 4:1 Toluene:NMP) required for complete dissolution.

  • Reaction Setup: Based on the screening results, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent. Ensure the poorly soluble reactant is completely dissolved in this mixture before adding other reagents. [4]6. Analysis: Compare the reaction progress, yield, and purity to the original reaction performed without a co-solvent. Note any unexpected effects of the co-solvent on the reaction rate or side-product formation.

References

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved March 7, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI. Retrieved March 7, 2026, from [Link]

  • NMP. (n.d.). LyondellBasell. Retrieved March 7, 2026, from [Link]

  • What Should You Know About N‑Methyl‑2‑Pyrrolidone (NMP) and Its Industrial Uses? (2024, July 4). Maratek. Retrieved March 7, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • NMP: Applications in the Pharmaceutical and Agrochemical Industries. (2025, March 11). UIV CHEM. Retrieved March 7, 2026, from [Link]

  • 2-Quinolinone. (n.d.). Solubility of Things. Retrieved March 7, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • We are pleased to announce the launch of our new product: NMP. (2023, February 27). Pharmax NA Inc. Retrieved March 7, 2026, from [Link]

  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Amides, use of amides as solvents for organic compounds, compositions and emulsions containing amides, and method for treating a plant. (n.d.). Google Patents.
  • DMSO. (n.d.). gChem. Retrieved March 7, 2026, from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved March 7, 2026, from [Link]

  • Amide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Improving solubility via structural modification. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR. Retrieved March 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026, January 13). AntBio. Retrieved March 7, 2026, from [Link]

  • Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Quinolone Derivative Physicochemical Studies. (2024, September 20). Journal of Chemical & Engineering Data. Retrieved March 7, 2026, from [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021, May 18). Hokkaido University. Retrieved March 7, 2026, from [Link]

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Troubleshooting

Controlling polymerization side products in quinolinone synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Polymerization Side Products Welcome to the technical support center for quinolinone synthesis. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Polymerization Side Products

Welcome to the technical support center for quinolinone synthesis. As a Senior Application Scientist, I understand that while the synthesis of quinolinone scaffolds is fundamental to medicinal chemistry, it is often plagued by the formation of intractable polymeric side products that can drastically reduce yields and complicate purification. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address and mitigate these common challenges. We will delve into the causality behind polymerization, offer solutions to specific experimental issues, and provide protocols to enhance the success of your syntheses.

Understanding the Root Cause: Mechanisms of Polymerization

Polymerization during quinolinone synthesis is not a random occurrence; it is a competing reaction pathway driven by specific intermediates and reaction conditions. Understanding the underlying mechanisms for common named reactions is the first step toward effective control.

  • Skraup and Doebner-von Miller Syntheses: These reactions often proceed under harsh, strongly acidic, and high-temperature conditions.[1] A key intermediate formed from the dehydration of glycerol (in the Skraup synthesis) or from α,β-unsaturated carbonyl compounds is acrolein or a similar reactive species.[1][2] These electron-deficient alkenes are highly susceptible to acid-catalyzed polymerization, leading to the formation of thick, unmanageable tars that sequester starting materials and the desired product.[1] The highly exothermic nature of these reactions can create localized hot spots, further accelerating polymerization.[2]

  • Friedländer Annulation: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] While generally milder than the Skraup synthesis, polymerization can still occur.[4] Potential causes include the self-condensation of the α-methylene ketone (an aldol reaction) or the degradation of highly reactive starting materials, especially under excessively high temperatures or prolonged reaction times with strong acid or base catalysts.[4][5]

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization at high temperatures (typically around 250°C).[6][7] At such temperatures, particularly in the absence of a suitable high-boiling, inert solvent, starting materials or the intermediate enamine can degrade and polymerize, resulting in a tarry reaction mixture.[6]

Visualizing the Competing Pathways

The following diagram illustrates the general divergence between the desired product formation and the problematic polymerization pathway.

G cluster_0 Reaction Initiation cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Starting Materials Starting Materials Reactive Intermediates Reactive Intermediates Starting Materials->Reactive Intermediates Reaction Conditions (Heat, Catalyst) Cyclization Cyclization Reactive Intermediates->Cyclization Intramolecular Reaction Polymerization / Oligomerization Polymerization / Oligomerization Reactive Intermediates->Polymerization / Oligomerization Intermolecular Side Reactions Desired Quinolone Product Desired Quinolone Product Cyclization->Desired Quinolone Product Tars / Insoluble Byproducts Tars / Insoluble Byproducts Polymerization / Oligomerization->Tars / Insoluble Byproducts

Caption: Divergence of reaction pathways leading to product vs. polymer.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a thick, black, unmanageable tar. What is the primary cause? A1: This is a classic sign of extensive polymerization.[1] It is most common in reactions that use high temperatures and strong acids, such as the Skraup synthesis.[2] The primary cause is the polymerization of highly reactive intermediates, like acrolein, which are formed under these harsh conditions.[1]

Q2: I have a low yield of my quinolinone, and the crude product contains a lot of dark, insoluble material. How do I deal with this? A2: The insoluble material likely consists of polymeric or oligomeric byproducts.[8] Your first step should be to address the reaction conditions to prevent their formation (see Troubleshooting Guide below). For salvaging the current batch, you may need to employ advanced purification techniques. This can include extensive washing with a solvent in which the product is soluble but the polymer is not, or using chromatographic methods like flash column chromatography or size exclusion chromatography to separate the smaller desired molecule from larger polymeric impurities.[8]

Q3: Which quinolinone synthesis methods are most susceptible to polymerization? A3: Syntheses that rely on very high temperatures and strong acid catalysis are the most prone to polymerization and tar formation. The Skraup synthesis is notoriously challenging in this regard.[1][9] The Doebner-von Miller and Conrad-Limpach syntheses can also produce significant polymeric byproducts if not properly controlled.[1][6] Modern methods using metal catalysts often proceed under milder conditions and can offer a way to avoid these issues.[10][11]

Q4: Can the choice of catalyst influence the formation of polymers? A4: Absolutely. Strong acid or base catalysts, especially at high concentrations and temperatures, can promote side reactions like aldol condensations and polymerization.[4][5] Switching to a milder or more selective catalyst, such as iodine, p-toluenesulfonic acid, or various Lewis acids, can allow the reaction to proceed under more benign conditions, thereby minimizing byproduct formation.[1] For some syntheses, modern transition-metal catalysts can offer highly efficient and clean transformations.[11][12]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and solving specific issues related to polymerization during your experiments.

Problem 1: Reaction Becomes a Thick, Unmanageable Tar

This issue indicates that polymerization is the dominant reaction pathway. The key is to make the desired intramolecular cyclization more favorable than the intermolecular polymerization.

Potential Cause Scientific Rationale Solutions & Mitigation Strategies
Excessively High Temperature High heat provides the activation energy for polymerization of reactive intermediates and can cause degradation of starting materials.[4] Localized overheating due to poor heat transfer or highly exothermic reactions is a major contributor.[1]1. Strict Temperature Control: Use a reliable heating mantle with a temperature controller and an inert, high-boiling point solvent (e.g., Dowtherm A, mineral oil) to ensure uniform heat transfer.[6] 2. Moderating Agents: For notoriously exothermic reactions like the Skraup synthesis, add a moderating agent such as ferrous sulfate (FeSO₄), which appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable.[1][2] 3. Consider Milder Conditions: Explore modern catalytic systems (e.g., microwave irradiation, ionic liquids, Lewis acids) that can lower the required reaction temperature.[4][13]
Harsh Acid/Base Catalysis Strong acids or bases can catalyze both the desired reaction and competing side reactions, including the polymerization of carbonyl substrates or intermediates.[1][5]1. Catalyst Screening: Switch from a strong acid (e.g., conc. H₂SO₄) to a milder one (e.g., p-toluenesulfonic acid) or a Lewis acid.[1] 2. Two-Phase System: For the Doebner-von Miller reaction, performing the synthesis in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[1]
High Reactant Concentration High concentrations increase the probability of intermolecular reactions, which leads to oligomerization and polymerization, over the desired intramolecular cyclization.1. Adjust Concentration: Use an appropriate amount of an inert, high-boiling solvent to maintain a manageable reaction mixture.[6] 2. Controlled Addition: Instead of adding all reactants at once, use a syringe pump for the slow addition of one of the key reactants (e.g., the ketone in a Friedländer synthesis). This keeps its instantaneous concentration low.
Problem 2: Low Yield with Significant Insoluble Byproducts in Crude Product

This scenario suggests that while the reaction did not completely "tar out," polymerization or oligomerization still consumed a significant portion of the starting materials.

Potential Cause Scientific Rationale Solutions & Mitigation Strategies
Self-Condensation of Starting Materials In syntheses like the Friedländer reaction, the ketone starting material (if it has two α-methylene groups) can undergo self-condensation under basic or acidic conditions, leading to unwanted oligomers.[5]1. Use an Imine Analog: To avoid side reactions like aldol condensation of ketones under alkaline conditions, the imine analogue of the o-aminoaryl aldehyde/ketone can be used instead.[5] 2. Optimize Reaction Order: Add the ketone slowly to the reaction mixture containing the o-aminoaryl aldehyde/ketone to favor the cross-condensation over self-condensation.
Polymerization of Reactive Intermediates Even if the reaction doesn't become a complete tar, the formation of reactive species (like acrolein) will inevitably lead to some polymer formation, reducing the overall yield.[2]1. Polymerization Inhibitors: In some cases, the addition of a radical inhibitor like hydroquinone can be experimented with to suppress polymerization, although this must be tested carefully to ensure it doesn't interfere with the desired reaction. 2. Milder Oxidizing Agents: In the Skraup synthesis, using a milder oxidizing agent, such as iodine, can lead to a less vigorous and more controlled reaction, minimizing byproduct formation.[2]
Co-precipitation of Product and Polymer The desired quinolinone product, which may have limited solubility, can precipitate from the hot reaction mixture along with polymeric byproducts, making isolation difficult.[6]1. Optimized Work-up: Ensure the work-up procedure is designed to separate the product from the tarry residue. For basic quinolines, this can involve neutralization with a strong base to precipitate tars and liberate the quinoline, which can then be isolated via steam distillation or solvent extraction.[2] 2. Purification Strategy: Plan for robust purification. Recrystallization can be effective if a solvent system can be found that solubilizes the product at high temperature but not the impurities.[14] Column chromatography is another powerful tool.[8]
Visualizing the Troubleshooting Workflow

This decision tree can guide you through diagnosing and addressing polymerization issues.

G start Problem Observed: Polymerization/Tar Formation q1 Is the reaction violently exothermic? start->q1 sol1 Yes: High Exothermicity - Add moderating agent (e.g., FeSO₄) - Improve cooling/heat transfer - Slow down reagent addition q1->sol1 Yes q2 No: Gradual Tarring Is a strong acid/base catalyst used at high temp? q1->q2 No sol1->q2 sol2 Yes: Harsh Conditions - Reduce reaction temperature - Switch to milder catalyst (Lewis Acid, PTSA) - Use high-boiling inert solvent q2->sol2 Yes q3 No: Milder Conditions Are starting materials prone to self-condensation? q2->q3 No sol2->q3 sol3 Yes: Reactive Substrates - Use imine analog of starting material - Lower reactant concentration - Monitor reaction closely (TLC) and stop upon completion q3->sol3 Yes end Reaction Optimized Proceed to Purification q3->end No / Unsure sol3->end

Caption: A decision tree for troubleshooting polymerization in quinolinone synthesis.

Experimental Protocol: Modified Friedländer Synthesis to Minimize Polymerization

This protocol incorporates strategies to control the reaction rate and minimize side reactions when using a reactive ketone.

Reactants:

  • 2-Aminoacetophenone (1.0 mmol, 135 mg)

  • Ethyl Acetoacetate (1.2 mmol, 156 mg, 152 µL)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 19 mg) - Milder acid catalyst[1]

  • Toluene (10 mL) - Solvent to control concentration

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.0 mmol) and p-TSA (0.1 mmol).

  • Solvent Addition: Add 8 mL of toluene to the flask and stir the mixture to dissolve the solids.

  • Controlled Reactant Addition: In a separate vial, dissolve ethyl acetoacetate (1.2 mmol) in the remaining 2 mL of toluene. Draw this solution into a syringe and place it in a syringe pump.

  • Reaction Initiation: Heat the flask containing the 2-aminoacetophenone solution to reflux (approx. 110°C) using a heating mantle with a temperature controller.

  • Slow Addition: Once refluxing, begin the slow, dropwise addition of the ethyl acetoacetate solution via the syringe pump over a period of 1 hour. This minimizes the concentration of the reactive ketone, discouraging self-condensation.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to continue at reflux. Monitor the progress by thin-layer chromatography (TLC) every hour. Stop the reaction once the starting 2-aminoacetophenone has been consumed to avoid degradation from prolonged heating.[4]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired quinolinone product from any high-molecular-weight oligomers.[8]

References

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem. (URL: )
  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem. (URL: )
  • side reactions in the synthesis of quinoline deriv
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (URL: )
  • avoiding polymerization in Skraup synthesis of quinolines - Benchchem. (URL: )
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - ResearchGate. (URL: [Link])

  • Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors - Benchchem. (URL: )
  • Mechanism exploration experiments for the synthesis of quinolines. - ResearchGate. (URL: [Link])

  • purification techniques for indole-5,6-quinone from complex mixtures - Benchchem. (URL: )
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (URL: )
  • Conrad–Limpach synthesis - Wikipedia. (URL: [Link])

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (URL: [Link])

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. (URL: )
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectrum Analysis of 4-(bromomethyl)-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-(bromomethyl)-2(1H)-quinolinone 4-(Bromomethyl)-2(1H)-quinolinone serves as a key building block in the synthesis of var...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(bromomethyl)-2(1H)-quinolinone

4-(Bromomethyl)-2(1H)-quinolinone serves as a key building block in the synthesis of various biologically active molecules, including the gastroprotective agent rebamipide.[1] Its precise structural characterization is paramount to ensure the integrity and purity of subsequent drug products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose, offering detailed insights into the molecular structure.[2] This guide will dissect the ¹H NMR spectrum of this compound, compare its analytical power with other techniques, and provide actionable protocols for obtaining high-quality data.

Analysis of the ¹H NMR Spectrum of 4-(bromomethyl)-2(1H)-quinolinone

The ¹H NMR spectrum of 4-(bromomethyl)-2(1H)-quinolinone, recorded in DMSO-d₆, presents a distinct set of signals that can be unequivocally assigned to its constituent protons. The experimental data reported in the literature provides the foundation for this analysis.[3]

Table 1: ¹H NMR Spectral Data of 4-(bromomethyl)-2(1H)-quinolinone in DMSO-d₆ [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.86s1HN-H
7.84d, J = 8.0 Hz1HH-8
7.53t, J = 7.2 Hz1HH-7
7.34d, J = 8.0 Hz1HH-5
7.24t, J = 7.6 Hz1HH-6
6.74s1HH-3
4.90s2H-CH₂Br
Interpreting the Spectrum: A Proton-by-Proton Walkthrough
  • The N-H Proton (δ 11.86): The singlet at 11.86 ppm is characteristic of the amide proton of the quinolinone ring. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent.

  • The Aromatic Protons (δ 7.24 - 7.84): The four protons on the benzene ring appear in the aromatic region.

    • The doublet at 7.84 ppm is assigned to the H-8 proton, which is deshielded by the anisotropic effect of the carbonyl group. It shows a coupling constant of 8.0 Hz, typical for ortho-coupling.

    • The triplet at 7.53 ppm corresponds to the H-7 proton.

    • The doublet at 7.34 ppm is assigned to the H-5 proton.

    • The triplet at 7.24 ppm corresponds to the H-6 proton. The splitting patterns (doublets and triplets) and their coupling constants are consistent with an ortho-substituted benzene ring system.

  • The Vinyl Proton (δ 6.74): The singlet at 6.74 ppm is assigned to the H-3 proton on the pyridinone ring. The lack of coupling partners results in a singlet.

  • The Bromomethyl Protons (δ 4.90): The singlet at 4.90 ppm, integrating to two protons, is a key signature of the bromomethyl (-CH₂Br) group.[4] The electronegative bromine atom deshields these protons, causing them to resonate significantly downfield from typical alkyl protons.[4] The absence of splitting indicates no adjacent protons.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive characterization often relies on a combination of analytical methods. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for 4-(bromomethyl)-2(1H)-quinolinone.

Table 2: Comparison of Analytical Techniques

| Technique | Information Provided | Strengths | Limitations | |---|---||---| | ¹H NMR | Proton environment, connectivity, and relative numbers. | High resolution, detailed structural information. | Can be complex for large molecules, requires deuterated solvents.[5][6] | | ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR, provides carbon backbone information. | Lower sensitivity than ¹H NMR, longer acquisition times.[7] | | Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Does not provide detailed structural connectivity. | | Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |

In-Depth Comparison:
  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4-(bromomethyl)-2(1H)-quinolinone shows 10 distinct carbon signals, confirming the molecular structure.[3] For instance, the carbonyl carbon (C-2) would appear significantly downfield (around 162 ppm), and the bromomethyl carbon (C-10) would be observed in the aliphatic region (around 30-40 ppm). This data perfectly complements the ¹H NMR by providing a direct map of the carbon skeleton.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of this compound reveals the molecular ion peaks at m/z 237.8 [M]⁺ and 239.8 [M+2]⁺.[3] The characteristic isotopic pattern with two peaks of nearly equal intensity is a definitive indicator of the presence of a single bromine atom, thus confirming the molecular formula C₁₀H₈BrNO.[8]

  • Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond (around 3316 cm⁻¹), the C=O bond of the amide (around 1669 cm⁻¹), and C=C bonds of the aromatic rings (around 1616 cm⁻¹).[3] While useful for confirming the presence of these functional groups, IR spectroscopy alone cannot delineate the specific isomeric structure.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Diagram 1: Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of sample B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Add internal standard (e.g., TMS) B->C E Filter if solids are present B->E D Transfer to a clean NMR tube C->D F Insert sample into NMR spectrometer D->F E->D G Lock and shim the magnetic field F->G H Set acquisition parameters (e.g., pulse sequence, number of scans) G->H I Acquire the Free Induction Decay (FID) H->I J Fourier Transform the FID I->J K Phase and baseline correct the spectrum J->K L Calibrate the chemical shift scale K->L M Integrate the signals L->M N Analyze and assign peaks M->N

Caption: Workflow from sample preparation to spectral analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of 4-(bromomethyl)-2(1H)-quinolinone.[7]

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.[5] DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

    • If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

    • Set appropriate acquisition parameters, including the pulse angle, acquisition time, and number of scans. For a routine ¹H NMR spectrum, a 90° pulse and 16-32 scans are typically sufficient.

    • Initiate the data acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.[10][11]

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.[11]

    • Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and integration values to assign the peaks to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of 4-(bromomethyl)-2(1H)-quinolinone provides a detailed and unambiguous fingerprint of its molecular structure. Each signal's chemical shift, multiplicity, and integration value corresponds logically to the unique proton environments within the molecule. When used in conjunction with complementary techniques like ¹³C NMR and mass spectrometry, a complete and confident structural elucidation is achieved. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, which is essential for researchers and professionals in the field of drug development who rely on the precise characterization of such critical synthetic intermediates.

References

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  • Wiley Analytical Science. (1996, October 22).
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Comparative

Advanced HPLC Method Development for 4-Bromomethylcarbostyril Impurity Profiling: A Column Comparison Guide

As a Senior Application Scientist, I frequently see analytical teams struggle with the chromatographic separation of highly polarizable, halogenated intermediates. 4-Bromomethylcarbostyril (4-BMC) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see analytical teams struggle with the chromatographic separation of highly polarizable, halogenated intermediates. 4-Bromomethylcarbostyril (4-BMC) is a prime example. As a critical synthetic building block in the manufacturing of the gastroprotective drug Rebamipide[1], 4-BMC is highly susceptible to nucleophilic substitution and solvolysis.

During synthesis and storage, 4-BMC rapidly degrades into 4-hydroxymethylcarbostyril (Impurity A) and forms complex dimeric byproducts. Because these impurities share the same carbostyril core and have nearly identical hydrophobic footprints, traditional reversed-phase HPLC methods often fail. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating protocol to achieve baseline resolution.

Mechanistic Insight: The Causality of Chromatographic Selectivity

The analytical challenge of 4-BMC lies in its unique physicochemical properties. The carbostyril (quinolinone) core exhibits lactam-lactim tautomerism and possesses a highly delocalized


-electron system.

When utilizing standard fully porous C18 columns , retention is driven almost entirely by dispersive (hydrophobic) interactions. Because 4-BMC and Impurity A differ primarily in dipole moment and polarizability rather than hydrophobicity, C18 phases struggle to discriminate between them, resulting in co-elution (


) and severe peak tailing.

To break this bottleneck, we must shift our focus from hydrophobicity to aromaticity and shape selectivity:

  • Phenyl-Hexyl Phases : These columns offer a highly effective balance of hydrophobicity and

    
     selectivity. The flexible six-carbon alkyl linker allows the phenyl ring to dynamically align with the planar carbostyril core of the analyte, enhancing retention for polar aromatic compounds[2].
    
  • Biphenyl Phases : Featuring two aromatic rings in series, biphenyl columns maximize electron density,

    
     interactions, and steric discrimination. They are exceptionally powerful for separating closely related halogenated aromatics (like 4-BMC) from their non-halogenated or hydroxylated counterparts[3].
    

Experimental Protocols: A Self-Validating System

To objectively evaluate these stationary phases, the following methodology was designed as a self-validating system . By incorporating a "zero-time" injection and a forced-degradation control, the protocol dynamically proves that any detected Impurity A is inherent to the chemical batch, rather than an artifact generated by hydrolysis during sample preparation.

Step 1: Hydrolysis-Proof Sample Preparation
  • Standard Preparation : Accurately weigh 10.0 mg of the 4-BMC sample and transfer it to a 50 mL volumetric flask.

  • Solvent Quenching : Dissolve immediately in 10 mL of pre-chilled HPLC-grade Acetonitrile. Causality: Cold organic solvent arrests solvolysis and prevents the artificial generation of Impurity A.

  • Extraction : Sonicate for 5 minutes in an ice bath.

  • Dilution : Dilute to volume with Mobile Phase A immediately prior to injection.

  • Self-Validation Control : Prepare a parallel vial spiked with 10% water and leave it at room temperature for 2 hours (Forced Degradation). If the "zero-time" sample shows <0.1% Impurity A while the stressed sample shows >2.0%, the extraction integrity is validated.

Step 2: Mobile Phase & Chromatographic Conditions
  • Mobile Phase A : 0.02 M Potassium Phosphate buffer, adjusted to pH 2.8 with orthophosphoric acid. Causality: The acidic pH serves a dual purpose. It suppresses the ionization of residual surface silanols on the silica support (eliminating peak tailing) and locks the carbostyril core into its neutral lactam form[4].

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 230 nm.

  • Gradient Program :

    • 0–2 min: 20% B (Isocratic hold to focus polar impurities)

    • 2–10 min: 20%

      
       60% B
      
    • 10–15 min: 60% B

    • 15–16 min: 60%

      
       20% B (Re-equilibration)
      

Quantitative Data: Column Performance Comparison

The following table summarizes the experimental data obtained by injecting a spiked mixture of 4-BMC (Main Peak) and Impurity A (Hydrolysis product) across three different 100 x 4.6 mm, 2.7 µm core-shell columns under identical conditions.

Column Stationary PhaseImpurity A

(min)
4-BMC

(min)
Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
Core-Shell C18 4.214.851.21.658,500
Core-Shell Phenyl-Hexyl 4.555.622.81.1214,200
Core-Shell Biphenyl 4.806.553.4 1.05 16,800

Data Interpretation: The C18 column failed to achieve the critical baseline resolution (


) required for pharmaceutical QC. The Phenyl-Hexyl column performed admirably, but the Biphenyl phase delivered superior steric discrimination, pushing the resolution to 3.4 and yielding perfectly symmetrical peaks.

Method Development Workflow

G N1 4-BMC Sample Prep (Cold Acetonitrile Quench) N2 Column Screening (Targeting Shape & π-π Selectivity) N1->N2 N3 C18 Phase (Hydrophobic Only) N2->N3 N4 Phenyl-Hexyl Phase (Balanced π-π Interactions) N2->N4 N5 Biphenyl Phase (Max π-π & Steric Discrimination) N2->N5 N6 Mobile Phase Optimization (pH 2.8 Phosphate Buffer) N3->N6 Poor Rs (<1.5) N4->N6 Good Rs (2.8) N5->N6 Optimal Rs (3.4) N7 Validated HPLC Method (Baseline Resolution Achieved) N6->N7

HPLC method development workflow for 4-BMC impurity profiling.

Conclusion

When developing analytical methods for highly polarizable, tautomeric intermediates like 4-bromomethylcarbostyril, relying solely on hydrophobic retention is a critical misstep. The experimental data clearly demonstrates that transitioning from a standard C18 architecture to a Biphenyl stationary phase provides the necessary orthogonal selectivity. By capitalizing on


 interactions and strict pH control, analysts can transform a highly variable, tailing separation into a robust, self-validating QC method.

References

  • Sigma-Aldrich. "2". Sigmaaldrich.com.

  • Chromatography Online. "3". LCGC North America.

  • Journal of Pharmaceutical Biology. "4". JPB Journal.

  • Google Patents. "1". USPTO.

Sources

Validation

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Bromomethylquinolinones: A Comparative Analysis for Researchers

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed provide a veritable...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed provide a veritable fingerprint of a molecule's constitution. This guide offers an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of bromomethylquinolinones, a class of compounds with significant interest in medicinal chemistry. We will explore the mechanistic underpinnings of their fragmentation, compare ionization techniques, and provide a robust experimental framework for their analysis, grounded in established scientific principles.

The Bromine Signature: An Unmistakable Isotopic Pattern

Before delving into fragmentation pathways, it is crucial to recognize the hallmark of a bromine-containing compound in a mass spectrum. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2][3][4] This results in a characteristic isotopic cluster for any bromine-containing ion, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom and is invaluable for identifying brominated species in complex mixtures.[1][2][3]

Ionization Techniques: A Comparative Overview

The choice of ionization technique profoundly influences the resulting mass spectrum. For bromomethylquinolinones, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed, each offering distinct advantages.[5][6]

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[7] This imparts significant energy, leading to extensive fragmentation and the formation of a radical cation (M•+).[7] While the molecular ion may be weak or absent, the rich fragmentation pattern provides detailed structural information.[7][8]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[5][9][10] This is highly advantageous for determining the molecular weight. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[9][10]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Formation Radical Cation (M•+)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, in-sourceMinimal, controlled in MS/MS
Molecular Ion Often weak or absentStrong and easily identifiable
Primary Use Structural elucidation via fragmentation patternsMolecular weight determination, MS/MS analysis

Core Fragmentation Pathways of Bromomethylquinolinones

The fragmentation of bromomethylquinolinones can be logically dissected into pathways originating from the quinolinone core and the bromomethyl substituent. The exact fragments and their relative abundances will differ based on the substitution pattern on the quinolinone ring.

Fragmentation Initiated by the Bromomethyl Group

The C-Br bond is relatively weak and susceptible to cleavage. Additionally, the bromine atom can be lost as a radical or as HBr.

  • Alpha-Cleavage (Loss of Bromine Radical): A primary and highly characteristic fragmentation is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of a stable quinolinone-methyl carbocation. This fragment will appear as a single peak, having lost the characteristic M/M+2 isotopic pattern.

  • Loss of HBr: Elimination of a neutral hydrogen bromide (HBr) molecule is another common pathway, particularly in EI. This often involves rearrangement and results in a radical cation with an m/z value corresponding to [M-HBr]•+.

  • Formation of a Tropylium-like Ion: Rearrangement involving the bromomethyl group and the aromatic system can lead to the formation of a stable, seven-membered tropylium-like ion, especially under EI conditions.

Fragmentation of the Quinolinone Core

The quinolinone ring system also undergoes characteristic fragmentation, often observed in other quinolinone derivatives.[11][12]

  • Loss of Carbon Monoxide (CO): A retro-Diels-Alder type fragmentation involving the carbonyl group can lead to the expulsion of a neutral CO molecule.[13] This results in a fragment ion with an m/z of [M-28] or, if it occurs after another fragmentation, [Fragment-28].

  • Loss of Water (H₂O): Under ESI conditions, protonated quinolones can exhibit the loss of a neutral water molecule, particularly if hydroxyl groups are present or if rearrangements facilitate its formation.[11][12]

  • Ring Cleavage: The heterocyclic ring can undergo cleavage, leading to various smaller fragment ions. The specific pathways are highly dependent on the isomer.

Below is a diagram illustrating the key fragmentation relationships for a generic bromomethylquinolinone.

G M_plus [M]+• / [M+H]+ M_minus_Br [M-Br]+ M_plus->M_minus_Br - •Br M_minus_HBr [M-HBr]+• M_plus->M_minus_HBr - HBr M_minus_CO [M-CO]+• M_plus->M_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]+ M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Key Fragmentation Pathways of Bromomethylquinolinones.

Comparative Fragmentation: Isomer Differentiation

Different isomers of bromomethylquinolinone will exhibit distinct fragmentation patterns, allowing for their differentiation. For instance, the position of the bromomethyl group on the quinolinone core will influence the stability of the resulting fragment ions. A bromomethyl group on the aromatic ring may favor different rearrangement pathways compared to one on the nitrogen atom. Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing isomers, as subtle differences in precursor ion structure can lead to significant variations in the product ion spectra.[6][14]

Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of bromomethylquinolinones using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To determine the molecular weight and characteristic fragmentation pattern of a bromomethylquinolinone sample.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the bromomethylquinolinone sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to achieve good peak shape and separation from any impurities.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
  • MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺. Look for the characteristic 1:1 isotopic pattern for the M and M+2 peaks.
  • Tandem MS (MS/MS):
  • Select the [M+H]⁺ ion (using the monoisotopic peak, M) as the precursor ion.
  • Apply collision-induced dissociation (CID) by varying the collision energy (e.g., 10-40 eV) to induce fragmentation.
  • Acquire the product ion spectrum.

The following diagram illustrates the experimental workflow.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source ([M+H]+ formation) Column->ESI MS1 MS1 Analyzer (Full Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID Precursor Ion Selection MS2 MS2 Analyzer (Product Ion Scan) CID->MS2

Caption: LC-MS/MS Workflow for Bromomethylquinolinone Analysis.

Conclusion

The mass spectrometric analysis of bromomethylquinolinones is a powerful technique for their identification and structural characterization. By understanding the fundamental principles of bromine's isotopic signature and the characteristic fragmentation pathways of both the alkyl bromide moiety and the quinolinone core, researchers can confidently interpret mass spectra. The strategic use of both hard and soft ionization techniques, coupled with the precision of tandem mass spectrometry, provides a comprehensive analytical toolkit for professionals in the pharmaceutical and chemical sciences.

References

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. (2014).
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. (2016).
  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. Benchchem. (n.d.).
  • MASS SPECTROMETRIC STUDY OF SOME FLUOROQUINOLONE DRUGS USING ELECTRON IONIZATION AND CHEMICAL IONIZATION TECHNIQUES IN COMBINATION WITH SEMI-EMPIRICAL CALCULATIONS. IAEA. (n.d.).
  • Electrospray ionization mass spectrometry as a valuable tool in the characterization of novel primaquine peptidomimetic derivatives. PubMed. (2009).
  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Benchchem. (n.d.).
  • Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. PubMed. (2011).
  • Fragmentation Mechanisms. Michigan State University. (n.d.).
  • Isotopes in Mass Spectrometry. Chemistry Steps. (2025).
  • Fragmentation (mass spectrometry). Wikipedia. (n.d.).
  • Electron Ionization for GC–MS. Chromatography Online. (2022).
  • mass spectra - the M+2 peak. Chemguide. (n.d.).
  • Ch13 - Mass Spectroscopy. University of Calgary. (n.d.).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. (2024).
  • Halogen Fragmentation in Mass Spectrometry. Scribd. (n.d.).
  • Elements With More Abundant Heavy Isotopes. University of Colorado Boulder. (2011).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. (2024).
  • mass spectra - fragmentation patterns. Chemguide. (n.d.).
  • Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. ResearchGate. (n.d.).

Sources

Comparative

Technical Guide: Fluorescence Quantum Yield of Quinolinone vs. Coumarin Labels

The following guide provides a technical comparison of fluorescence quantum yield (Φ) between quinolinone and coumarin scaffolds, designed for researchers in probe development and bio-imaging. Executive Summary In the de...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of fluorescence quantum yield (Φ) between quinolinone and coumarin scaffolds, designed for researchers in probe development and bio-imaging.

Executive Summary

In the design of fluorescent labels for drug discovery and biological imaging, the choice between Coumarin and Quinolinone scaffolds often dictates the balance between brightness (Quantum Yield, Φ) and signal-to-noise ratio (Stokes Shift).

  • Coumarin derivatives (e.g., Coumarin 343, AMCA) are the industry standard for blue-green emission, offering high intrinsic quantum yields (

    
    ) in organic solvents. However, they frequently suffer from concentration quenching (ACQ) and smaller Stokes shifts (
    
    
    
    40–80 nm), leading to self-absorption artifacts.
  • Quinolinone derivatives (e.g., Carbostyrils, 7-hydroxyquinolinones) typically exhibit lower quantum yields in aqueous media (

    
    ) due to solvent-assisted quenching mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT). However, they offer superior Stokes shifts (>100 nm) , significantly reducing background interference and re-absorption in dense biological samples.
    

Photophysical Mechanisms & Quenching Pathways

To optimize probe performance, one must understand the non-radiative decay pathways that compete with fluorescence.

Jablonski Diagram: Competitive Decay

The following diagram illustrates the competitive pathways reducing quantum yield in both scaffolds.

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hν) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Em Fluorescence Emission S1->Em Radiative Decay (Φ) TICT Twisted Intramolecular Charge Transfer (TICT) (Coumarin Dominant) S1->TICT Rotational Relaxation ESIPT Proton Transfer (ESIPT) (Quinolinone Dominant) S1->ESIPT Tautomerization H_Bond H-Bond Quenching (Solvent Dependent) S1->H_Bond Solvent Interaction Em->S0 TICT->S0 Non-radiative Decay ESIPT->S0 Non-radiative Decay H_Bond->S0 Vibrational Relaxation

Figure 1: Jablonski diagram highlighting dominant quenching pathways. Coumarins are often limited by TICT, while Quinolinones are susceptible to ESIPT and H-bonding quenching in water.

Comparative Analysis: Quantum Yield & Performance

The data below compares standard derivatives used in bioconjugation (e.g., NHS-esters or maleimides). Note the drastic reduction in Φ for Coumarins in water compared to organic solvents, a critical factor for intracellular imaging.

Table 1: Photophysical Properties Comparison[1][2][3][4]
Fluorophore ClassRepresentative DyeSolvent

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Coumarin Coumarin 153 Ethanol4235301070.53
Water43050575< 0.10 (Aggregates)
Coumarin AMCA (7-Amino-4-methyl)PBS (pH 7.4)3504501000.32 – 0.44
Quinolinone Carbostyril 124 Ethanol350420700.90
Water350430800.10 – 0.20
Quinolinone 7-Hydroxyquinolinone Methanol330450120 0.04 (ESIPT prone)
Protected (O-Alkylated)Methanol320400800.85
Key Technical Insights
  • Solvatochromism: Quinolinone yields are highly dependent on hydrogen bonding. In protic solvents (water), the lone pair on the nitrogen or oxygen facilitates non-radiative decay. Optimization Strategy: Use O-alkylated quinolinone derivatives to block proton transfer and restore

    
     to >0.80.
    
  • Stokes Shift Advantage: Quinolinones often exhibit Stokes shifts exceeding 100 nm. This allows for better separation of excitation light from emission signal, crucial when using filters with wide bandpasses.

  • pH Sensitivity: 7-hydroxycoumarins (Umbelliferone) are pH indicators (

    
    ). At physiological pH (7.4), they exist as a mixture of protonated (low 
    
    
    
    ) and deprotonated (high
    
    
    ) forms, which can complicate quantification. Quinolinone amides are generally more pH stable.

Experimental Protocol: Relative Quantum Yield Measurement

Objective: Determine the


 of a novel quinolinone label using the relative method against a Coumarin 153 standard.
Workflow Logic

Protocol Start Start: Sample & Standard Selection Prep 1. Prepare Dilution Series (Abs < 0.1 at λex) Start->Prep Abs 2. Measure Absorbance Spectra (Record Abs at λex) Prep->Abs Fluoro 3. Measure Emission Spectra (Integrate Area F) Abs->Fluoro Plot 4. Plot Integrated F vs. Absorbance Fluoro->Plot Calc 5. Calculate Gradient (Slope) Plot->Calc Final 6. Apply Equation: Φx = Φst(Grad_x/Grad_st)(η_x/η_st)² Calc->Final

Figure 2: Step-by-step workflow for relative quantum yield determination.

Detailed Methodology
  • Standard Selection: Choose a standard with a known

    
     (e.g., Coumarin 153, 
    
    
    
    in EtOH) that overlaps spectrally with your sample.
  • Sample Preparation:

    • Prepare 5 concentrations of the unknown (Quinolinone) and Standard (Coumarin).

    • Critical: Absorbance at the excitation wavelength (

      
      ) must be < 0.1 OD  (ideally 0.02–0.08) to avoid inner-filter effects.[1]
      
  • Spectral Acquisition:

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1][2]
    • Measure total integrated Fluorescence Intensity (

      
      ) using the same slit widths and PMT voltage.
      
  • Calculation:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[3][4]
    • Determine the slope (Gradient) for both sample (

      
      ) and standard (
      
      
      
      ).[5][4]
    • Calculate

      
       using the refractive index (
      
      
      
      ) of the solvents:
      
      
      [2][4]

Decision Matrix: When to Use Which?

Application ScenarioRecommended ScaffoldRationale
Intracellular Staining Coumarin (e.g., AMCA) High brightness allows for detection of low-abundance targets despite smaller Stokes shift.
FRET Donor Coumarin High quantum yield ensures efficient energy transfer to the acceptor.
"Turn-On" Probes Quinolinone Low background fluorescence (low intrinsic

) until reaction/binding triggers structural rigidification or blocks ESIPT.
High-Background Samples Quinolinone Large Stokes shift allows filtering of autofluorescence and scattered excitation light.

References

  • Measurement of Fluorescence Quantum Yields. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Photophysical properties of quinolinone and coumarin derivatives. Royal Society of Chemistry (RSC) Advances. Available at: [Link][6]

  • Coumarin 343 Spectral Data. Oregon Medical Laser Center (OMLC). Available at: [Link]

  • Fluorescence Quantum Yield Standards. Methods in Applied Fluorescence. Available at: [Link][6]

Sources

Validation

Melting point verification for 4-(bromomethyl)-2(1H)-quinolinone purity

As a Senior Application Scientist, I frequently evaluate the purity of critical pharmaceutical intermediates to ensure downstream synthesis yields are not compromised. 4-(Bromomethyl)-2(1H)-quinolinone (CAS: 4876-10-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the purity of critical pharmaceutical intermediates to ensure downstream synthesis yields are not compromised. 4-(Bromomethyl)-2(1H)-quinolinone (CAS: 4876-10-2) is a prime example. Operating as a key intermediate in the synthesis of Rebamipide—a potent gastroprotective agent—its purity directly impacts the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API)[1].

With a high reported melting point of 255–258 °C[2], verifying the purity of this highly crystalline solid presents unique thermal challenges. At these elevated temperatures, thermal lag, sample degradation, and polymorphic shifts can severely distort analytical results.

This guide objectively compares three melting point verification techniques—Differential Scanning Calorimetry (DSC), Automated Digital Melting Point, and Traditional Capillary Apparatus—providing the mechanistic causality and self-validating protocols required to accurately determine the purity of 4-(bromomethyl)-2(1H)-quinolinone.

The Thermodynamic Causality of Purity Verification

Why do we use melting point as a proxy for purity? The causality lies in thermodynamics. A 100% pure substance melts over an infinitely narrow temperature range. When eutectic impurities are present, they disrupt the crystal lattice, requiring less thermal energy to break intermolecular bonds.

This disruption causes two observable phenomena: a depression of the onset melting temperature (


) and a broadening of the melting range[3]. By precisely quantifying this melting point depression, we can calculate the absolute mole fraction of the impurity using the Van't Hoff equation[4].

However, how we measure this phase change dictates the accuracy of our purity assessment.

Objective Comparison of Analytical Techniques

A. Differential Scanning Calorimetry (DSC): The Gold Standard

DSC does not merely observe a phase change; it measures the true thermodynamic heat flow (endothermic energy) required to melt the sample[5]. By analyzing the partial area of the melting peak, DSC software plots the reciprocal of the fraction melted (1/F) against temperature to calculate absolute mole percent purity without requiring a reference standard of the impurity[3]. For organic compounds like 4-(bromomethyl)-2(1H)-quinolinone that are at least 98% pure, DSC provides accuracy comparable to HPLC[6].

B. Automated Digital Melting Point: The High-Throughput Alternative

Automated systems utilize a high-resolution camera and digital image processing to detect the first sign of liquid (light transmission) in a capillary. While this removes the subjectivity of the human eye and allows for high-throughput QC testing, it measures a macroscopic phase change. This optical change inherently lags behind the true thermodynamic onset measured by DSC, often resulting in a slightly higher reported melting point.

C. Traditional Capillary Apparatus: The Legacy Method

Manual apparatuses (e.g., Mel-Temp) rely on visual inspection. At temperatures approaching 260 °C, the thermal resistance of the glass capillary and the subjective nature of the operator's eye introduce unacceptable variances. This method is insufficient for rigorous pharmaceutical purity verification.

Experimental Data & Performance Metrics

The following table summarizes the performance of each technique specifically optimized for 4-(bromomethyl)-2(1H)-quinolinone (Target MP: ~257 °C).

MetricDifferential Scanning Calorimetry (DSC)Automated Digital Melting PointTraditional Capillary Apparatus
Detection Principle Thermodynamic (Heat Flow / Endotherm)Optical (Light Transmission / Video)Visual (Human Eye)
Purity Output Absolute Mole % (Van't Hoff Plot)Qualitative (Melting Range Depression)Qualitative (Melting Range Depression)
Optimal Sample Size 1.0 – 3.0 mg~3.0 mm packed capillary height~3.0 mm packed capillary height
Optimal Heating Rate 1.0 °C/min1.0 °C/min1.0 °C/min (Difficult to control)
Precision at >250 °C ± 0.05 °C± 0.2 °C± 1.5 °C
Throughput / Cost Low Throughput / High Capital CostHigh Throughput / Medium CostMedium Throughput / Low Cost

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be self-validating. Below are the optimized, step-by-step methodologies for verifying 4-(bromomethyl)-2(1H)-quinolinone purity.

Protocol 1: Absolute Purity Determination via DSC

Causality Focus: Minimizing thermal lag is critical. A small sample mass and a slow heating rate ensure the sample temperature remains uniform, preventing artificial peak broadening that would distort the Van't Hoff linearization[5],[4].

  • Self-Validation (Calibration): Calibrate the DSC cell using an Indium reference standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). If the Indium onset deviates by >0.1 °C, recalibrate the Platinum Resistance Thermometers (PRT) before proceeding[5].
  • Sample Encapsulation: Weigh exactly 1.5 to 2.0 mg of 4-(bromomethyl)-2(1H)-quinolinone into a volatile aluminum pan. Flatten the bottom of the pan after crimping to ensure optimal thermal contact with the sensor[5].

  • Thermal Method:

    • Equilibrate the furnace at 240 °C.

    • Ramp at a strict 1.0 °C/min to 265 °C.

  • Data Analysis: Integrate the endothermic peak. Apply the Van't Hoff purity calculation in the thermal software to determine the mole fraction of impurities (

    
    ) and the theoretical melting point of the 100% pure substance (
    
    
    
    )[3].

DSC_Workflow N1 Sample Encapsulation (1-3 mg in Al pan) N2 Dynamic Heating (1 °C/min to 265 °C) N1->N2 N3 Heat Flow Measurement (Endothermic Peak) N2->N3 N4 Van't Hoff Linearization (Partial Area) N3->N4 N5 Absolute Purity (Mole %) N4->N5

Caption: DSC thermodynamic workflow for absolute mole percent purity determination.

Protocol 2: Routine QC via Automated Digital Melting Point

Causality Focus: Packing density directly impacts thermal conductivity. Air pockets act as thermal insulators, artificially elevating the observed melting point and broadening the range.

  • Self-Validation (Calibration): Run a USP-grade Caffeine standard (

    
     ≈ 236 °C) prior to the quinolinone sample. If the onset falls outside the certified range, the oven's internal thermometer requires adjustment.
    
  • Sample Preparation: Pulverize the 4-(bromomethyl)-2(1H)-quinolinone to a fine, uniform powder. Introduce the powder into a glass capillary and tamp it repeatedly until a tightly packed height of exactly 3.0 mm is achieved.

  • Thermal Method:

    • Fast-ramp the oven to 245 °C (approx. 10 °C below the expected onset).

    • Slow the heating rate to 1.0 °C/min.

  • Detection: Allow the digital algorithm to record the onset (first meniscus) and clear point (complete liquefaction). Compare the

    
     against the acceptable specification for the Rebamipide intermediate.
    

Method Selection & Conclusion

For the initial qualification of a 4-(bromomethyl)-2(1H)-quinolinone reference standard or the validation of a new synthetic route, DSC is mandatory . It is the only technique that provides an absolute mole percent purity based on thermodynamic first principles[4],[6]. However, for routine, high-throughput batch release in a manufacturing environment where the impurity profile is already well-characterized, an Automated Digital Melting Point system offers an optimal balance of speed and objective accuracy.

Decision_Matrix Q1 Require Absolute Mole % Purity? DSC DSC Analysis (Gold Standard) Q1->DSC YES Q2 Require High Throughput & Objective Optics? Q1->Q2 NO AutoMP Automated Digital MP (Routine QC) Q2->AutoMP YES Capillary Capillary Apparatus (Basic Synthesis Check) Q2->Capillary NO

Caption: Decision matrix for selecting the optimal melting point verification method.

References

  • Mettler Toledo. "DSC Purity Determination." Thermal Analysis UserCom 10. URL:[Link]

  • Thermal Support / PerkinElmer. "Purity Measurements of Pharmaceuticals and Organics by DSC." URL:[Link]

  • TA Instruments. "Purity Determination and DSC Tzero Technology." URL:[Link]

  • PubMed (NIH). "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards." URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Substituted Quinolin-2-one Derivatives

Introduction: The Imperative of Unambiguous Structural Validation The quinolin-2-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide arra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Validation

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline ring system is critical to a molecule's therapeutic efficacy and safety profile. Substitution at the C4-position, in particular, can drastically alter its pharmacological properties.

Therefore, for researchers, scientists, and drug development professionals, the rigorous and unambiguous validation of a 4-substituted quinolin-2-one structure is not merely a procedural step but a foundational pillar of scientific integrity. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide provides an in-depth comparison of the essential analytical techniques for confirming the molecular structure of these derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your results.

The Analytical Workflow: A Multi-Technique Approach

A robust structural validation strategy does not rely on a single technique. Instead, it employs a synergistic workflow where each method provides a unique and complementary piece of the structural puzzle. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (XRD) converge to provide an irrefutable structural assignment.

Structural_Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Synthesis of 4-Substituted Quinolin-2-one Purification Purification (e.g., Column Chromatography, HPLC) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRD Single-Crystal X-ray Diffraction (XRD) Purification->XRD If suitable crystals form Data_Review Comprehensive Data Review & Structural Confirmation NMR->Data_Review MS->Data_Review XRD->Data_Review Gold Standard Confirmation HMBC_Correlations Key HMBC correlations for a 4-substituted quinolin-2-one. img_node

Caption: Key HMBC correlations confirming C4 substitution.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the quinolin-2-one core, providing a baseline for comparison.

Atom Typical ¹H Shift (δ, ppm) Typical ¹³C Shift (δ, ppm) Notes
NH10.0 - 12.0 (broad singlet)-Disappears upon D₂O exchange.
C2-160 - 165Carbonyl carbon.
H3~6.5-Absent in 3-substituted derivatives.
C3-120 - 125
H4~6.5 (singlet)-Absent in 4-substituted derivatives. [4]
C4-138 - 152Shift is highly dependent on the substituent.
C4a-115 - 120Quaternary carbon.
H57.8 - 8.2 (doublet)-Often the most downfield aromatic proton.
C5-128 - 132
H67.1 - 7.4 (triplet)-
C6-122 - 125
H77.4 - 7.7 (triplet)-
C7-130 - 134
H87.6 - 7.9 (doublet)-
C8-115 - 118
C8a-~139Quaternary carbon adjacent to NH.

Note: Values are approximate and can vary based on solvent and other substituents. [5][4]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4-substituted quinolin-2-one derivative.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like the N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is also common (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H). [4]4. Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). [6]5. Processing: Process the data using appropriate software, performing Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and elemental formula of a compound, which is a critical piece of validation data. High-Resolution Mass Spectrometry (HRMS) is the standard for new compound characterization.

Expertise in Action: Why HRMS is Non-Negotiable

While nominal mass MS gives the integer mass, HRMS provides the mass with high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula, distinguishing between compounds that have the same nominal mass but different atomic compositions. For example, HRMS can easily differentiate C₁₆H₁₃NO₂ (M+H⁺ = 252.1019) from a potential isomer like C₁₅H₁₅N₃O (M+H⁺ = 252.1239). [4]This level of certainty is essential for publication and regulatory submissions.

Fragmentation Patterns: Deconstructing the Molecule

The fragmentation pattern observed in an MS/MS experiment provides a "fingerprint" of the molecule, offering further structural confirmation. Quinolin-2-ones typically exhibit characteristic fragmentation pathways.

  • Loss of CO: A common fragmentation for quinolones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. [7][8]2. Cleavage of the C4-Substituent: The bond between C4 and its substituent is often a site of cleavage, leading to fragment ions that can help identify the nature of the substituent.

  • Ring Fragmentation: Subsequent fragmentation can involve the cleavage of the heterocyclic or benzene ring, often involving the loss of HCN (27 Da). [9]

G M [M+H]⁺ Parent Ion M_CO [M+H - CO]⁺ M->M_CO - CO (28 Da) M_Subst [M+H - Substituent]⁺ M->M_Subst - R Subst_Fragment Substituent Fragment Ion M->Subst_Fragment Cleavage Quinoline_Core Quinoline Core Fragment M_Subst->Quinoline_Core Further Fragmentation

Caption: Generalized fragmentation pathways for 4-substituted quinolin-2-ones in MS/MS.

Experimental Protocol: HRMS (ESI-Q-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use positive ion mode ESI, which will readily protonate the quinolin-2-one to form the [M+H]⁺ ion.

  • Full Scan Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the [M+H]⁺ ion.

  • Formula Determination: Use the instrument's software to calculate the most probable elemental formula based on the measured accurate mass. Compare this with the theoretical formula.

  • MS/MS Analysis (Optional but Recommended): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can be used for further structural confirmation. [8]

Single-Crystal X-ray Diffraction (XRD): The Definitive Structure

Often referred to as the "gold standard" in structural chemistry, single-crystal XRD provides an unambiguous, three-dimensional map of a molecule's atomic arrangement in the solid state. [10][11]It provides precise data on bond lengths, bond angles, and absolute configuration, leaving no doubt about the compound's structure. [12][13]

Expertise in Action: When to Pursue XRD

While NMR and MS can provide a very high degree of confidence, XRD is the ultimate arbiter, especially in cases of:

  • Complex Stereochemistry: When multiple chiral centers are present, XRD can determine the absolute configuration. [14]* Regioisomeric Ambiguity: If synthetic routes could potentially lead to different isomers (e.g., substitution at C4 vs. C6), XRD provides a definitive answer.

  • Publication in High-Impact Journals: For novel structures, XRD data is often a prerequisite for publication.

The primary limitation of XRD is the requirement for a high-quality single crystal, which can sometimes be challenging and time-consuming to grow. [10]

Interpreting XRD Data: A Case Study

The crystal structure of 4-hydroxy-3-phenyl-1-methylquinolin-2(1H)-one (C₁₆H₁₃NO₂) provides a clear example of the power of this technique. [15]The analysis definitively shows the connectivity of all atoms, confirming the presence of the methyl group on the nitrogen, the hydroxyl group at C4, and the phenyl group at C3. Key findings from such an analysis include:

  • Molecular Formula: C₁₆H₁₃NO₂ [15]* Crystal System: Monoclinic [15][16]* Key Structural Feature: The phenyl ring is rotated by 62.16° relative to the quinoline plane, a detail impossible to determine by other methods. [15] This level of detail is unparalleled and serves as the final, irrefutable piece of evidence in structural validation.

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth: Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. [12][17]4. Data Processing: The diffraction pattern is collected by a detector as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the electron density map of the molecule. [15]5. Structure Solution and Refinement: The electron density map is used to solve the structure, assigning atomic positions. The structural model is then refined to best fit the experimental data. [11]

Conclusion: An Integrated and Self-Validating System

The structural validation of 4-substituted quinolin-2-one derivatives is a critical process that demands a meticulous, multi-faceted approach. By integrating the complementary strengths of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, researchers can build a self-validating case for their proposed structure. NMR provides the structural blueprint, HRMS confirms the elemental composition, and XRD offers the definitive three-dimensional proof. Adherence to this rigorous workflow not only ensures the accuracy and reproducibility of scientific findings but also accelerates the journey of drug discovery and development.

References

  • Title: Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides Source: RSC Publishing URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]

  • Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens Source: PubMed URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives Source: Impactfactor.org URL: [Link]

  • Title: Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones Source: Semantic Scholar URL: [Link]

  • Title: SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Source: HETEROCYCLES, Vol. 104, No. 2, 2022 URL: [Link]

  • Title: Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents Source: ResearchGate URL: [Link]

  • Title: Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: How do organic compounds single crystal X rays diffraction work? Source: ResearchGate URL: [Link]

  • Title: Crystallographic Structure Elucidation Source: IMSERC - Northwestern University URL: [Link]

  • Title: X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one... Source: Helda - Helsinki.fi URL: [Link]

  • Title: CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Source: UNCW Institutional Repository URL: [Link]

  • Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: Journal of Chemical Education URL: [Link]

  • Title: (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis and X-ray structure of the first thioether of quinolin-2-one... Source: ResearchGate URL: [Link]

  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL: [Link]

  • Title: Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents Source: PubMed URL: [Link]

  • Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers... Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Quinoline-2-carbonitrile Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones Source: ACS Publications URL: [Link]

  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Sepu-tech.com URL: [Link]

  • Title: Chemistry of Substituted Quinolinones... Source: MDPI URL: [Link]

  • Title: 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one Source: ResearchGate URL: [Link]

  • Title: Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one... Source: Semantic Scholar URL: [Link]

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PMC (National Center for Biotechnology Information) URL: [Link]

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Validation

A Comprehensive Guide to IR Spectroscopy of Quinolinones: Resolving Carbonyl and C-Br Vibrational Modes

As drug development increasingly relies on privileged scaffolds like quinolinones (e.g., 2-quinolinone, 4-quinolinone), the precise structural elucidation of functionalized derivatives becomes critical. For halogenated d...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on privileged scaffolds like quinolinones (e.g., 2-quinolinone, 4-quinolinone), the precise structural elucidation of functionalized derivatives becomes critical. For halogenated derivatives such as bromoquinolinones, verifying the successful installation of the halogen and the integrity of the lactam core requires a sophisticated spectroscopic approach.

This guide provides an objective, comparative analysis of Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy techniques. By understanding the physical causality behind vibrational modes, analytical scientists can build self-validating workflows that eliminate the blind spots inherent in single-technique analyses.

The Physics of Quinolinone Vibrational Modes

To select the correct analytical instrument, one must first understand the quantum mechanical behavior of the target bonds.

  • The Lactam Carbonyl (C=O): In the 2-quinolinone scaffold, the amide/lactam carbonyl is highly conjugated and readily engages in extensive intermolecular hydrogen bonding (N-H···O=C) in the solid state. This dimerization weakens the double-bond character, shifting the C=O stretching frequency lower than typical isolated ketones, usually into the 1640–1680 cm⁻¹ range[1][2]. Because this stretch involves a massive change in the dipole moment, it produces a highly intense IR absorption band.

  • The Carbon-Bromine (C-Br) Bond: Bromine is a heavy, highly polarizable halogen. The large reduced mass of the C-Br system shifts its stretching frequency down into the far-infrared/lower mid-infrared region, typically below 600 cm⁻¹ [1]. Because the dipole moment change during this vibration is minimal, the IR signal is inherently weak. However, the large electron cloud undergoes a significant change in polarizability, making it an exceptionally strong scatterer in Raman spectroscopy[3].

Table 1: Expected Spectral Signatures of Bromoquinolinones
BondVibrational ModeExpected Range (cm⁻¹)IR IntensityRaman IntensityPhysical Causality
C=O Stretching (Lactam)1640–1680StrongModerateLarge dipole moment change; highly sensitive to solid-state H-bonding.
C-Br Stretching500–600WeakStrongLarge reduced mass shifts peak low; high electron polarizability enhances Raman.
N-H Stretching3200–3400Broad/StrongWeakExtensive intermolecular hydrogen bonding broadens the peak profile.
C=C Aromatic Stretch1450–1620ModerateStrongRing breathing modes of the highly polarizable conjugated system.

Objective Comparison of Analytical Techniques

Modern laboratories often default to Attenuated Total Reflectance (ATR) due to its speed. However, relying solely on ATR for bromoquinolinones introduces severe analytical risks.

FTIR-ATR (Diamond Crystal)

ATR is excellent for rapid screening but suffers from anomalous dispersion . Near strong absorption bands like the quinolinone C=O stretch, the refractive index of the sample changes drastically, altering the critical angle of the evanescent wave and causing derivative-shaped peak distortions. Furthermore, the penetration depth (


) is wavelength-dependent. At 600 cm⁻¹, the beam penetrates deeper than at 1650 cm⁻¹, artificially skewing relative peak intensities. Finally, diamond crystals absorb heavily below 400 cm⁻¹, masking the lower end of the C-Br region.
Transmission FTIR (KBr Pellet)

The KBr pellet method remains the gold standard for quantitative accuracy and high-resolution transmission spectra[4]. By diluting the sample in an IR-transparent matrix, anomalous dispersion is minimized, and the Beer-Lambert law is strictly obeyed[5]. This is crucial for resolving the exact position of the hydrogen-bonded C=O stretch without optical artifacts.

FT-Raman Spectroscopy

Raman is the orthogonal counterpart to IR. It bypasses the moisture sensitivity of KBr and the penetration depth issues of ATR. For bromoquinolinones, FT-Raman is the definitive tool for confirming the C-Br bond, as the highly polarizable halogen yields a sharp, distinct peak that is otherwise buried in the IR baseline[3].

Table 2: Performance Comparison for Quinolinone Analysis
TechniqueC=O ResolutionC-Br DetectionSample PrepKey LimitationBest Use Case
FTIR-ATR Moderate (Peak shifts)Poor (Crystal cutoff)NoneAnomalous dispersion distorts strong peaks.Rapid structural screening.
FTIR-KBr High (True position)ModerateHighRequires rigorous drying to prevent water peaks.Quantitative analysis & library matching.
FT-Raman ModerateExcellentNoneFluorescence from conjugated ring systems.Orthogonal validation of halogens.

Workflow & Logical Relationships

To ensure scientific integrity, researchers should employ a cross-validating workflow. The diagram below illustrates the logical progression from rapid screening to orthogonal validation.

G cluster_0 Primary Screening (IR) A Synthesized Bromoquinolinone B FTIR-ATR Rapid C=O Detection A->B Step 1: Neat Sample D Orthogonal Validation FT-Raman (C-Br Focus) A->D Step 3: Polarizability Check C Transmission FTIR (KBr) High-Res C=O & N-H B->C Step 2: Dilution & Pressing E Cross-Validated Structural Profile C->E C=O Confirmed (~1650 cm⁻¹) D->E C-Br Confirmed (<600 cm⁻¹)

Workflow for orthogonal cross-validation of quinolinone structures using ATR, KBr, and Raman.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating—meaning it includes internal checks to ensure the data is an artifact-free representation of the molecule.

Protocol 1: FTIR-ATR (Rapid Screening)
  • Background Validation: Clean the diamond crystal with isopropanol. Run a background scan to ensure the energy profile is smooth and no residual organic peaks remain.

  • Sample Application: Place 1–2 mg of neat bromoquinolinone powder on the crystal. Apply consistent pressure using the anvil.

  • Data Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.

  • Validation Check (Causality): Apply an ATR correction algorithm to the raw data. Why? Because the evanescent wave penetrates deeper at lower wavenumbers, uncorrected spectra will artificially inflate the intensity of the fingerprint region relative to the C=O peak. Correction normalizes the pathlength for accurate library comparison.

Protocol 2: High-Fidelity KBr Pellet Preparation
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for >2 hours. Why? KBr is highly hygroscopic. Adsorbed moisture creates a massive, broad O-H band at 3400 cm⁻¹ that will completely mask the critical N-H stretch of the quinolinone ring[4].

  • Sample Dilution: Grind the sample with KBr at a 1:100 ratio (w/w) using an agate mortar. Why? Over-concentration leads to total absorption (flat-lining) at the highly intense C=O band, destroying peak resolution.

  • Pellet Pressing: Apply 10 tons of pressure for 2 minutes under a vacuum.

  • Validation Check (Causality): Visually inspect the pellet. It must be transparent. An opaque pellet indicates excessive particle size (>2 µm), which causes Mie scattering, resulting in an artificially sloped baseline at the high-frequency end of the spectrum.

Protocol 3: Orthogonal FT-Raman Measurement
  • Calibration: Calibrate the Raman shift using a standard (e.g., cyclohexane).

  • Sample Loading: Place the neat crystalline bromoquinolinone into a glass NMR tube.

  • Laser Optimization: Use a 1064 nm Nd:YAG excitation laser. Why? Quinolinones are highly conjugated and often fluoresce under standard 532 nm or 785 nm lasers. The 1064 nm wavelength lacks the energy to excite the molecule's electronic transitions, entirely bypassing fluorescence interference[3].

  • Validation Check (Causality): Start at low laser power (50 mW) to prevent thermal degradation of the sample, gradually increasing to 300 mW to optimize the Signal-to-Noise Ratio (SNR) specifically in the 400–700 cm⁻¹ window to confirm the C-Br stretch.

References

  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques. Benchchem. 4

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. 5

  • 3-bromo-5-hydroxy-2(1H)-quinolinone. Benchchem. 1

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. ACS Publications. 3

  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. Academia.edu. 2

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Comparative

A Comparative Guide to the Chromatographic Separation of 4-Bromomethyl and 4-Hydroxymethylbenzyl Analogs

In the realm of synthetic chemistry and drug development, the purification of structurally similar molecules is a frequent and formidable challenge. The 4-bromomethyl and 4-hydroxymethylbenzyl analogs, differing by a sin...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry and drug development, the purification of structurally similar molecules is a frequent and formidable challenge. The 4-bromomethyl and 4-hydroxymethylbenzyl analogs, differing by a single functional group, exemplify this challenge. The former is often a key synthetic intermediate or a reactive starting material, while the latter can be its precursor, a hydrolysis byproduct, or a target molecule. Inefficient separation can lead to impure final compounds, compromising reaction yields and downstream biological assays.

This guide provides an in-depth comparison of chromatographic techniques for the effective separation of these two analogs. We will explore the foundational principles governing their separation, compare the performance of Thin-Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC), and provide field-proven protocols and troubleshooting advice to empower researchers in achieving baseline resolution and high purity.

The Decisive Factor: The Polarity Dichotomy

The successful separation of the 4-hydroxymethyl and 4-bromomethyl analogs hinges on the significant difference in their polarity, which is dictated by their respective functional groups.

  • 4-Hydroxymethylbenzyl alcohol: The hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This enables strong interactions with polar stationary phases.[1][2]

  • 4-Bromomethylbenzyl bromide: The bromomethyl (-CH2Br) group is considerably less polar. While the carbon-bromine bond has a dipole moment, it cannot donate hydrogen bonds and is a very weak acceptor. Its interactions with polar media are primarily through weaker dipole-dipole forces.

This fundamental difference in polarity is the lever we will use to pry these two molecules apart using various chromatographic methods. In normal-phase chromatography, the more polar 4-hydroxymethyl analog will be more strongly retained by the polar stationary phase, while the less polar 4-bromomethyl analog will elute more quickly.[3] Conversely, in reversed-phase chromatography, the elution order is inverted.

Method 1: Thin-Layer Chromatography (TLC) for Rapid Analysis

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative assessment of reaction progress and for scouting appropriate solvent systems for larger-scale purification.[1][4] It operates on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase.[5]

Due to its higher polarity, the 4-hydroxymethyl analog will exhibit stronger adsorption to the polar silica gel plate and will, therefore, travel a shorter distance with the mobile phase, resulting in a lower Retention Factor (Rf) value . The less polar 4-bromomethyl analog will have a higher Rf value .

Experimental Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, apply a small spot of the solution onto the baseline. Also, spot solutions of the pure starting material and expected product as standards, if available. Ensure spots are small and concentrated for best results.[3]

  • Development: Place a small amount of the chosen mobile phase (eluent), such as a 7:3 mixture of Hexane:Ethyl Acetate, into a developing chamber.[6] Place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate via capillary action.[3][4]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[4] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results for TLC
CompoundPolarityExpected Rf Value (7:3 Hexane:EtOAc)
4-Bromomethyl analogLow~0.6 - 0.7
4-Hydroxymethyl analogHigh~0.2 - 0.3

Method 2: Flash Column Chromatography for Preparative Purification

Flash column chromatography is the workhorse for preparative-scale purification in synthetic labs, applying the principles of TLC to a larger scale.[7] A glass column is packed with a solid adsorbent (stationary phase), and the sample is separated by flowing a liquid solvent (mobile phase) through the column under positive pressure.

Based on the TLC results, a solvent system is chosen that provides good separation between the two analogs (a ΔRf of ~0.2-0.3 is ideal). A gradient elution, where the polarity of the mobile phase is gradually increased over time, is highly effective. The less polar 4-bromomethyl analog will elute from the column first , followed by the more polar 4-hydroxymethyl analog .

Workflow for Flash Column Chromatography

G Start Start with Analytes: 4-Bromomethyl (less polar) 4-Hydroxymethyl (more polar) NP_HPLC Normal-Phase (NP) HPLC (Polar Stationary Phase, e.g., Silica) Start->NP_HPLC Choose for subtle polarity differences RP_HPLC Reversed-Phase (RP) HPLC (Non-Polar Stationary Phase, e.g., C18) Start->RP_HPLC Most common versatile choice NP_Elution Elution Order: 1. 4-Bromomethyl (Weakly Retained) 2. 4-Hydroxymethyl (Strongly Retained) NP_HPLC->NP_Elution RP_Elution Elution Order: 1. 4-Hydroxymethyl (Weakly Retained) 2. 4-Bromomethyl (Strongly Retained) RP_HPLC->RP_Elution

Sources

Validation

A Comparative Guide to the Analytical Standards for 4-(bromomethyl)-1,2-dihydroquinolin-2-one

This guide provides an in-depth technical comparison of the analytical standards for 4-(bromomethyl)-1,2-dihydroquinolin-2-one, a critical intermediate in the synthesis of pharmaceutical agents like Rebamipide.[1][2] In...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the analytical standards for 4-(bromomethyl)-1,2-dihydroquinolin-2-one, a critical intermediate in the synthesis of pharmaceutical agents like Rebamipide.[1][2] In the landscape of drug development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally predetermined by the purity and structural integrity of its preceding intermediates.[3] Therefore, a robust, multi-faceted analytical approach is not merely a quality control checkpoint but a strategic necessity to mitigate risks in process scale-up and ensure regulatory success.

This document moves beyond a single technique to present a holistic analytical strategy. We will establish the theoretical elemental baseline for 4-(bromomethyl)-1,2-dihydroquinolin-2-one, detail the gold-standard method for its experimental verification, and critically compare this with orthogonal chromatographic and spectroscopic techniques essential for comprehensive characterization.

Part 1: The Analytical Baseline: Theoretical Elemental Composition

Before any experimental analysis, the absolute theoretical composition must be calculated. This value serves as the immutable standard against which all empirical data are judged. The molecular formula for 4-(bromomethyl)-1,2-dihydroquinolin-2-one is C₁₀H₈BrNO .[4][5]

Based on the atomic weights (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999) and a molecular weight of 238.08 g/mol , the theoretical elemental percentages are calculated as follows:[2][4]

  • Carbon (C): (10 * 12.011 / 238.08) * 100% = 50.45%

  • Hydrogen (H): (8 * 1.008 / 238.08) * 100% = 3.39%

  • Bromine (Br): (1 * 79.904 / 238.08) * 100% = 33.56%

  • Nitrogen (N): (1 * 14.007 / 238.08) * 100% = 5.88%

  • Oxygen (O): (1 * 15.999 / 238.08) * 100% = 6.72%

These theoretical values are summarized in the table below.

ElementSymbolAtomic CountMolar Mass Contribution ( g/mol )Theoretical Percentage (%)
CarbonC10120.1150.45
HydrogenH88.0643.39
BromineBr179.90433.56
NitrogenN114.0075.88
OxygenO115.9996.72
Total C₁₀H₈BrNO -238.08 100.00

Part 2: The Gold Standard: CHNS/O Combustion Analysis

The primary method for experimentally determining the elemental composition of a pure organic compound is CHNS/O analysis, a technique based on dynamic flash combustion.[6][7] This method provides the fundamental data to confirm or refute the empirical formula of the synthesized intermediate.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Homogenize & Dry Sample (Remove Solvents/Moisture) P2 Weigh 2-5 mg Sample (Microbalance for High Accuracy) P1->P2 P3 Encapsulate in Tin Foil P2->P3 A1 Dynamic Flash Combustion (~1000°C in O₂ Atmosphere) P3->A1 A2 Reduction & Gas Purification (e.g., NOx -> N₂) A1->A2 A3 Gas Chromatographic Separation (Separates CO₂, H₂O, N₂, SO₂) A2->A3 A4 Thermal Conductivity Detection (TCD) (Signal proportional to concentration) A3->A4 D1 Signal Integration & Calibration A4->D1 D2 Calculate Elemental Percentages D1->D2

Caption: Workflow for CHNS Elemental Analysis.

Detailed Experimental Protocol: CHNS Analysis

This protocol is designed as a self-validating system, incorporating calibration and verification steps to ensure data trustworthiness.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard (e.g., Acetanilide). The instrument response is calibrated against the known C, H, and N percentages of the standard. This step is critical for converting raw detector signals into accurate elemental percentages.

  • Sample Preparation:

    • Homogenization: Gently grind the crystalline solid into a fine, homogenous powder. This ensures that the small subsample taken for analysis is representative of the entire batch.

    • Weighing: Using a calibrated microbalance, accurately weigh 2-5 mg of the prepared sample into a tin capsule.[6] Given that the final result is a percentage of the initial mass, the accuracy of this initial weight is paramount.

  • Analysis Execution:

    • Introduce the encapsulated sample into the autosampler of the CHNS analyzer.

    • The sample undergoes dynamic flash combustion in a high-temperature (typically ~1000°C) furnace with a pulse of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).[9][10]

    • The resulting gas mixture is swept by a helium carrier gas through a reduction tube (often containing copper) to convert NOx to elemental N₂.[10]

    • The gases (CO₂, H₂O, N₂) are separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[7]

  • Special Consideration for Bromine:

    • While bromine is not directly quantified by standard CHNS analyzers, its presence necessitates specific attention. Halogenated compounds can produce corrosive acidic gases (e.g., HBr) upon combustion. Modern analyzers are equipped with traps and scrubbers to remove these products, preventing damage to the instrument and interference with detection. It is crucial to inform the analytical service provider that the sample contains bromine.[8][11] The bromine percentage is typically determined by difference or by specific halogen analysis techniques if required.

Part 3: Data Interpretation & Acceptance Standards

The ultimate test of a successful synthesis is the concordance between theoretical and experimental values. For publication in reputable journals, such as those from the American Chemical Society (ACS), and for high-purity confirmation in a drug development setting, the acceptance criterion is stringent.

Acceptance Standard: The experimentally determined percentages for Carbon, Hydrogen, and Nitrogen must be within ±0.4% (absolute) of the calculated theoretical values.[8]

ElementTheoretical %Experimental % (Example)Absolute DifferencePass/Fail
C50.4550.610.16Pass
H3.393.450.06Pass
N5.885.79-0.09Pass

Meeting this standard provides high confidence that the bulk of the material conforms to the expected empirical formula.

Part 4: A Holistic View: Comparison with Orthogonal Analytical Methods

Elemental analysis confirms the what (the elemental ratios), but it does not adequately address the how much (purity) or the what else (impurities and isomers). For a pharmaceutical intermediate, relying solely on elemental analysis is insufficient and professionally negligent.[3] A comprehensive quality assessment requires orthogonal methods that provide complementary information.

QC_Decision_Flow cluster_questions cluster_methods start Synthesized Intermediate: 4-(bromomethyl)-1,2- dihydroquinolin-2-one Q1 Is the Elemental Composition Correct? Q2 Is the Structure Correct? Q3 Is the Purity Acceptable? Q4 What are the Impurities? M1 Elemental Analysis (CHNS) Q1->M1 M2 NMR Spectroscopy (¹H, ¹³C) Q2->M2 M3 HPLC-UV Q3->M3 M4 LC-MS Q4->M4 end_node Release Intermediate for Next Step M1->end_node M2->end_node M3->end_node M4->end_node

Caption: Integrated analytical workflow for intermediate qualification.

High-Performance Liquid Chromatography (HPLC)
  • Primary Role: HPLC is the industry's gold standard for determining the purity of a compound and quantifying impurities.[12][13] It separates the main compound from by-products, starting materials, and degradation products.

  • Supporting Data: A reported synthesis of 4-(bromomethyl)-1,2-dihydroquinolin-2-one demonstrated a purity of 99.67% as determined by HPLC .[1][14] This level of purity is excellent for an intermediate and provides information that elemental analysis cannot.

  • Methodology: A typical analysis would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at a suitable wavelength (e.g., 230 nm).[2]

Mass Spectrometry (MS)
  • Primary Role: MS is essential for confirming the molecular weight of the target compound and for identifying the structure of unknown impurities, especially when coupled with HPLC (LC-MS).[3]

  • Supporting Data: Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound shows characteristic peaks at m/z 237.8 [M]⁺ and 239.8 [M+2]⁺ .[15] The presence of the [M+2]⁺ peak at a nearly equal intensity to the [M]⁺ peak is definitive evidence for the presence of a single bromine atom, corroborating the elemental analysis in a highly specific manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Primary Role: NMR is the most powerful technique for unambiguous structural elucidation.[12] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the compound's connectivity and ruling out isomers.

  • Supporting Data: Published ¹H NMR data for this compound shows characteristic signals, including a singlet at δ 4.90 ppm corresponding to the two protons of the bromomethyl (-CH₂Br) group.[15] The ¹³C NMR spectrum further confirms the carbon skeleton.[15] This structural confirmation is a critical piece of the analytical puzzle.

Comparative Summary and Final Recommendation

Analytical TechniquePrimary Information ProvidedKey Advantage for this CompoundLimitations
Elemental Analysis Elemental Composition (C,H,N,S) & Empirical FormulaFoundational confirmation of atomic makeup against a strict ±0.4% standard.Insensitive to isomers; does not quantify purity or identify impurities.
HPLC-UV Purity & Quantification of ImpuritiesThe definitive method for assessing batch purity (e.g., 99.67%).[1]Does not provide structural information on unknown impurities.
Mass Spectrometry Molecular Weight & Structural CluesConfirms molecular weight and the presence of bromine via isotopic pattern.[15]Isomers may not be distinguishable without chromatographic separation.
NMR Spectroscopy Unambiguous Molecular Structure & ConnectivityConfirms the exact isomeric structure and atom connectivity.[15]Less sensitive for quantifying trace impurities compared to HPLC.

Recommendation:

The elemental analysis of 4-(bromomethyl)-1,2-dihydroquinolin-2-one is a fundamental and non-negotiable standard for confirming its empirical formula. The acceptance criterion of ±0.4% absolute deviation from theoretical values for C, H, and N should be strictly enforced.

However, for researchers, scientists, and drug development professionals, this is only the first step. A comprehensive Certificate of Analysis for this intermediate is incomplete and unreliable without orthogonal data. We strongly recommend an integrated approach where elemental analysis is complemented by:

  • HPLC for definitive purity assessment.

  • Mass Spectrometry for molecular weight confirmation.

  • NMR Spectroscopy for unambiguous structural verification.

This multi-technique strategy provides a self-validating analytical package that ensures the quality, safety, and reliability of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the subsequent API synthesis.

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A Comprehensive Guide to Reference Standards for Rebamipide Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the diligent identification and quantification of impurities are paramount to ensuring the safety and ef...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the diligent identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of reference standards for the impurity profiling of Rebamipide. As a Senior Application Scientist, my aim is to offer not just a list of products, but a technically sound and experience-driven resource to aid in your analytical method development and validation.

The Critical Role of Impurity Profiling for Rebamipide

Rebamipide, a quinolinone derivative, is a gastroprotective agent widely used for the treatment of gastritis and gastric ulcers.[1][2] Its mechanism of action involves enhancing mucosal defense, scavenging free radicals, and activating genes encoding cyclooxygenase-2.[1][3] The synthesis and storage of Rebamipide can lead to the formation of various impurities, including process-related impurities and degradation products.[4] Regulatory bodies, primarily following the guidelines of the Japanese Pharmacopoeia (JP) where Rebamipide is officially listed, mandate strict control over these impurities.[1][5] It is noteworthy that Rebamipide does not currently have a monograph in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[6] These guidelines underscore the necessity of robust analytical methods and high-quality reference standards for accurate impurity profiling.

Understanding the Rebamipide Impurity Landscape

A thorough understanding of the potential impurities is the first step in developing a comprehensive control strategy. Impurities in Rebamipide can be broadly categorized as:

  • Process-Related Impurities: These arise from the manufacturing process and include starting materials, by-products, intermediates, and reagents.

  • Degradation Products: These are formed during storage or as a result of exposure to light, heat, or humidity. Forced degradation studies are crucial for identifying these potential impurities.[7]

A list of known Rebamipide impurities, compiled from various suppliers, is presented below.

Impurity NameCAS NumberMolecular FormulaMolecular Weight
Rebamipide90098-04-7C19H15ClN2O4370.79
Rebamipide 3-Chloro Impurity90098-05-8C19H15ClN2O4370.79
Rebamipide 2-Chloro Impurity (Rebamipide o-Chloro Isomer)90098-06-9C19H15ClN2O4370.79
Desbenzoyl Rebamipide (HCl Salt)4876-14-6C12H13ClN2O3268.70
Rebamipide N-formylbenzamide94670-39-0C8H6ClNO2183.59
4-Chloro-N-(2-(2-oxo-1,2-dihydroquinolin-4-yl)ethyl)benzamide100342-53-8C18H15ClN2O2326.78
6-Hydroxy Rebamipide90098-82-1C19H15ClN2O5386.79
8-Hydroxy Rebamipide109387-73-7C19H15ClN2O5386.79
3-(6-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)-2-(4-chlorobenzamido)propanoic AcidN/AC19H14BrClN2O4449.69
Rebamipide Impurity 8N/AC19H17ClN2O5388.80

Comparison of Commercially Available Reference Standards

The selection of high-quality, well-characterized reference standards is fundamental to the accuracy and reliability of impurity analysis. Several suppliers offer reference standards for Rebamipide and its impurities. Below is a comparative overview of key suppliers and what to look for in their offerings.

SupplierKey OfferingsNoteworthy Features
LGC Standards Offers a range of Rebamipide impurities, including the 3-Chloro Impurity.[8]Provides products with a Certificate of Analysis (CoA) and often specifies the purity. It's important to check the specific documentation for each batch.
Pharmaffiliates Provides a comprehensive list of Rebamipide impurities, including pharmacopeial and non-pharmacopeial standards, as well as stable isotopes.[9][10]Offers a diverse range of impurities, which is beneficial for comprehensive profiling and method development.
BOC Sciences Supplies Rebamipide and a variety of its impurities.[]Often provides purity information and some structural details. Their portfolio can be a valuable resource for sourcing specific, less common impurities.
SRIRAMCHEM Offers pharmaceutical reference standards, such as Rebamipide Impurity 5, with a focus on quality and traceability.[12]Emphasizes that their standards are pharmacopeia traceable and come with a batch-specific CoA upon request, indicating a commitment to quality assurance.
Axios Research Provides a list of Rebamipide impurities, including some with no assigned CAS number, which may be newly identified or custom synthesized.[13]A potential source for novel or difficult-to-find impurities that may be crucial for in-depth investigation of degradation pathways.

Key Considerations When Selecting a Reference Standard:

  • Certificate of Analysis (CoA): Always request and scrutinize the CoA. A comprehensive CoA should include the identity of the material, its purity (determined by a validated, stability-indicating method), the method of analysis, and a list of any identified impurities.

  • Purity: The purity of the reference standard is critical. It should be of high purity to ensure the accuracy of your analytical measurements.

  • Characterization: The extent of characterization is a key indicator of quality. Look for evidence of structural elucidation (e.g., NMR, MS, IR) and confirmation of the chemical structure.

  • Traceability: Where possible, choose standards that are traceable to pharmacopeial standards. This provides an additional layer of confidence in the material.

  • Supplier Reputation and Quality System: Choose suppliers with a strong reputation for quality and who operate under a robust quality management system.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Rebamipide and its related substances, as outlined in the Japanese Pharmacopoeia.[1][5]

Japanese Pharmacopoeia HPLC Method for Related Substances

The Japanese Pharmacopoeia (18th Edition) outlines a specific HPLC method for the analysis of related substances in Rebamipide. A summary of the method is provided below. It is crucial to consult the official pharmacopeia for the complete and most current methodology.[1]

Chromatographic Conditions:

ParameterSpecification
Column Octadecylsilylated silica gel (ODS), 5 µm particle size, e.g., 4.6 mm x 250 mm
Mobile Phase A mixture of a buffer solution and methanol. The exact composition and gradient are specified in the monograph.
Flow Rate Typically around 1.0 mL/min
Detection UV spectrophotometry at a specified wavelength.
Column Temperature Maintained at a constant temperature, e.g., 40°C.

System Suitability:

The Japanese Pharmacopoeia mandates a system suitability test to ensure the performance of the chromatographic system. This typically includes parameters such as:

  • Resolution: The resolution between the principal peak (Rebamipide) and any closely eluting impurity peaks must meet the specified criteria.

  • Peak Symmetry: The tailing factor for the Rebamipide peak should be within the acceptable range.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of a standard solution should not exceed a specified limit.

A Shimadzu application note provides a practical example of an HPLC analysis of Rebamipide in accordance with the Japanese Pharmacopoeia, demonstrating good separation of Rebamipide from its o-chloro isomer and debenzoyl form.[1]

Experimental Workflow for Rebamipide Impurity Profiling

The following diagram illustrates a typical workflow for the analysis of Rebamipide impurities.

Rebamipide Impurity Profiling Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Sample Weigh Rebamipide API or Drug Product Dilution Dissolve and Dilute in appropriate solvent Sample->Dilution Standard Prepare Reference Standard Solutions (Rebamipide & Impurities) Standard->Dilution HPLC HPLC System with UV/PDA Detector Dilution->HPLC Method Execute JP Method or Validated In-house Method Integration Peak Integration and Identification Method->Integration Quantification Quantify Impurities against Reference Standards Integration->Quantification Evaluation Compare results against JP limits and ICH thresholds Quantification->Evaluation

Caption: Workflow for Rebamipide Impurity Profiling.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products that may not be present in freshly manufactured batches of the drug substance. These studies involve subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis.[7]

A study on Rebamipide revealed its degradation behavior under various stress conditions, providing valuable information for the development of a stability-indicating analytical method.[7]

Typical Forced Degradation Conditions:

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 80°C)
Alkali Hydrolysis 0.1 M NaOH at room temperature or elevated temperature
Oxidative Degradation 3-30% H2O2 at room temperature
Thermal Degradation Heating the solid drug substance (e.g., at 105°C)
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)

The degradation products generated during these studies should be characterized, and the analytical method must be capable of separating them from the parent drug and other impurities.

Regulatory Framework and Acceptance Criteria

The acceptance criteria for impurities in Rebamipide are primarily governed by the Japanese Pharmacopoeia. While the exact limits from the monograph are not publicly available without a subscription, the principles of ICH Q3A(R2) provide a general framework for setting these limits.

ICH Thresholds for Impurities:

ThresholdLimit for Maximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

Any impurity found at or above the identification threshold must be structurally identified. Impurities exceeding the qualification threshold require toxicological assessment to ensure their safety.

The following diagram illustrates the logical relationship for managing impurities based on these thresholds.

Impurity Management Logic Start Impurity Detected Report Report Impurity Start->Report > Reporting Threshold Accept Within Acceptance Criteria Start->Accept ≤ Reporting Threshold Identify Identify Structure Report->Identify > Identification Threshold Report->Accept ≤ Identification Threshold Qualify Qualify Safety Identify->Qualify > Qualification Threshold Identify->Accept ≤ Qualification Threshold Qualify->Accept

Caption: Decision Tree for Impurity Management.

Conclusion and Recommendations

The accurate profiling of impurities in Rebamipide is a non-negotiable aspect of ensuring its quality, safety, and efficacy. This guide has provided a comprehensive overview of the critical considerations for selecting and utilizing reference standards for this purpose.

As a Senior Application Scientist, I offer the following recommendations:

  • Prioritize Pharmacopeial Methods: Whenever possible, adhere to the analytical methods outlined in the Japanese Pharmacopoeia for Rebamipide. This ensures regulatory compliance and provides a solid, validated foundation for your testing.

  • Invest in High-Quality Reference Standards: Do not compromise on the quality of your reference standards. A well-characterized standard from a reputable supplier is a critical investment in the accuracy and reliability of your data.

  • Conduct Thorough Method Validation: Any in-house method for impurity profiling must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

  • Embrace a Proactive Approach with Forced Degradation: Integrate forced degradation studies early in your development process to gain a comprehensive understanding of the potential degradation pathways and to develop truly stability-indicating methods.

  • Stay Informed of Regulatory Updates: The regulatory landscape is constantly evolving. Stay abreast of any updates to the Japanese Pharmacopoeia and relevant ICH guidelines to ensure continued compliance.

By following these principles and utilizing the information presented in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of Rebamipide impurity profiling and contribute to the development of safe and effective pharmaceutical products.

References

  • Pharmaffiliates. Rebamipide-impurities. [Link]

  • PubChem. Rebamipide. [Link]

  • Shimadzu. HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. [Link]

  • Veeprho. Rebamipide Impurities and Related Compound. [Link]

  • Axios Research. Rebamipide Impurity 8. [Link]

  • Shimadzu. 01-00781-EN HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. [Link]

  • PMDA. SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA FIFTEENTH EDITION. [Link]

  • Google Patents.
  • PMDA. SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA SEVENTEENTH EDITION. [Link]

  • Sonawane, S., & Gide, P. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Scientia Pharmaceutica, 79(1), 77–93. [Link]

  • GL Sciences. LC067 - Analysis of Rebamipide (Under the Condition of the Japanese Pharmacopoeia 18th, Rebamipide, Purity (4) Related Substances. [Link]

  • National Institute of Health Sciences. JAN: Japanese Accepted Names for Pharmaceuticals. [Link]

  • PharmaCompass. REBAMIPIDE(OPC-12759) | API | Japan Drug Master Files | JP DMF. [Link]

  • ResearchGate. Stability-Indicating Determination of Rebamipide in the Presence of its Acid Degradation Products. [Link]

  • Kim, J. H., Park, S. H., Cho, C. S., Lee, S. T., & Kim, D. Y. (2021). Comparative Efficacy and Safety of Stillen® and Rebamipide in Patients with Acute or Chronic Gastritis: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials. Gut and Liver, 15(4), 549–558. [Link]

  • Lee, S. H., et al. (2008). Bioequivalence Test of Rebamipide 100 mg Tablets. Korean Journal of Clinical Pharmacy, 18(2), 126-132. [Link]

  • Kim, H. K., et al. (2015). Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis. Gut and Liver, 9(4), 481–488. [Link]

  • Chung, J.-Y., et al. (2009). Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers. Clinical Therapeutics, 31(11), 2645–2655. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 4-(bromomethyl)-4aH-quinolin-2-one

Topic: 4-(bromomethyl)-4aH-quinolin-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Lab Operations Personnel, HSE Officers[1][2][3] Executive Summary & Ha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(bromomethyl)-4aH-quinolin-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Lab Operations Personnel, HSE Officers[1][2][3]

Executive Summary & Hazard Identification

The Immediate Directive: 4-(bromomethyl)-4aH-quinolin-2-one (CAS: 4876-10-2, often tautomeric with 4-(bromomethyl)-2(1H)-quinolinone) is not merely a "halogenated waste."[1][2][3] It is a primary alkylating agent and a potent lachrymator .[1][2]

Standard disposal into general organic waste streams without segregation poses two specific risks:

  • Inadvertent Alkylation: Reacting with nucleophilic residues (amines, thiols) in commingled waste drums, potentially creating novel toxic byproducts or exothermic events.[1][2][3]

  • Aerosolization: As a lachrymator, dust or vapors released during waste consolidation can evacuate a laboratory.[1][2]

Operational Rule: Treat all solid waste as Hazardous Halogenated Organic Solids and all liquid waste as Halogenated Solvent Waste . Do not commingle with strong bases or oxidizers.[1][2][4]

Chemical Profile & Risk Assessment

To manage disposal, you must understand the stability of the Bromomethyl (


) moiety.[2][3]
PropertyDataOperational Implication
Molecular Formula

High Carbon/Halogen ratio; requires high-temp incineration.[1][2]
Functional Hazard Allylic/Benzylic-like BromideHighly reactive electrophile (

active).[1][2]
Physical State Solid (Powder)Dust management is critical to prevent lachrymatory release.[1][2]
Corrosivity pH < 2 (hydrolysis)HBr gas may evolve if exposed to moisture over time.[1][2]
RCRA Status Characteristic (D002, D003)Not P-listed, but treated as toxic/corrosive.[1][2][3]
Personal Protective Equipment (PPE) Matrix

Senior Scientist Insight: Standard nitrile gloves provide insufficient protection against prolonged contact with potent alkylating agents.[1][2] The bromomethyl group can permeate thin nitrile.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or heavy-duty Nitrile (8 mil)Prevents dermal alkylation.[1][2] Laminates resist organic halide permeation best.[1][2]
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory.[1][2] Lachrymatory dust is incapacitating.[1][2]
Eye Protection Chemical Goggles (ANSI Z87.[1][2]1)Safety glasses are insufficient due to corrosive dust potential.[1][2]
Body Tyvek® Lab Coat/ApronDisposable outer layer prevents contamination of cotton lab coats.[1][2]
Pre-Disposal Stabilization (Decontamination)

Do not attempt to chemically neutralize bulk quantities (e.g., >5g) in the lab; send bulk material directly to incineration.[1][2][3] Use the following protocol only for decontaminating glassware, spatulas, and trace residues.

The "Bunte Salt" Quenching Protocol

We utilize Sodium Thiosulfate (


) to convert the reactive alkyl bromide into a water-soluble, non-volatile Bunte salt.[2] This is safer than using amines, which are basic and volatile.[1][2][3]

Reaction:


[1][2]

Step-by-Step Decontamination:

  • Preparation: Prepare a saturated solution of Sodium Thiosulfate in water (approx. 20% w/v).[1][2]

  • Solubilization: Rinse the contaminated glassware with a minimal amount of Acetone or DMSO to dissolve the quinolinone residue.[1]

  • Quenching: Add the Thiosulfate solution to the solvent rinse (Ratio 3:1 aqueous to organic).

  • Time: Swirl and let stand for 1 hour. The mixture may become cloudy.[1]

  • Disposal: The resulting mixture is now a deactivated aqueous/organic waste.[1][2] Dispose of in the Halogenated Solvent container.

Waste Segregation & Packaging Workflow

The following diagram outlines the decision logic for disposing of 4-(bromomethyl)-4aH-quinolin-2-one.

DisposalWorkflow Start Waste Generation: 4-(bromomethyl)-4aH-quinolin-2-one Decision Determine Waste Type Start->Decision BulkSolid BULK SOLID (>100 mg) Decision->BulkSolid Pure Compound TraceResidue TRACE / GLASSWARE (<100 mg) Decision->TraceResidue Contaminated Items LiquidWaste REACTION MOTHER LIQUOR (Solvent + Reagent) Decision->LiquidWaste Solutions Container1 Primary Container: Screw-top Glass Jar (Do NOT use plastic bags) BulkSolid->Container1 QuenchStep Decontamination Protocol: Rinse with Acetone -> Add Na2S2O3 (aq) Wait 1 Hour TraceResidue->QuenchStep Segregate Segregate: Halogenated Organic Waste Carboy LiquidWaste->Segregate Label1 Labeling: 'Hazardous Waste - Solid' Constituents: Bromomethyl-quinolinone Hazards: Corrosive, Toxic Container1->Label1 Bin1 Stream: High-Temp Incineration Label1->Bin1 Combine Combine with Halogenated Solvents QuenchStep->Combine Combine->Segregate Check Compatibility Check: NO Strong Acids NO Oxidizers Segregate->Check Bin2 Stream: Fuel Blending / Incineration Check->Bin2

Figure 1: Decision matrix for segregation and disposal pathways.[1][2][5] Note the strict separation of bulk solids from liquid streams to prevent secondary reactions.

Regulatory & Logistics (RCRA/EPA)

When filling out waste manifests or coordinating with EHS:

  • Waste Characterization: If not specifically listed (P/U list), this compound defaults to Characteristic Hazardous Waste .[1][2][3]

  • EPA Waste Codes:

    • D002: Corrosive (if pH < 2 upon aqueous contact).[1][2]

    • D003: Reactive (potentially, if large quantities of alkyl bromide are present).[1][2][3]

    • F-Codes: Applicable only if dissolved in listed solvents (e.g., Methylene Chloride - F002).

  • Shipping Name (DOT):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-(bromomethyl)-2(1H)-quinolinone).[1][2][3]

    • UN Number: UN 3261.[1][2][6]

    • Packing Group: II or III.[1][2]

Emergency Spill Procedures

Scenario: A 5g bottle drops and shatters outside the fume hood.

  • Evacuate: Clear the immediate area. The dust is a lachrymator.[1]

  • PPE Up: Don full PPE including a fitted respirator (P100/Organic Vapor cartridge) before re-entering.[1][2]

  • Contain: Cover the spill gently with Spill-X-A (acid neutralizer) or a 1:1 mixture of Soda Ash and Clay/Vermiculite.[1][2] Do not use paper towels alone—they will not stop the vapors.[1]

  • Collect: Scoop (do not sweep vigorously) into a wide-mouth jar.

  • Clean: Wash the surface with the Thiosulfate solution (see Section 4) to deactivate invisible residues.[1][2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][3] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Lunn, G., & Sansone, E. B. (1994).[1][2][3] Destruction of Hazardous Chemicals in the Laboratory.[1][7][8] Wiley-Interscience.[1][2] (Reference for Thiosulfate quenching mechanism of alkyl halides).

Sources

Handling

Personal protective equipment for handling 4-(bromomethyl)-4aH-quinolin-2-one

Topic: CAS: 4876-10-2 (Referenced as 4-(bromomethyl)quinolin-2(1H)-one) Core Directive: The "Why" Before the "How" As a Senior Application Scientist, I must clarify the nature of 4-(bromomethyl)-4aH-quinolin-2-one . This...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 4876-10-2 (Referenced as 4-(bromomethyl)quinolin-2(1H)-one)

Core Directive: The "Why" Before the "How"

As a Senior Application Scientist, I must clarify the nature of 4-(bromomethyl)-4aH-quinolin-2-one . This is not just a generic organic solid; it is an electrophilic alkylating agent . The presence of the bromomethyl group (–CH₂Br) attached to the quinolinone core makes it highly reactive toward nucleophiles (DNA, proteins).

The Safety Logic:

  • Mechanism of Toxicity: Alkylation. It covalently binds to biological macromolecules.

  • Immediate Hazard: Corrosivity (H314). Upon contact with moisture in the eyes or lungs, it hydrolyzes to release hydrobromic acid (HBr), causing severe chemical burns.

  • Hidden Hazard: Lachrymatory potential.[1] Like benzyl bromide, bromomethyl aromatics can be potent tear agents, even in solid form, if dust is aerosolized.

Hazard Identification & Risk Assessment

ParameterCritical DataScientific Rationale
GHS Classification Skin Corr.[2][3] 1B (H314) , Eye Dam. 1 (H318)The labile C-Br bond allows rapid reaction with tissue water/proteins.
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure vector during weighing.
Melting Point 255–258°CHigh thermal stability, but do not heat open containers; sublimation of trace impurities is possible.
Reactivity Electrophile Reacts violently with strong bases, amines, and oxidizers.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-in-Depth" approach. We do not rely on a single layer of protection.[4]

A. Respiratory Protection (Critical)
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary PPE (If hood work is compromised or for spill cleanup):

    • Respirator: Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Reasoning: The P100 stops the dust; the OV cartridge neutralizes any HBr or volatile byproducts generated by hydrolysis.

B. Hand Protection (Solvent-Dependent)

The solid itself is slow to permeate gloves, but you will likely dissolve it in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The solvent dictates the glove choice.

  • Scenario 1: Handling Dry Solid

    • Glove: Double Nitrile (minimum 5 mil outer, 4 mil inner).

    • Protocol: Change immediately if contaminated.[2][4][5][6]

  • Scenario 2: Handling Solutions (DCM/DMF)

    • Glove: Silver Shield™ (Laminate) or Viton® over inner nitrile gloves.

    • Reasoning: Standard nitrile degrades rapidly in DCM (breakthrough <5 mins), carrying the alkylating agent directly to your skin.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Lab coat (buttoned to neck) + chemically resistant apron (Tyvek or PVC) if handling >5g.

Operational Protocol: The "Zero-Exposure" Workflow

This workflow is designed to prevent the migration of the alkylating agent outside the containment zone.

SafeHandling Figure 1: Zero-Exposure Workflow for Handling Solid Alkylating Agents Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Hood Fume Hood Check: Sash < 18 inches PPE->Hood Weigh Weighing: Use Anti-Static Gun (Prevent Scattering) Hood->Weigh Transfer Transfer: Dissolve immediately to reduce dust risk Weigh->Transfer Clean Decontamination: Wipe surfaces with 10% Na2S2O3 Transfer->Clean End Disposal: Segregate as Halogenated Waste Clean->End

Step-by-Step Methodology
  • Preparation:

    • Place a disposable absorbent pad (benchkote) in the fume hood.

    • Prepare a "Quench Station" inside the hood: A beaker containing 10% Aqueous Sodium Thiosulfate (

      
      ) or 1M Aqueous Ammonia. This nucleophile will destroy the alkylating agent on contact.
      
  • Weighing (The Highest Risk Step):

    • Problem: Static electricity can cause the light powder to "jump" and disperse.

    • Solution: Use an anti-static gun on the spatula and weighing boat before dispensing.

    • Weigh directly into a tared vial. Do not use weighing paper (risk of spillage during transfer).

  • Reaction Setup:

    • Add solvent (e.g., DMF) to the solid immediately to suppress dust.

    • Keep the reaction vessel closed when not adding reagents.

  • Decontamination (Self-Validating Step):

    • Before removing items from the hood, wipe the exterior of the flask/vial with a tissue soaked in the Quench Solution (Thiosulfate).

    • Validation: If the tissue turns yellow/brown (liberation of bromine/iodine species) or generates heat, you successfully neutralized a trace contaminant that would have otherwise touched your bare hands.

Emergency Response & Spill Management

Spill Decision Logic:

SpillResponse Figure 2: Specific Spill Response Protocol for Bromomethyl Quinolinones Start Spill Detected Type Solid or Solution? Start->Type Solid SOLID SPILL Type->Solid Powder Liquid SOLUTION SPILL Type->Liquid Liquid ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Wipe up with Thiosulfate Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite 2. Treat absorbent with Ammonia/Thiosulfate Liquid->ActionLiquid Dispose Dispose as Hazardous Chemical Waste ActionSolid->Dispose ActionLiquid->Dispose

Medical First Aid:

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush for 15 minutes. The corrosive nature requires immediate ophthalmological evaluation.

Waste Disposal

Never dispose of the active alkylating agent directly. You must chemically deactivate it first.

  • Quenching: Stir the waste solution with an excess of 10% Sodium Thiosulfate or aqueous ammonia for 1 hour. This converts the reactive –CH₂Br group into a benign thioether or amine.

  • Verification: Check pH to ensure neutrality.

  • Binning: Dispose of the quenched mixture into the Halogenated Organic Waste stream.

References

  • ChemicalBook . (2025).[7] 4-Bromomethyl-1,2-dihydroquinoline-2-one Chemical Properties and Safety. Retrieved from

  • Thermo Fisher Scientific . (2025). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone. Retrieved from

  • Sigma-Aldrich . (2025). Product Specification: 4-(Bromomethyl)-2(1H)-quinolinone. Retrieved from [8]

  • AK Scientific . (2025).[9] Safety Data Sheet: 4-Bromomethyl-2(1H)-quinolinone. Retrieved from

Sources

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